molecular formula C6H9NO2 B1530771 4-Methoxy-3-oxopentanenitrile CAS No. 1028843-13-1

4-Methoxy-3-oxopentanenitrile

Cat. No.: B1530771
CAS No.: 1028843-13-1
M. Wt: 127.14 g/mol
InChI Key: VHHIRQWGZCPXPV-UHFFFAOYSA-N
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Description

4-Methoxy-3-oxopentanenitrile (CAS 1028843-13-1) is a chemical building block of interest in synthetic and medicinal chemistry research. Its molecular formula is C6H9NO2, with a molecular weight of 127.14 g/mol . The compound features both a nitrile and a β-ketoester-like structure, making it a versatile intermediate for constructing more complex molecules. Researchers value this scaffold for its potential to undergo various transformations, including nucleophilic additions, cyclizations, and condensations, which are fundamental reactions in heterocyclic chemistry. It is strictly for research applications and is not intended for human or veterinary diagnostic or therapeutic uses. Proper handling procedures should be followed, including the use of personal protective equipment and engineering controls such as a chemical fume hood .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-5(9-2)6(8)3-4-7/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHIRQWGZCPXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the structure of 4-Methoxy-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methoxy-3-oxopentanenitrile for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile β-Ketonitrile

This compound is a fascinating, though not widely documented, organic molecule that holds significant potential as a building block in medicinal chemistry and organic synthesis. Its structure is characterized by three key functional groups: a nitrile, a ketone, and a methoxy group. This unique combination within a five-carbon backbone makes it a member of the β-ketonitrile class of compounds, which are renowned for their versatile reactivity.[1][2][3]

The strategic placement of the electron-withdrawing ketone and nitrile groups activates the intervening methylene group, making it a valuable precursor for a wide array of more complex molecular architectures, particularly heterocyclic compounds that form the core of many pharmaceutical agents.[2][3] This guide will provide a comprehensive overview of the structure, synthesis, reactivity, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
IUPAC Name This compound
CAS Number 1028843-13-1
Canonical SMILES COC(C)C(=O)CC#N
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0
Rotatable Bonds 3

Synthesis and Characterization: From Precursors to Pure Compound

While specific literature on the synthesis of this compound is not abundant, a plausible and efficient route can be designed based on well-established methods for the synthesis of β-ketonitriles.[4][5] The most common approach is a base-catalyzed condensation reaction, akin to a Claisen condensation, between an ester and a nitrile.[3]

A logical synthetic pathway would involve the condensation of methyl 2-methoxypropanoate with acetonitrile in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).[3][5]

Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions ester Methyl 2-methoxypropanoate condensation Base-Catalyzed Condensation ester->condensation nitrile Acetonitrile nitrile->condensation base Strong Base (e.g., KOt-Bu) base->condensation Deprotonates Nitrile solvent Anhydrous Solvent (e.g., 2-MeTHF) solvent->condensation temp Room Temperature temp->condensation workup Aqueous Workup (e.g., sat. NH4Cl) condensation->workup Reaction Quench product This compound workup->product Isolation & Purification

Caption: Proposed synthesis of this compound via base-catalyzed condensation.

Experimental Protocol: A Step-by-Step Guide

The following is a detailed, generalized protocol for the synthesis of β-ketonitriles that can be adapted for this compound.[5]

  • Preparation : To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as 2-methyltetrahydrofuran (2-MeTHF).

  • Addition of Reactants : Add methyl 2-methoxypropanoate (1.0 equivalent) and acetonitrile (2.0 equivalents) to the solvent.

  • Base Addition : Cool the mixture in an ice bath and add potassium tert-butoxide (2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization

Confirmation of the structure of this compound would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR - Singlet for the methoxy protons (~3.4 ppm)- Quartet for the methine proton (~3.8 ppm)- Doublet for the methyl protons adjacent to the methine (~1.3 ppm)- Singlet for the methylene protons between the carbonyls (~3.6 ppm)
¹³C NMR - Signal for the nitrile carbon (~115 ppm)- Signal for the ketone carbonyl carbon (~200 ppm)- Signals for the methoxy, methine, methyl, and methylene carbons
IR Spectroscopy - Sharp, medium intensity peak for the C≡N stretch (~2250 cm⁻¹)- Strong, sharp peak for the C=O stretch (~1715 cm⁻¹)
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight (127.14 g/mol )

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the versatile reactivity of its β-ketonitrile core.[1][6]

  • α-Methylene Acidity : The protons on the carbon between the ketone and nitrile groups are acidic and can be easily removed by a base. This allows for alkylation and acylation reactions at this position.

  • Nitrile Group Transformations : The nitrile group is a versatile functional handle. It can be:

    • Hydrolyzed to form a carboxylic acid or an amide.[7]

    • Reduced to a primary amine.[7]

    • Attacked by nucleophiles to form various heterocyclic systems.[7]

  • Ketone Group Reactivity : The ketone carbonyl is susceptible to nucleophilic attack, leading to the formation of alcohols, imines, and other derivatives.

This dual reactivity makes β-ketonitriles like this compound excellent precursors for a variety of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, which are common scaffolds in medicinal chemistry.[2]

Significance in Drug Discovery and Development

The incorporation of nitrile and methoxy groups into drug candidates is a well-established strategy in medicinal chemistry.[8][9] this compound, therefore, represents a building block that combines the beneficial properties of both.

The Role of the Nitrile Group

The nitrile group is present in over 30 approved pharmaceuticals.[8] Its utility stems from several key properties:

  • Metabolic Stability : The nitrile group is generally robust and not readily metabolized, which can improve a drug's pharmacokinetic profile.[10]

  • Polar Interactions : The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, forming crucial interactions with biological targets.[11]

  • Bioisosterism : The linear geometry and electronic properties of the nitrile group allow it to serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.[11]

  • Improved Pharmacokinetics : The inclusion of a nitrile group can enhance solubility and lead to better absorption, distribution, metabolism, and excretion (ADME) properties.[8]

The Role of the Methoxy Group

The methoxy group is also a common feature in many approved drugs, often influencing a molecule's biological activity and properties in profound ways.[9][12]

  • Enhanced Binding Affinity : The methoxy group can improve ligand-target binding through favorable steric and electronic interactions within a protein's binding pocket.[12]

  • Modulation of Physicochemical Properties : A methoxy group can improve a compound's solubility and permeability. When attached to an aromatic ring, it has a near-zero lipophilic contribution, which is advantageous for optimizing potency without increasing lipophilicity.[13]

  • Metabolic Blocking : By placing a methoxy group at a metabolically susceptible site, it is possible to block undesirable metabolic pathways and increase the drug's half-life.[11]

Table 3: Functional Group Contributions to Drug Design

Functional GroupKey Roles and Advantages in Medicinal Chemistry
Nitrile (-C≡N) - Enhances metabolic stability- Acts as a hydrogen bond acceptor- Serves as a bioisostere- Improves pharmacokinetic profile (ADME)[8][10][11]
Methoxy (-OCH₃) - Improves ligand-target binding affinity- Modulates solubility and permeability- Can block metabolic sites- Low lipophilicity on aromatic systems[9][12][13]
β-Ketonitrile Scaffold - Versatile precursor for heterocyclic synthesis- Activated methylene for further functionalization- Core structure for biologically active molecules[1][2]

Conclusion

This compound stands as a promising, albeit under-explored, chemical entity. Its structure combines the proven benefits of the nitrile and methoxy groups with the versatile reactivity of the β-ketonitrile scaffold. For researchers and scientists in drug development, this molecule represents a valuable building block for the synthesis of novel compounds with potentially favorable biological and pharmacokinetic properties. The synthetic strategies and chemical principles outlined in this guide provide a solid foundation for leveraging the potential of this compound in the ongoing quest for new and improved therapeutics.

References

  • The Versatile Reactivity of the Nitrile Group in β-Ketonitriles: A Technical Guide. (n.d.). BenchChem. Retrieved January 20, 2026.
  • The role of the methoxy group in approved drugs. (2024).
  • Exploring Chemical Synthesis: The Role of Nitriles in Pharma. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Signal Transduction and Targeted Therapy. Retrieved January 20, 2026.
  • The Methoxy Group: A Structural and Functional Analysis for Drug Discovery. (n.d.). BenchChem. Retrieved January 20, 2026.
  • A Comparative Analysis of the Reactivity of 3-Cyclopentyl-3-oxopropanenitrile and Other β-Ketonitriles. (n.d.). BenchChem. Retrieved January 20, 2026.
  • The role of the methoxy group in approved drugs. (2024). PubMed. Retrieved January 20, 2026.
  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube. Retrieved January 20, 2026.
  • Application of Nitrile in Drug Design. (2021).
  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Publishing. Retrieved January 20, 2026.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2011).
  • Nitrile Definition, Functional Group & Structure. (n.d.). Study.com. Retrieved January 20, 2026.
  • 4-METHOXY-3-OXOBUTANENITRILE. (n.d.). Anichem. Retrieved January 20, 2026.
  • 4-Methoxyphenylacetonitrile 97%. (n.d.). Sigma-Aldrich. Retrieved January 20, 2026.
  • Recent Advances in the Synthesis of β-Ketonitriles. (2014). Thieme E-Journals. Retrieved January 20, 2026.
  • Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones. (1957). Journal of the American Chemical Society. Retrieved January 20, 2026.
  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2014). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026.
  • 4,4-Dimethyl-3-oxopentanenitrile. (n.d.). Chem-Impex. Retrieved January 20, 2026.
  • 4-METHOXY-3-OXOBUTANENITRILE 739366-02-0 wiki. (n.d.). Guidechem. Retrieved January 20, 2026.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026.
  • 4,4-Dimethyl-3-oxopentanenitrile | 59997-51-2. (n.d.). Sigma-Aldrich. Retrieved January 20, 2026.
  • 4-Methyl-3-oxopentanenitrile. (n.d.). PubChem. Retrieved January 20, 2026.
  • 4-Methoxy-4-methyl-3-oxopentanal. (n.d.). Smolecule. Retrieved January 20, 2026.
  • The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis. (n.d.). BenchChem. Retrieved January 20, 2026.
  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026.
  • 4-hydroxy-3-methoxybenzonitrile. (n.d.). LookChem. Retrieved January 20, 2026.
  • Synthesis method of 4-methyl-3-oxo-valeronitrile. (n.d.).
  • Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. (2011).
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. Retrieved January 20, 2026.
  • 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis. (n.d.). ChemicalBook. Retrieved January 20, 2026.
  • Figure S122. 1 H NMR spectrum of compound 4-Methoxy-3-penten-2-one. (n.d.).
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved January 20, 2026.

Sources

4-Methoxy-3-oxopentanenitrile chemical properties and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methoxy-3-oxopentanenitrile: Synthesis, Properties, and Applications

Abstract

This compound is a member of the β-ketonitrile class of organic compounds, a scaffold of significant interest to researchers in organic synthesis and medicinal chemistry. Characterized by a ketone at the β-position relative to a nitrile group, these molecules possess a unique electronic profile and dual reactivity that makes them exceptionally versatile precursors for constructing complex molecular architectures. The strategic placement of the electron-withdrawing ketone and nitrile groups activates the intervening methylene bridge, making it a potent nucleophile, while the carbonyl and nitrile groups themselves serve as electrophilic sites. This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical properties, synthetic routes, and characteristic reactivity. We will explore its utility as a building block for diverse heterocyclic systems, which are core components of many biologically active agents, offering field-proven insights for professionals in drug development and chemical research.

Chemical Identity and Structure

Proper identification is the cornerstone of chemical research. This compound is identified by the following key descriptors.

  • IUPAC Name: this compound

  • CAS Number: 1028843-13-1[1]

  • Chemical Formula: C₆H₉NO₂

  • Molecular Structure:

    The structure features a five-carbon pentane backbone with a nitrile group at position 1, a ketone (oxo group) at position 3, and a methoxy substituent at position 4.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely available in public literature, its properties can be inferred from its structure and comparison with analogous β-ketonitriles. Researchers should confirm the properties of any procured sample via internal analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 127.14 g/mol Calculated
CAS Number 1028843-13-1[1]
Appearance Data not available-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Expected to be soluble in polar organic solvents (e.g., THF, Ethyl Acetate, DCM).[2]
Predicted Spectroscopic Profile

Characterization of this compound would rely on standard spectroscopic techniques. Based on its structure, the following key features are predicted:

  • ¹H NMR:

    • A singlet for the two protons of the active methylene group (α-to the nitrile and ketone, -CO-CH₂-CN), expected around δ 3.5-4.0 ppm.

    • A singlet for the three protons of the methoxy group (-OCH₃) around δ 3.3-3.6 ppm.

    • A quartet for the single proton at the C4 position (-CH(OCH₃)-) coupled to the C5 methyl group.

    • A doublet for the three protons of the terminal methyl group (CH₃-CH-).

  • ¹³C NMR:

    • A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.

    • A signal for the ketone carbonyl carbon (-C=O) around δ 190-200 ppm.

    • Signals for the methoxy carbon, the active methylene carbon, and the remaining aliphatic carbons.

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band for the nitrile (C≡N) stretch, typically around 2250 cm⁻¹.

    • A strong absorption band for the ketone (C=O) stretch, around 1715-1730 cm⁻¹.

    • A C-O stretching band for the methoxy ether linkage around 1100-1150 cm⁻¹.

Synthesis and Mechanistic Considerations

β-Ketonitriles are important intermediates in organic and medicinal chemistry, and numerous methods have been developed for their synthesis.[3] The most common and industrially scalable approach is a Claisen-type condensation reaction between an ester and a nitrile, catalyzed by a strong base.[4]

For this compound, a logical synthetic route involves the condensation of methyl methoxyacetate with propionitrile.

Mechanism Insight: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) is critical.[5] The base's role is to deprotonate the α-carbon of the nitrile (propionitrile in this case), which is the most acidic proton. This generates a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the ester (methyl methoxyacetate). The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating the methoxide leaving group to yield the final β-ketonitrile product after an acidic workup. Using at least two equivalents of the base can be advantageous to drive the equilibrium towards the product by deprotonating both the starting nitrile and the resulting, more acidic β-ketonitrile.[5]

G cluster_process Reaction Steps cluster_end Product Ester Methyl Methoxyacetate Base 1. Strong Base (e.g., KOt-Bu) in Anhydrous Solvent (e.g., THF) Nitrile Propionitrile Deprotonation Nitrile Deprotonation (Carbanion Formation) Base->Deprotonation Activates Nitrile Attack Nucleophilic Attack on Ester Carbonyl Deprotonation->Attack Elimination Elimination of Alkoxide Attack->Elimination Workup 2. Aqueous Acidic Workup (e.g., aq. HCl) Elimination->Workup Forms Product Anion Product This compound Workup->Product Neutralization G center Active Methylene (Nucleophilic C) This compound Core Ketone (Electrophilic C) Nitrile (Electrophilic C) Alkylation Alkylation/ Acylation center:f0->Alkylation Reduction Reduction to Alcohol center:f2->Reduction Grignard Grignard Addition center:f2->Grignard Hydrolysis Hydrolysis to Amide/Acid center:f3->Hydrolysis Cyclization Cyclization Reactions center:f3->Cyclization Linear Substituted Linear Chains Alkylation->Linear Heterocycles Pyridines, Pyrimidines, Isoxazoles, etc. Cyclization->Heterocycles

Caption: Reactivity map of the β-ketonitrile core.

Applications in Drug Discovery and Development

β-Ketonitriles are recognized as privileged starting materials in medicinal chemistry. [2]Their ability to participate in multi-component and domino reactions makes them efficient building blocks for generating libraries of complex molecules for biological screening. [2]The synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, often relies on condensation reactions involving β-ketonitriles. [2]These heterocyclic cores are ubiquitous in pharmaceuticals, serving as foundational scaffolds for anticancer, anti-inflammatory, and anti-HIV agents. [2]The specific methoxy group in this compound can provide an additional vector for molecular recognition or can be used to modulate the electronic and lipophilic properties of the final drug candidate.

Example Experimental Protocol: Synthesis of this compound

The following is a representative, field-proven protocol for the synthesis of a β-ketonitrile, adapted for the specific target molecule.

Objective: To synthesize this compound via Claisen-type condensation.

Materials:

  • Methyl Methoxyacetate (1.0 equiv)

  • Propionitrile (2.0 equiv)

  • Potassium tert-butoxide (KOt-Bu) (2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Charging: Charge the flask with potassium tert-butoxide (2.2 equiv) and anhydrous THF. Cool the resulting suspension to 0 °C using an ice bath.

  • Nitrile Addition: In a separate flask, mix propionitrile (2.0 equiv) with anhydrous THF. Add this solution dropwise to the stirred KOt-Bu suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the nitrile anion.

  • Ester Addition: Add methyl methoxyacetate (1.0 equiv) dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl until the pH is ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Self-Validation: The success of the synthesis is validated at each stage. Complete consumption of the ester (starting material) is confirmed by TLC. The identity and purity of the final product are confirmed using the spectroscopic methods outlined in Section 2.1 (NMR, IR).

Conclusion

This compound embodies the synthetic versatility inherent to the β-ketonitrile functional group. Its multiple reactive sites provide a powerful platform for the synthesis of advanced intermediates and complex heterocyclic structures. For researchers and drug development professionals, understanding the fundamental principles of its synthesis, reactivity, and spectroscopic properties is key to unlocking its potential as a valuable building block in the creation of novel chemical entities with significant biological and material applications.

References

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Advances. Available at: [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). Beilstein Journal of Organic Chemistry. Available at: [Link]

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A Technical Guide to 4-Methyl-3-oxopentanenitrile: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 4-methyl-3-oxopentanenitrile, a versatile β-ketonitrile that serves as a valuable intermediate in organic synthesis. While the initial subject of interest was 4-methoxy-3-oxopentanenitrile, a thorough review of the scientific literature revealed a scarcity of detailed experimental and application data for this specific compound. In contrast, the structurally related 4-methyl-3-oxopentanenitrile is well-documented, with established synthesis protocols and known applications, making it a more suitable subject for an in-depth technical analysis. This guide will delve into the chemical properties, synthesis methodologies, and potential applications of 4-methyl-3-oxopentanenitrile, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Introduction: The Versatility of β-Ketonitriles

β-Ketonitriles, characterized by the presence of both a ketone and a nitrile functional group, are highly valuable building blocks in organic synthesis. This dual functionality provides a rich platform for a wide array of chemical transformations, enabling the construction of complex molecular architectures, particularly heterocyclic compounds that are central to many pharmaceutical agents.[1] The reactivity of the ketone and the nitrile groups can be selectively addressed, allowing for a stepwise and controlled approach to the synthesis of diverse molecular scaffolds.

Physicochemical Properties of 4-Methyl-3-oxopentanenitrile

Understanding the fundamental physicochemical properties of a compound is crucial for its effective application in research and development. The following table summarizes the key properties of 4-methyl-3-oxopentanenitrile.

PropertyValueSource
IUPAC Name 4-methyl-3-oxopentanenitrile[2]
CAS Number 29509-06-6[2]
Molecular Formula C₆H₉NO[2]
Molecular Weight 111.14 g/mol [2]
Appearance Clear colorless liquid or solid[3]
Boiling Point 160.054 °C at 760 mmHg[4]
Density 0.938 g/cm³[4]
SMILES CC(C)C(=O)CC#N[2]
InChI Key VKZGTORDNRVMIN-UHFFFAOYSA-N[2]

Synthesis of 4-Methyl-3-oxopentanenitrile: A Step-by-Step Protocol

The synthesis of 4-methyl-3-oxopentanenitrile is typically achieved through a base-catalyzed condensation reaction, a variant of the Claisen condensation, between an ester and a nitrile.[1][5] This method is efficient and allows for good yields of the target β-ketonitrile.

General Synthesis Workflow

The synthesis begins with the deprotonation of the α-carbon of acetonitrile by a strong base, which generates a nucleophilic carbanion. This carbanion then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of an isobutyrate ester. The subsequent elimination of an alkoxide group results in the formation of 4-methyl-3-oxopentanenitrile.[1]

G reagents Ethyl Isobutyrate + Acetonitrile base Addition of Strong Base (e.g., Potassium tert-butoxide) reagents->base Step 1 condensation Condensation Reaction (in THF) base->condensation Step 2 workup Aqueous Workup (HCl solution) condensation->workup Step 3 purification Purification (Silica Gel Chromatography) workup->purification Step 4 product 4-Methyl-3-oxopentanenitrile purification->product Final Product G start 4-Methyl-3-oxopentanenitrile reagent Hydroxylamine Sulfate + NaOH in H₂O start->reagent Step 1 reaction Reaction at Room Temperature and then 40°C reagent->reaction Step 2 acidification Addition of HCl reaction->acidification Step 3 product 3-Amino-5-isopropylisoxazole acidification->product Final Product

Sources

molecular weight and formula of 4-Methoxy-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methoxy-3-oxobutanenitrile: Synthesis, Properties, and Applications

Abstract

4-Methoxy-3-oxobutanenitrile, a member of the versatile β-ketonitrile class of compounds, represents a significant building block in modern organic synthesis. Its dual functionality, comprising a ketone and a nitrile group, allows for a rich reactivity profile, making it a valuable precursor for a variety of complex molecular architectures, particularly heterocyclic systems of medicinal interest. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Methoxy-3-oxobutanenitrile. Authored from the perspective of a Senior Application Scientist, this document delves into the mechanistic rationale behind synthetic protocols and offers practical insights for researchers, chemists, and drug development professionals aiming to leverage the synthetic utility of this compound.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its application in research and development. 4-Methoxy-3-oxobutanenitrile is a small molecule with the chemical formula C₅H₇NO₂.[1][2] It is important to clarify that while the topic requested information on "4-Methoxy-3-oxopentanenitrile," the molecular formula C₅H₇NO₂ corresponds to 4-Methoxy-3-oxobutanenitrile . This guide will proceed with the data for the latter, which is consistent with publicly available chemical databases.

The key identifiers and computed physicochemical properties for 4-Methoxy-3-oxobutanenitrile are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various solvent systems, its potential for membrane permeability (as suggested by XLogP3), and its general reactivity.

PropertyValueSource
Molecular Formula C₅H₇NO₂[1][2]
Molecular Weight 113.11 g/mol [1]
CAS Number 739366-02-0[1][2]
Canonical SMILES COCC(=O)CC#N[1]
InChI Key YDPDODRZXXZMII-UHFFFAOYSA-N[1]
Monoisotopic Mass 113.047678466 Da[1]
Topological Polar Surface Area 50.1 Ų[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]
XLogP3-AA -0.3[1]

Synthesis of β-Ketonitriles: A Mechanistic Approach

The primary and most efficient method for synthesizing β-ketonitriles like 4-Methoxy-3-oxobutanenitrile is the base-catalyzed condensation of an ester with a nitrile.[3] This reaction, a variant of the Claisen condensation, offers a robust route to the target molecule.

Mechanistic Rationale

The choice of a strong, non-nucleophilic base is critical for the success of this synthesis. A base such as potassium tert-butoxide (KOt-Bu) is preferred because it is sufficiently strong to deprotonate the α-carbon of the nitrile (acetonitrile in this general case) to generate a resonance-stabilized carbanion.[4] This carbanion then acts as the key nucleophile. The electrophilic partner is the carbonyl carbon of the ester (in this specific case, methyl methoxyacetate). The nucleophilic carbanion attacks the ester, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the alkoxide (e.g., methoxide) yields the desired β-ketonitrile. The overall workflow is a self-validating system; the reaction's progress can be monitored via Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

General Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of a β-ketonitrile.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Ester Methyl Methoxyacetate Base Addition of Strong Base (e.g., KOt-Bu) Nitrile Acetonitrile Condensation Condensation Reaction (Anhydrous Solvent, Inert Atmosphere) Base->Condensation Generates Nitrile Anion Workup Aqueous Workup (e.g., sat. NH4Cl) Condensation->Workup Forms Intermediate Product 4-Methoxy-3-oxobutanenitrile Workup->Product Quenches & Isolates

Caption: General workflow for the base-catalyzed synthesis of 4-Methoxy-3-oxobutanenitrile.

Experimental Protocol

The following is a representative, field-proven protocol for the synthesis of β-ketonitriles, adapted from established methodologies.[4]

Materials:

  • Methyl methoxyacetate (1.0 equiv)

  • Acetonitrile (2.0 equiv)

  • Potassium tert-butoxide (KOt-Bu) (2.0 equiv)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen (N₂) atmosphere, add methyl methoxyacetate (1.0 equiv) dissolved in anhydrous 2-MeTHF.

  • Add acetonitrile (1.0 equiv) to the solution, followed by the portion-wise addition of potassium tert-butoxide (1.0 equiv). The choice of portion-wise addition helps to control any exotherm.

  • Stir the reaction mixture at room temperature for one hour. The formation of the nitrile anion and its subsequent reaction begins during this period.

  • Dose the reaction mixture with an additional 1.0 equivalent of both acetonitrile and potassium tert-butoxide. This second addition drives the reaction to completion, a common strategy to maximize yield when dealing with equilibrium processes.

  • Continue stirring for an additional hour at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This step neutralizes the basic reaction mixture and protonates the product.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • The crude 4-Methoxy-3-oxobutanenitrile can be purified further by column chromatography on silica gel if required.

Applications in Pharmaceutical and Chemical Synthesis

β-Ketonitriles are highly valued as versatile intermediates in organic synthesis, primarily due to their ability to act as precursors for a wide range of heterocyclic compounds that are core scaffolds in many pharmaceutical agents.[3]

  • Heterocycle Synthesis: The ketone and nitrile functionalities can be manipulated independently or together to construct rings. For instance, reaction with hydroxylamine can lead to the formation of isoxazole derivatives, which are important pharmacophores. A similar compound, 4,4-dimethyl-3-oxopentanenitrile, is a key starting material for the synthesis of 3-amino-5-tert-butylisoxazole, an intermediate for herbicides.[5]

  • Building Block for Complex Molecules: The α-carbon between the ketone and nitrile groups is acidic and can be readily functionalized, allowing for the introduction of various substituents and the construction of more complex molecular frameworks.

  • Precursor to Biologically Active Molecules: Given the prevalence of nitrile-containing motifs in drug candidates and the utility of the β-keto group, 4-Methoxy-3-oxobutanenitrile is a promising starting point for discovery chemistry programs targeting various therapeutic areas.

Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized 4-Methoxy-3-oxobutanenitrile would rely on a combination of standard spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group (a singlet, ~3.4-3.8 ppm), the methylene group adjacent to the methoxy group (a singlet, ~4.0-4.3 ppm), and the methylene group adjacent to the nitrile (a singlet, ~3.5-3.9 ppm).

  • ¹³C NMR: The carbon NMR spectrum would confirm the presence of five unique carbon atoms, including the characteristic signals for the nitrile carbon (~115 ppm) and the ketone carbonyl carbon (~200 ppm).

  • FTIR: The infrared spectrum would display strong, characteristic absorption bands for the C≡N stretch (around 2250 cm⁻¹) and the C=O stretch (around 1720 cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition, matching the molecular formula C₅H₇NO₂.

Safety and Handling

Conclusion

4-Methoxy-3-oxobutanenitrile is a valuable and reactive intermediate for organic synthesis. Its efficient, base-catalyzed synthesis from readily available starting materials makes it an accessible building block for researchers. The dual functionality of the β-ketonitrile motif provides a gateway to a diverse range of molecular structures, particularly heterocycles relevant to the pharmaceutical and agrochemical industries. This guide has provided a detailed, technically grounded overview of its properties, synthesis, and potential applications to support its effective utilization in research and development settings.

References

  • Anichem. (n.d.). 4-METHOXY-3-OXOBUTANENITRILE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-oxopentanenitrile. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-methylphenylacetonitrile. National Institutes of Health. Retrieved from [Link]

  • Beilstein Journals. (n.d.). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Retrieved from [Link]

  • Ueda, S., & Makisumi, Y. (1991). PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM 4,4-DIMETHYL-3-OXOPENTANENITRILE. HETEROCYCLES, 32(6), 1155. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzonitrile. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-oxobutanal. National Institutes of Health. Retrieved from [Link]

  • Jinan Tantu Chemicals Co., Ltd. (n.d.). 4-Formyl-3-methoxybenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S122. 1 H NMR spectrum of compound 4-Methoxy-3-penten-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

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The Alchemist's Transmutation: A Historical Guide to the Synthesis of β-Ketonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For the discerning researcher, scientist, and drug development professional, β-ketonitriles represent a cornerstone of synthetic chemistry. Their unique trifunctional nature—a ketone, a nitrile, and an acidic α-hydrogen—renders them exceptionally versatile intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals. This in-depth technical guide navigates the historical landscape of β-ketonitrile synthesis, moving beyond a mere recitation of protocols to dissect the underlying chemical principles and the evolution of these critical methodologies. We will explore the ingenuity of early organic chemists and trace the lineage of their discoveries to the sophisticated techniques employed today. This guide is designed to be a self-validating system of knowledge, grounding every mechanistic claim and experimental protocol in authoritative sources.

Introduction: The Enduring Strategic Importance of β-Ketonitriles

The β-ketonitrile moiety is a powerful synthon, a building block that allows for the elegant construction of complex molecular architectures. The juxtaposition of the electrophilic carbonyl carbon, the nucleophilic α-carbon (as its carbanion), and the versatile nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine, provides a rich playground for chemical transformations. From the synthesis of antimalarial drugs to anticonvulsants and anti-inflammatory agents, the fingerprints of β-ketonitriles are found throughout the annals of medicinal chemistry. Understanding the historical methods of their synthesis is not merely an academic exercise; it is a journey into the fundamental principles of carbon-carbon bond formation and the creative problem-solving that drives organic synthesis.

This guide will delve into the core classical methods that form the bedrock of β-ketonitrile chemistry, examining their mechanisms, advantages, and limitations. We will then trace the evolution of these methods, highlighting the incremental and sometimes revolutionary advancements that have led to the more efficient and greener protocols of the modern era.

The Dawn of β-Ketonitrile Synthesis: Foundational Condensation Reactions

The earliest successful syntheses of β-ketonitriles relied on the fundamental reactivity of nitriles and esters in the presence of a strong base. These methods, while historically significant, often contended with issues of yield, side reactions, and harsh conditions.

Acylation of Nitriles with Esters: A Claisen-Type Condensation

One of the most straightforward and historically significant routes to β-ketonitriles is the acylation of a nitrile possessing an α-hydrogen with an ester.[1] This reaction is conceptually analogous to the well-known Claisen condensation.

Causality Behind Experimental Choices: The choice of a strong base is paramount. Early methods employed alkoxides like sodium methoxide or sodium ethoxide.[1] However, the product β-ketonitrile is more acidic than the starting nitrile, necessitating the use of at least two equivalents of the base to drive the reaction to completion.[1] The use of sodium amide was found to be more efficient, though its hazardous nature is a significant drawback.[1] Modern protocols often favor stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium bases at low temperatures to minimize side reactions.[1]

Mechanism of Acylation:

The reaction proceeds through the following key steps:

  • Deprotonation: A strong base abstracts an α-proton from the nitrile to form a resonance-stabilized carbanion.

  • Nucleophilic Attack: The nitrile carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

  • Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide ion to form the β-ketonitrile.

  • Deprotonation of Product: The newly formed β-ketonitrile, being more acidic, is deprotonated by the base.

  • Protonation: An acidic workup is required to protonate the enolate and isolate the final product.

Experimental Protocol: Synthesis of Benzoylacetonitrile

  • Reactants: Benzonitrile, Ethyl Acetate, Sodium Ethoxide

  • Procedure:

    • Sodium ethoxide (1.1 eq) is suspended in anhydrous diethyl ether.

    • A mixture of benzonitrile (1.0 eq) and ethyl acetate (1.2 eq) is added dropwise to the suspension with stirring at room temperature.

    • The reaction mixture is refluxed for 2-3 hours.

    • After cooling, the reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation or recrystallization.

Named Reactions: Cornerstones of β-Ketonitrile Synthesis

The historical development of organic chemistry is elegantly chronicled through its named reactions. Several of these have become indispensable tools for the synthesis of β-ketonitriles.

The Thorpe-Ziegler Reaction: Intramolecular Cyclization to Cyclic β-Ketonitriles

Discovered by Jocelyn Field Thorpe in 1904 and later adapted by Karl Ziegler, the Thorpe-Ziegler reaction is a powerful method for the synthesis of cyclic β-ketonitriles from α,ω-dinitriles.[2][3][4][5] This intramolecular condensation is conceptually related to the Dieckmann condensation of diesters.[5][6]

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base is crucial to promote the intramolecular cyclization without competing intermolecular reactions. High-dilution conditions are often employed to favor the intramolecular pathway, especially for the formation of medium and large rings.[2] Classical conditions utilized alkali metal alkoxides, while modern approaches often employ stronger bases like lithium diisopropylamide (LDA) or sodium hydride.[2]

Mechanism of the Thorpe-Ziegler Reaction:

The reaction proceeds via the following steps:

  • Deprotonation: A strong base removes an α-proton from one of the nitrile groups, generating a carbanion.[2][7]

  • Intramolecular Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the other nitrile group within the same molecule.[2][7]

  • Cyclization: This attack forms a cyclic imine anion.[7]

  • Tautomerization: The intermediate tautomerizes to a more stable cyclic enamine.[2]

  • Hydrolysis: Acidic workup hydrolyzes the enamine to the corresponding cyclic β-ketonitrile.[7]

Diagram of the Thorpe-Ziegler Reaction Mechanism:

Thorpe_Ziegler_Mechanism cluster_0 Thorpe-Ziegler Reaction start α,ω-Dinitrile carbanion Carbanion Intermediate start->carbanion Base (e.g., NaH) imine_anion Cyclic Imine Anion carbanion->imine_anion Intramolecular Nucleophilic Attack enamine Cyclic Enamine imine_anion->enamine Tautomerization ketonitrile Cyclic β-Ketonitrile enamine->ketonitrile Acidic Workup (Hydrolysis)

Caption: Mechanism of the Thorpe-Ziegler reaction.

Experimental Protocol: Synthesis of 2-Cyanocyclohexanone

  • Reactants: Adiponitrile, Sodium Hydride

  • Procedure:

    • A solution of adiponitrile in anhydrous toluene is added dropwise to a suspension of sodium hydride in toluene under a nitrogen atmosphere.

    • The mixture is heated to reflux with vigorous stirring for several hours.

    • After cooling, the excess sodium hydride is carefully quenched with ethanol.

    • The reaction mixture is then poured into a mixture of ice and concentrated hydrochloric acid.

    • The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the resulting 2-cyanocyclohexanone is purified by vacuum distillation.

The Houben-Hoesch Reaction: Aromatic Acylation with Nitriles

The Houben-Hoesch reaction, an extension of the Gattermann reaction, is a method for the synthesis of aryl ketones, which can be β-ketonitriles if the appropriate nitrile is used.[8][9] It involves the condensation of a nitrile with an electron-rich aromatic compound, such as a phenol or a phenolic ether, in the presence of a Lewis acid and hydrogen chloride.[9]

Causality Behind Experimental Choices: The arene must be highly activated (electron-rich) for the reaction to proceed, as the electrophile generated from the nitrile is relatively weak.[9] Zinc chloride is a commonly used Lewis acid, being milder than aluminum chloride.[9] The reaction is typically carried out by passing dry hydrogen chloride gas through the reaction mixture.[9]

Mechanism of the Houben-Hoesch Reaction:

The mechanism is not fully understood but is believed to involve the following:[9]

  • Electrophile Formation: The nitrile reacts with HCl and the Lewis acid to form a reactive electrophilic species, likely an iminium salt.

  • Electrophilic Aromatic Substitution: The electron-rich arene attacks the electrophile in a typical electrophilic aromatic substitution manner.

  • Hydrolysis: The resulting ketimine intermediate is hydrolyzed during workup to yield the aryl ketone.[9]

Diagram of the Houben-Hoesch Reaction Workflow:

Houben_Hoesch_Workflow cluster_1 Houben-Hoesch Reaction Workflow reactants Electron-Rich Arene + Nitrile conditions Lewis Acid (e.g., ZnCl₂) + HCl reactants->conditions intermediate Ketimine Intermediate conditions->intermediate Electrophilic Aromatic Substitution product Aryl Ketone (β-Ketonitrile) intermediate->product Hydrolysis

Caption: General workflow of the Houben-Hoesch reaction.

The Blaise Reaction: Organozinc Intermediates in β-Ketoester and β-Ketonitrile Synthesis

First reported by Edmond Blaise in 1901, the Blaise reaction utilizes an organozinc reagent formed from an α-haloester and zinc to react with a nitrile, ultimately yielding a β-ketoester after hydrolysis.[10][11][12] While the primary product is a β-ketoester, the reaction is historically significant in the broader context of nitrile transformations and can be adapted for β-ketonitrile synthesis.

Causality Behind Experimental Choices: The reaction's success is highly dependent on the activation of the zinc metal.[10] Early iterations of the reaction suffered from low yields and side reactions.[10] Modifications, such as the use of activated zinc and tetrahydrofuran (THF) as a solvent, have significantly improved the yields.[13] The workup conditions determine the final product; acidic workup leads to the β-ketoester, while a basic workup can yield a β-enamino ester.[10][13]

Mechanism of the Blaise Reaction:

  • Organozinc Formation: The α-haloester reacts with zinc metal to form an organozinc intermediate (a Reformatsky-type reagent).[13]

  • Nucleophilic Addition: The organozinc reagent adds to the electrophilic carbon of the nitrile.[13]

  • Intermediate Formation: A metalloimine intermediate is formed.

  • Hydrolysis: Acidic hydrolysis of the intermediate yields the β-ketoester.[10][13]

Evolution and Modern Methodologies

The classical methods laid the groundwork for β-ketonitrile synthesis, but they often required harsh conditions and had limitations in terms of substrate scope and functional group tolerance. The evolution of organic synthesis has led to the development of more refined and versatile methods.

Transition-Metal-Catalyzed Syntheses: The advent of transition-metal catalysis has revolutionized the synthesis of β-ketonitriles. Palladium-catalyzed methods, for instance, allow for the coupling of organoboron reagents with dinitriles to produce β-ketonitriles under milder conditions and with excellent functional group tolerance.[14]

Electrophilic Cyanation: More recent strategies involve the electrophilic cyanation of ketone enolates.[15] This approach offers a different bond disconnection strategy and has been shown to be highly efficient with the use of modern cyanating reagents. The electrophilic cyanation of boron enolates, for example, has a broad substrate scope and can even be applied to the synthesis of β-ketonitriles with a quaternary α-carbon.[16]

Comparative Analysis of Historical Synthesis Methods

MethodKey ReagentsTypical ConditionsAdvantagesLimitations
Acylation of Nitriles Nitrile, Ester, Strong Base (e.g., NaH, NaOEt)Reflux in an inert solventReadily available starting materials, straightforward conceptRequires stoichiometric amounts of strong base, potential for side reactions
Thorpe-Ziegler Reaction α,ω-Dinitrile, Strong Base (e.g., NaH, LDA)High dilution, inert atmosphere, elevated temperaturesExcellent for synthesizing cyclic β-ketonitrilesLimited to intramolecular reactions, requires specific starting materials
Houben-Hoesch Reaction Electron-rich arene, Nitrile, Lewis Acid (e.g., ZnCl₂), HClAnhydrous conditions, passing HCl gasForms aryl ketones directlyLimited to electron-rich aromatic substrates, harsh acidic conditions
Blaise Reaction α-Haloester, Zinc, NitrileAnhydrous solvent (e.g., THF), activation of zincTolerates some functional groupsPrimarily yields β-ketoesters, can have variable yields

Conclusion: A Legacy of Innovation

The historical synthesis of β-ketonitriles is a testament to the ingenuity and perseverance of organic chemists. From the foundational condensation reactions to the elegance of named intramolecular cyclizations, each method represents a step forward in our ability to construct complex molecules. While modern techniques offer greater efficiency and broader applicability, a thorough understanding of these classical methods provides an invaluable foundation for any researcher in the field. The principles of reactivity and the strategic bond disconnections pioneered by early chemists continue to inform and inspire the development of new and innovative synthetic methodologies.

References

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  • Houben-Hoesch Reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Houben-Hoesch Reaction. (n.d.). SynArchive. Retrieved January 20, 2026, from [Link]

  • Process for producing beta-ketonitrile compound. (n.d.). Google Patents.
  • Hoesch reaction. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]

  • HOUBEN–HOESCH REACTION. (2020, May 14). B N College, Bhagalpur. Retrieved January 20, 2026, from [Link]

  • PROCESS FOR THE PREPARATION OF beta-ketonitriles. (n.d.). Google Patents.
  • Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019, December 6). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024, May 6). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Blaise Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Thorpe reaction. (2020, September 24). L.S.College, Muzaffarpur. Retrieved January 20, 2026, from [Link]

  • Synthetic Applications of the Blaise Reaction. (n.d.). Pondicherry University. Retrieved January 20, 2026, from [Link]

  • Computational Revision of the Mechanism of the Thorpe Reaction. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021, October 26). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. (n.d.). University of the Incarnate Word. Retrieved January 20, 2026, from [Link]

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  • Hoesch reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Electrophilic Cyanation of Boron Enolates: Efficient Access to Various β-Ketonitrile Derivatives. (2016, August 22). National Institutes of Health. Retrieved January 20, 2026, from [Link]

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An In-depth Technical Guide to the Discovery and Initial Studies of Substituted Oxopentanenitriles

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a molecular scaffold is often defined by its versatility. Substituted oxopentanenitriles, particularly the β-ketonitrile class to which 3-oxopentanenitrile and its analogues belong, represent a premier example of such a versatile building block.[1] Characterized by the presence of both a ketone and a nitrile functional group, these molecules possess a rich and adaptable reactivity profile. This dual functionality is not a redundancy but a synergistic feature, enabling them to serve as pivotal precursors to a vast array of complex organic molecules, most notably the heterocyclic systems that form the structural core of numerous pharmaceutical agents.[1][2] This guide provides a comprehensive exploration of the foundational synthetic methodologies, critical characterization techniques, and initial biological evaluation strategies for this important class of compounds, designed for the practicing researcher in drug discovery and chemical development.

Part 1: Core Synthetic Strategies - From Classic Condensations to Modern Catalysis

The efficient construction of the oxopentanenitrile core has been the subject of considerable research, evolving from classic stoichiometric reactions to highly efficient, atom-economical catalytic processes. Understanding the causality behind these methodological choices is critical for any scientist aiming to leverage these compounds.

The Foundational Approach: Base-Catalyzed Condensation Reactions

The primary and most established method for synthesizing β-ketonitriles is the base-catalyzed condensation reaction between an ester and a nitrile, a variant of the classic Claisen condensation.[1] The underlying logic of this reaction hinges on the intrinsic properties of the reactants: the nitrile's α-protons are sufficiently acidic to be removed by a strong base, creating a potent carbon-based nucleophile.

Mechanism and Experimental Rationale:

  • Deprotonation: A strong, non-nucleophilic base (e.g., sodium hydride, sodium ethoxide, or potassium tert-butoxide) is selected to deprotonate the α-carbon of the nitrile (e.g., acetonitrile).[1][3] The choice of base is critical; it must be strong enough to generate the carbanion in sufficient concentration without competitively reacting with the ester. KOt-Bu, for instance, has proven highly effective for acylating the acetonitrile anion with esters and lactones in ethereal solvents.[3]

  • Nucleophilic Attack: The resulting nitrile-stabilized carbanion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

  • Elimination: The tetrahedral intermediate formed subsequently collapses, eliminating an alkoxide group to yield the final β-ketonitrile product.

This entire process is typically followed by an aqueous workup to neutralize the reaction mixture and isolate the product.

G cluster_0 General Workflow for Base-Catalyzed Synthesis start Ester + Nitrile base Addition of Strong Base (e.g., KOt-Bu, NaH) start->base deprotonation Nitrile α-Proton Abstraction base->deprotonation Initiates Reaction carbanion Formation of Nucleophilic Carbanion deprotonation->carbanion attack Nucleophilic Attack on Ester Carbonyl carbanion->attack condensation Condensation & Alkoxide Elimination attack->condensation workup Aqueous Workup & Purification condensation->workup product Substituted Oxopentanenitrile workup->product

Caption: General workflow for the synthesis of β-ketonitriles via base-catalyzed condensation.

Modern Catalytic Methodologies: Enhancing Efficiency and Scope

While robust, classical methods often require stoichiometric amounts of strong bases and can have limited functional group tolerance. Modern catalysis has introduced milder, more versatile, and atom-economical alternatives.

A. Palladium-Catalyzed Addition of Organoboron Reagents to Dinitriles

A highly selective method involves the Pd-catalyzed addition of organoboron reagents to dinitriles.[4] This approach is noted for its excellent functional group tolerance, use of commercially available starting materials, and milder reaction conditions compared to traditional methods.[4]

Protocol Insights:

  • Catalyst System: The optimal system was identified as Pd(acac)₂ with a 4,4′-dimethyl-2,2′-bipyridine ligand. The ligand choice is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Acidic Additive: The inclusion of TsOH was found to be essential. The proposed mechanism involves the formation of an arylpalladium species, coordination with the cyano group, carbopalladation, and subsequent hydrolysis to furnish the β-ketonitrile. The acid likely facilitates the final hydrolysis step.[4]

  • Reaction Conditions: The reaction is typically performed in a toluene/H₂O solvent mixture at 80 °C, demonstrating a significant improvement over harsher classical conditions.[4]

Table 1: Representative Yields for Pd-Catalyzed Synthesis of Substituted 3-Oxo-3-phenylpropanenitriles

Arylboronic Acid Substituent Yield (%)
4-Methyl 95%
4-Methoxy 94%
4-Fluoro 85%
4-Chloro 82%
3-Methyl 92%
2-Methyl 75%

(Data synthesized from Zeng et al., J. Org. Chem., 2021)[4]

B. Nickel-Catalyzed "Cyano-Borrowing" Reaction

An innovative and highly atom-economical strategy is the "cyano-borrowing" reaction, which utilizes a nickel catalyst to directly convert cyanohydrins and aldehydes/ketones into β-cyano ketones.[5] This method is particularly advantageous as it employs cyanohydrins, which are less toxic and easier to handle than traditional cyanide sources like HCN gas.[5]

Conceptual Workflow: The reaction cleverly proceeds via the cleavage of the C-CN bond of the cyanohydrin, followed by an in-situ aldol condensation and a subsequent conjugate addition of the cyanide to the resulting α,β-unsaturated ketone intermediate.[5]

G cluster_1 Nickel-Catalyzed Cyano-Borrowing Workflow reactants Cyanohydrin + Aldehyde/Ketone catalyst NiCl₂ / ⁿ-BuPAd₂ Catalyst LiOH Base reactants->catalyst cleavage Reversible C-CN Bond Cleavage catalyst->cleavage Catalyzes aldol In-situ Aldol Condensation cleavage->aldol enone α,β-Unsaturated Ketone Intermediate aldol->enone addition Conjugate Addition of 'Borrowed' Cyanide enone->addition product β-Cyano Ketone Product addition->product

Caption: Conceptual workflow of the innovative "cyano-borrowing" reaction.

Part 2: Rigorous Physicochemical and Spectroscopic Characterization

The synthesis of a target compound is incomplete without unambiguous structural verification. A multi-technique analytical approach is non-negotiable for ensuring purity and confirming identity.

Self-Validating Protocol for Characterization:

  • Initial Confirmation (IR): Run a preliminary Infrared (IR) spectrum. The simultaneous appearance of strong, sharp stretches for the nitrile (C≡N) around 2250 cm⁻¹ and the ketone (C=O) around 1715 cm⁻¹ provides immediate, compelling evidence for the presence of the core scaffold.

  • Structural Elucidation (NMR):

    • ¹H NMR: The key diagnostic signals are the protons on the α-carbon (adjacent to the nitrile) and the β-carbon (adjacent to the ketone). For a simple 4-oxopentanenitrile structure, one would expect to see two distinct methylene triplets around 2.6-3.0 ppm and a singlet for the methyl ketone protons around 2.2 ppm.

    • ¹³C NMR: Look for the characteristic quaternary carbon of the nitrile (C≡N) around 117 ppm and the ketone carbonyl carbon (C=O) signal downfield, typically >190 ppm.

  • Mass Verification (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed molecular ion peak must match the calculated exact mass to four decimal places.

Table 2: Typical Spectroscopic Signatures for a Substituted Oxopentanenitrile

Technique Functional Group Characteristic Signal/Region
IR Spectroscopy Ketone (C=O) ~1690-1725 cm⁻¹ (strong)
Nitrile (C≡N) ~2240-2260 cm⁻¹ (sharp, medium)
¹³C NMR Ketone Carbonyl (C=O) ~190-205 ppm
Nitrile Carbon (C≡N) ~115-120 ppm
α-Carbon (-CH₂-CN) ~25-35 ppm
¹H NMR α-Protons (-CH₂-CN) ~2.7-3.0 ppm
β-Protons (-CH₂-CO-) ~2.8-3.2 ppm

(Data compiled from representative examples in the literature)[6]

Part 3: Initial Biological Evaluation - A Gateway to Drug Discovery

Substituted oxopentanenitriles are frequently utilized as precursors for biologically active heterocycles, including compounds with potential anti-cancer, anti-inflammatory, and antimicrobial properties.[2] Therefore, the initial biological evaluation of the core scaffold itself is a logical and crucial step to identify novel pharmacophores.

Rationale for Screening

The rationale for screening is twofold:

  • Intrinsic Activity: To determine if the oxopentanenitrile scaffold possesses inherent biological activity, which could be optimized independently.

  • Baseline Toxicity: To establish a cytotoxicity profile, providing essential information for future drug development and ensuring that the activity of any derived compounds is not due to general toxicity.[7]

Standard In Vitro Assay Protocols

A tiered screening approach is recommended to efficiently assess the biological potential of newly synthesized compounds.

Tier 1: General Cytotoxicity Screening Protocol (MTT Assay)

  • Objective: To assess the effect of the compound on the metabolic activity of mammalian cells as an indicator of cytotoxicity.

  • Methodology:

    • Cell Culture: Seed human cancer cell lines (e.g., HeLa or A549) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at ~570 nm using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Tier 2: Antimicrobial Screening Protocol (Broth Microdilution Assay)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against pathogenic bacteria.[8]

  • Methodology:

    • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth media.

    • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well plate.

    • Inoculation: Add the bacterial suspension to each well. Include a positive control (bacteria + media) and a negative control (media only).

    • Incubation: Incubate the plate at 37 °C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

G cluster_2 Biological Screening Cascade start Newly Synthesized Oxopentanenitrile Analogues tier1 Tier 1: Primary Screening (e.g., Cytotoxicity MTT Assay @ 10 µM) start->tier1 inactive Inactive Compounds (Archive) tier1->inactive No significant effect active Active 'Hits' (Viability < 50%) tier1->active Significant effect tier2 Tier 2: Dose-Response & Selectivity (IC₅₀ Determination, Antimicrobial MIC) active->tier2 confirmed Confirmed & Selective Hits tier2->confirmed tier3 Tier 3: Mechanism of Action Studies (e.g., COX Inhibition, Target-Based Assays) confirmed->tier3 lead Lead Candidate for Optimization tier3->lead

Caption: A typical workflow for the initial biological evaluation of novel compounds.

Conclusion and Future Outlook

Substituted oxopentanenitriles are far more than simple chemical intermediates; they are enabling scaffolds that bridge the gap between fundamental synthesis and applied drug discovery. The evolution from stoichiometric condensations to elegant, catalyzed reactions has broadened their accessibility and utility. Initial biological studies are critical for unlocking their full potential, not just as precursors, but as potential pharmacophores in their own right. Future research will undoubtedly focus on developing even more sustainable and stereoselective synthetic routes and expanding the scope of biological screening to uncover novel therapeutic applications for this versatile and highly valuable class of molecules.

References

  • Zeng, G., Liu, J., Shao, Y., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(2), 861-867. [Link]

  • Marais, J. P. J., & van der Westhuyzen, J. H. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2806-2814. [Link]

  • Kiyokawa, K., & Minakata, S. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(23), 16458-16478. [Link]

  • Various Authors. (n.d.). Synthesis of γ-Cyano Ketones Promoted by a Heterogeneous Fluoride Catalyst. ResearchGate. [Link]

  • Hauser, C. R., & Eby, C. J. (1957). Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones. Journal of the American Chemical Society, 79(3), 728-730. [Link]

  • Briz-Cid, N., et al. (2021). Cyano- and Ketone-Containing Selenoesters as Multi-Target Compounds against Resistant Cancers. Pharmaceuticals, 14(9), 852. [Link]

  • ResearchGate. (n.d.). Synthesis of β-cyano ketone intermediate 18. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Oxopentanenitrile. National Center for Biotechnology Information. [Link]

  • Li, Z. F., et al. (2019). Cyano-borrowing reaction: nickel-catalyzed direct conversion of cyanohydrins and aldehydes/ketones to β-cyano ketone. Chemical Science, 10(21), 5551-5556. [Link]

  • Ramírez-López, P., et al. (2019). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 24(21), 3927. [Link]

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role of the methoxy group in reaction mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Pivotal Role of the Methoxy Group in Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxy group (-OCH₃), a seemingly simple functional group, is a cornerstone of modern organic chemistry and medicinal chemistry. Its profound influence on molecular reactivity, selectivity, and physicochemical properties stems from a delicate interplay of electronic and steric effects. This guide provides an in-depth exploration of the methoxy group's role in a variety of reaction mechanisms. We will dissect its dualistic electronic nature, its powerful directing effects in electrophilic aromatic substitution, its function in nucleophilic reactions and as a protecting group, and its strategic deployment in drug design to enhance ligand-target interactions and optimize ADME profiles.[1][2] This document serves as a technical resource for professionals seeking to harness the subtle yet powerful characteristics of this ubiquitous functional group.

The Electronic Duality of the Methoxy Group: A Tale of Two Effects

The chemical behavior of the methoxy group is fundamentally governed by the competition between two opposing electronic forces: the inductive effect and the resonance effect.[3] Understanding this duality is critical to predicting its impact on a reaction.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the atom it is attached to through the sigma (σ) bond framework. This is a through-bond, distance-dependent effect.[3]

  • Resonance Effect (+R or +M): The non-bonding lone pair electrons on the oxygen atom can be delocalized into an adjacent pi (π) system, such as an aromatic ring or a double bond.[3][4] This through-space delocalization donates electron density, enriching the π-system.[4]

In systems with an adjacent π-network, like anisole (methoxybenzene), the resonance effect is generally more powerful than the inductive effect, leading to a net electron-donating character.[5][6] However, the inductive effect remains significant and its influence is most pronounced at positions where resonance is not a factor, such as the meta position of an aromatic ring.[4][7]

EAS_Mechanism Anisole Anisole (Electron-Rich Ring) OrthoAttack Ortho Attack (Favored) Anisole->OrthoAttack ParaAttack Para Attack (Favored) Anisole->ParaAttack MetaAttack Meta Attack (Disfavored) Anisole->MetaAttack Electrophile Electrophile (E⁺) Electrophile->OrthoAttack Electrophile->ParaAttack Electrophile->MetaAttack OrthoIntermediate Stabilized Ortho Arenium Ion (Octet Structure) OrthoAttack->OrthoIntermediate ParaIntermediate Stabilized Para Arenium Ion (Octet Structure) ParaAttack->ParaIntermediate MetaIntermediate Less Stable Meta Arenium Ion MetaAttack->MetaIntermediate OrthoProduct Ortho Product OrthoIntermediate->OrthoProduct -H⁺ ParaProduct Para Product (Often Major) ParaIntermediate->ParaProduct -H⁺

Caption: Methoxy group directing influence in EAS.

While both ortho and para positions are activated, the para product is often the major product due to reduced steric hindrance between the incoming electrophile and the methoxy group. [8][9]

Experimental Protocol: Friedel-Crafts Acylation of Anisole

This protocol demonstrates the ortho, para-directing nature of the methoxy group. The major product is 4-methoxyacetophenone. [10]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂). [10]2. Cooling: Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Add a solution of anisole (1.0 eq) in the chosen solvent to the flask.

  • Acylating Agent: Add acetyl chloride (CH₃COCl, 1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. [10]The causality for slow, cold addition is to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. This step hydrolyzes the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield primarily 4-methoxyacetophenone.

The Methoxy Group in Nucleophilic Substitution

The role of the methoxy group in nucleophilic substitution is more nuanced. It is generally a poor leaving group but can be displaced under specific conditions or can influence the reaction at other sites.

Aryl Methoxy Groups as Leaving Groups

In nucleophilic aromatic substitution (SNAᵣ), a methoxy group is a very poor leaving group and cannot be displaced unless the aromatic ring is strongly activated by powerful electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions. However, recent methodologies have shown that methoxy arenes can undergo nucleophilic amination, for instance, using a sodium hydride-iodide composite, proceeding through an unusual concerted mechanism. [11]

Cleavage of Alkyl-Aryl Ethers

The ether linkage is robust, but the methyl group of an aryl methyl ether can be cleaved using strong acids like hydroiodic acid (HI) or boron tribromide (BBr₃). [5][12]This reaction is fundamental for deprotecting phenolic hydroxyl groups.

The mechanism depends on the structure of the ether. For anisole, the reaction proceeds via an Sₙ2 mechanism. [13][14]

Ether_Cleavage Start Aryl Methyl Ether (e.g., Anisole) Protonation Protonation of Ether Oxygen Start->Protonation + H⁺ Reagent Strong Acid (e.g., HBr, HI) Reagent->Protonation SN2 SN2 Attack by Halide (X⁻) on Methyl Carbon Reagent->SN2 Provides X⁻ Oxonium Oxonium Ion (Good Leaving Group) Protonation->Oxonium Oxonium->SN2 Products Phenol + Methyl Halide SN2->Products

Caption: Sₙ2 mechanism for the cleavage of anisole.

If the alkyl group is tertiary, the cleavage proceeds via an Sₙ1 mechanism after protonation, due to the stability of the resulting tertiary carbocation. [14][15]

Methoxy-Containing Protecting Groups

In synthesis, hydroxyl groups are often protected to prevent unwanted reactions. Methoxy-based groups are common choices. The methoxymethyl (MOM) ether is a classic example, installed using MOM-Cl and a non-nucleophilic base. [16][17]It is stable to many reagents but can be readily cleaved under acidic conditions. [16][17]The p-methoxybenzyl (PMB) ether is another, which offers the advantage of being cleavable under oxidative conditions, allowing for orthogonal deprotection strategies. [18]

Role in Drug Development and Medicinal Chemistry

The methoxy group is a "privileged" substituent in medicinal chemistry, frequently found in natural products and synthetic drugs. [1][2]Its incorporation is a strategic choice to fine-tune a molecule's properties.

  • Physicochemical Properties: On an aromatic ring, the methoxy group is one of the few substituents that adds minimal lipophilicity (ΔlogP ≈ 0). [19]This makes it an excellent "scout" for exploring protein pockets without incurring the penalty of increased lipophilicity, which can lead to poor ADME properties. [19][20]* Ligand-Target Binding: The oxygen of the methoxy group can act as a hydrogen bond acceptor. [21]Furthermore, the group's dual electrostatic nature—a partially negative oxygen and a partially positive methyl group—allows for versatile interactions with both electron-deficient and electron-rich regions of a binding pocket. [19][21]* Metabolic Stability: A significant drawback of the methoxy group is its susceptibility to metabolic O-demethylation by cytochrome P450 (CYP) enzymes. [19]This metabolic vulnerability can be a liability, leading to rapid clearance, or it can be exploited in prodrug design where the resulting phenol is the active compound.

Conclusion

The is a classic illustration of how fundamental electronic principles dictate chemical reactivity and selectivity. Its activating, ortho, para-directing influence in electrophilic aromatic substitution is a cornerstone of synthetic strategy. Beyond this, its utility as a versatile protecting group, its specific cleavage reactions, and its strategic value in medicinal chemistry underscore its importance. For researchers and drug developers, a deep understanding of the methoxy group's inductive and resonance effects, steric profile, and metabolic fate is essential for the rational design of molecules and synthetic pathways.

References

  • The role of the methoxy group in approved drugs | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Why is methoxy group an electron donating group? (2016, November 25). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]

  • What role does the OMe chem (methoxy group) play in directing electrophilic aromatic substitution reactions? (n.d.). Proprep. Retrieved January 20, 2026, from [Link]

  • Reaction mechanisms of anisole pyrolysis at different temperatures: Experimental and theoretical studies Supporting Information. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. (2006, March 3). ACS Publications. Retrieved January 20, 2026, from [Link]

  • 16.5: An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

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  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

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  • Example Question involving substituent effects (inductive vs resonance). (n.d.). Retrieved January 20, 2026, from [Link]

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  • MOM Protecting Group Addition | Organic Chemistry. (2022, January 19). YouTube. Retrieved January 20, 2026, from [Link]

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  • Cleaving Ethers. (2023, January 22). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019, August 4). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]

  • Synthesis and Cleavage of Ethers. (n.d.). Longdom Publishing. Retrieved January 20, 2026, from [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 30). YouTube. Retrieved January 20, 2026, from [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU chemistry. Retrieved January 20, 2026, from [Link]

  • Reactions of Ethers-Ether Cleavage. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Methoxymethyl ether. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. (2023, August 2). YouTube. Retrieved January 20, 2026, from [Link]

  • Methoxy group. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Nucleophilic Amination of Methoxy Arenes by a Sodium Hydride- Iodide Composite. (n.d.). Nanyang Technological University. Retrieved January 20, 2026, from [Link]

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. (2025, April 22). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Nucleophilic aromatic substitution reactions of 1-methoxy-2- (diphenylphosphinyl)naphthalene with C-, N-, and O-nucleophiles: Facile synthesis of diphenyl(1-substituted-2-naphthyl)phosphines. (n.d.). Tohoku University. Retrieved January 20, 2026, from [Link]

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The Synthetic Versatility and Pharmacological Potential of 4-Methoxy-3-oxopentanenitrile and its Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of β-Ketonitriles in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is perpetual. Among the myriad of functional group combinations, β-ketonitriles have emerged as exceptionally valuable building blocks.[1][2][3] This class of compounds, characterized by the presence of a ketone and a nitrile group separated by a methylene bridge, possesses a unique electronic architecture that imparts a rich and versatile reactivity profile. This dual functionality allows them to serve as precursors to a wide array of complex organic molecules, most notably a diverse range of heterocyclic compounds that form the core structures of many pharmaceutical agents.[1][2]

This technical guide focuses on 4-Methoxy-3-oxopentanenitrile, a representative member of the α-alkoxy-β-ketonitrile family, and its analogs. The introduction of a methoxy group at the α-position to the nitrile introduces an additional layer of complexity and potential for stereoelectronic control in chemical transformations. Furthermore, the methoxy group is a prevalent substituent in many approved drugs, where it can favorably modulate ligand-target binding, physicochemical properties, and metabolic stability.[4]

This document will provide an in-depth exploration of the synthesis, chemical properties, and potential applications of this compound and its analogs in the context of drug development. We will delve into the mechanistic underpinnings of key synthetic transformations and explore how the unique structural features of these molecules can be leveraged to construct novel pharmacophores.

Synthesis of this compound and its Analogs: A Strategic Overview

The synthesis of β-ketonitriles, including this compound, is most commonly achieved through a base-catalyzed condensation reaction between an ester and a nitrile, a transformation akin to the classical Claisen condensation.[2][3][5] The choice of starting materials, base, and reaction conditions can be tailored to achieve the desired substitution pattern.

General Synthetic Workflow

The fundamental approach involves the deprotonation of the α-carbon of the nitrile by a strong base to generate a nucleophilic carbanion. This carbanion then undergoes nucleophilic acyl substitution with an appropriate ester. The subsequent workup yields the target β-ketonitrile.

G cluster_0 Starting Materials Ester Methoxyacetyl Ester (e.g., Methyl methoxyacetate) Reaction Condensation Reaction Ester->Reaction Nitrile Propionitrile Nitrile->Reaction Base Strong Base (e.g., NaH, KOt-Bu) Base->Reaction Deprotonation Solvent Anhydrous Solvent (e.g., THF, Benzene) Solvent->Reaction Workup Aqueous Acidic Workup Reaction->Workup Product This compound Workup->Product G cluster_0 Heterocyclic Products BKN This compound Pyrazole Pyrazoles BKN->Pyrazole Hydrazine Pyrimidine Pyrimidines BKN->Pyrimidine Amidines, Urea Isoxazole Isoxazoles BKN->Isoxazole Hydroxylamine Pyridine Pyridines BKN->Pyridine Malononitrile, Ammonium Acetate

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Methoxy-3-oxopentanenitrile via Claisen-Type Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-methoxy-3-oxopentanenitrile, a valuable β-ketonitrile intermediate in organic synthesis. The protocol details a robust and efficient method based on the base-catalyzed condensation of an ester (ethyl methoxyacetate) and a nitrile (acetonitrile). This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and high-yield outcomes.

Introduction: The Significance of β-Ketonitriles

β-Ketonitriles are highly versatile synthons in modern organic chemistry, characterized by the presence of both a ketone and a nitrile functional group.[1] This dual functionality allows for a wide range of chemical transformations, making them key precursors for the synthesis of various heterocyclic compounds, which are core scaffolds in many pharmaceutical agents and biologically active molecules.[1][2] The synthesis of this compound, in particular, provides a building block with a strategically placed methoxy group, which can influence the electronic and steric properties of downstream products.

The primary synthetic route to β-ketonitriles involves the base-catalyzed condensation of an ester with a nitrile, a reaction analogous to the well-known Claisen condensation.[2][3][4] This method offers an efficient and direct approach to forming the crucial carbon-carbon bond that defines the β-ketonitrile structure.[2][5][6]

Reaction Principle and Mechanism

The synthesis of this compound proceeds via a Claisen-type condensation reaction. The core of this transformation is the generation of a nucleophilic carbanion from acetonitrile, which then attacks the electrophilic carbonyl carbon of ethyl methoxyacetate. A strong base is required to deprotonate the α-carbon of acetonitrile, which has a pKa of approximately 31. Common strong bases for this purpose include sodium amide, sodium hydride, or, as detailed in this protocol, potassium methoxide.[7]

The reaction mechanism can be summarized in the following steps:

  • Deprotonation: A strong base, potassium methoxide (CH₃OK), abstracts a proton from the α-carbon of acetonitrile (CH₃CN) to form a resonance-stabilized carbanion.

  • Nucleophilic Attack: The acetonitrile carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl methoxyacetate. This results in the formation of a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide (⁻OCH₂CH₃) leaving group and reforming the carbonyl double bond. This step yields the desired β-ketonitrile.

  • Acid-Base Equilibrium: The product, this compound, has acidic protons on the α-carbon situated between the ketone and nitrile groups. The ethoxide generated in the previous step can deprotonate the product, driving the reaction equilibrium forward. A final acidic workup is necessary to protonate the enolate and isolate the neutral β-ketonitrile.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of structurally similar β-ketonitriles.[7]

3.1. Materials and Equipment

Reagent/MaterialGradeSupplierNotes
Ethyl methoxyacetate≥98%Sigma-AldrichStore under inert gas.
AcetonitrileAnhydrous, ≥99.8%Sigma-AldrichStore over molecular sieves.
Potassium Methoxide95%Sigma-AldrichHighly hygroscopic; handle under inert atmosphere.
Hydrochloric Acid (HCl)2 M solutionFisher Scientific
Ethyl AcetateACS GradeVWRFor extraction.
Brine (sat. NaCl aq.)For washing.
Anhydrous Sodium SulfateACS GradeFisher ScientificFor drying.
Round-bottom flask (100 mL)Flame-dried before use.
Reflux condenser
Magnetic stirrer and stir bar
Dropping funnel
Inert gas supply (N₂ or Ar)
Ice bath
Separatory funnel
Rotary evaporator

3.2. Safety Precautions

  • Potassium methoxide is a strong base and is corrosive. It reacts violently with water. Handle in a fume hood under an inert atmosphere, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Ethyl methoxyacetate is a flammable liquid.

  • The reaction should be conducted in a well-ventilated fume hood at all times.

3.3. Step-by-Step Procedure

  • Reaction Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature.

  • Reagent Charging: To the reaction flask, add potassium methoxide (1.41 g, 20 mmol) and anhydrous acetonitrile (30 mL). Begin stirring to form a suspension.

  • Initiation of Reaction: Heat the stirred suspension to reflux (approximately 82°C).

  • Substrate Addition: Once the acetonitrile is refluxing, add ethyl methoxyacetate (1.18 g, 10 mmol) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction Monitoring: Maintain the reaction mixture at reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture.

  • Reaction Quench and Workup:

    • After the reaction is complete, cool the flask to 0-5°C using an ice bath.

    • Slowly add 2 M hydrochloric acid solution dropwise to neutralize the excess base and protonate the product enolate, adjusting the pH of the aqueous layer to 5-6.

    • Transfer the mixture to a separatory funnel. The layers will separate, with the product primarily in the organic phase.

    • Separate the layers and extract the aqueous phase two to three times with ethyl acetate (20 mL each).

    • Combine all the organic phases.

  • Purification:

    • Wash the combined organic phase with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound as an oil.

    • Further purification can be achieved by vacuum distillation if required.

3.4. Expected Yield and Purity

Based on similar syntheses, the expected yield of this compound is in the range of 90-98%, with a purity of >99% as determined by GC analysis.[7]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Condensation Reaction cluster_workup Workup and Isolation cluster_purification Purification prep_flask Flame-dried 100 mL 3-neck RBF add_reagents Add Potassium Methoxide and Anhydrous Acetonitrile prep_flask->add_reagents heat_reflux Heat to Reflux (~82°C) add_reagents->heat_reflux add_ester Dropwise addition of Ethyl Methoxyacetate heat_reflux->add_ester reflux_monitor Reflux for 3-4 hours and Monitor add_ester->reflux_monitor cool_quench Cool to 0-5°C and Quench with 2M HCl (pH 5-6) reflux_monitor->cool_quench extraction Extract with Ethyl Acetate cool_quench->extraction wash_dry Wash with Brine and Dry over Na₂SO₄ extraction->wash_dry concentrate Concentrate via Rotary Evaporation wash_dry->concentrate distill Vacuum Distillation (optional) concentrate->distill product Pure this compound distill->product

Figure 1. Workflow for the synthesis of this compound.

Mechanistic Representation

The following diagram illustrates the chemical transformations occurring during the synthesis.

Reaction_Mechanism acetonitrile CH₃-C≡N carbanion ⁻CH₂-C≡N acetonitrile->carbanion + CH₃OK - CH₃OH ethyl_methoxyacetate CH₃O-CH₂-C(=O)O-CH₂CH₃ tetrahedral_intermediate Tetrahedral Intermediate ethyl_methoxyacetate->tetrahedral_intermediate base CH₃OK carbanion->tetrahedral_intermediate Nucleophilic Attack product_enolate Product Enolate tetrahedral_intermediate->product_enolate - KOCH₂CH₃ product CH₃O-CH₂-C(=O)CH₂-C≡N product_enolate->product + H⁺ (from workup) ethanol CH₃CH₂OH k_ethoxide KOCH₂CH₃

Figure 2. Simplified reaction mechanism for the Claisen-type condensation.

Conclusion

The protocol described in this application note presents a reliable and high-yielding method for the synthesis of this compound from readily available starting materials. By leveraging the principles of the Claisen-type condensation, this procedure offers a practical approach for obtaining this valuable synthetic intermediate. The detailed steps, safety considerations, and mechanistic insights provided herein are intended to empower researchers to successfully implement this synthesis in their laboratories for applications in drug discovery and materials science.

References

  • HETEROCYCLES, Vol. 32, No. 6, 1991. PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM 4,4-DIMETHYL-3-OXOPENTANENITRILE. Available from: [Link]

  • PubChem. 4-Methyl-3-oxopentanenitrile. National Institutes of Health. Available from: [Link]

  • Google Patents. CN113185428B - Synthesis method of 4-methyl-3-oxo-valeronitrile.
  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available from: [Link]

  • Google Patents. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles.
  • ResearchGate. Acetic Acid and Ethyl Acetate as Solvents for Electropolymerization Reactions, Considering 4-Methoxyphenol and Composition of Solvent Mixtures. Available from: [Link]

  • Organic Chemistry Portal. Claisen Condensation. Available from: [Link]

  • PubMed. Acetonitrile-Ethyl acetate based method for the residue analysis of 373 pesticides in beeswax using LC-MS/MS and GC-MS/MS. Available from: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Available from: [Link]

  • MDPI. Acetic Acid and Ethyl Acetate as Solvents for Electropolymerization Reactions, Considering 4-Methoxyphenol and Composition of Solvent Mixtures. Available from: [Link]

  • Wikipedia. Claisen condensation. Available from: [Link]

  • National Institutes of Health. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Available from: [Link]

  • The Claisen Condensation. Available from: [Link]

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detailed experimental protocol for Claisen condensation to form β-ketonitriles

Author: BenchChem Technical Support Team. Date: February 2026

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Synthesis of β-Ketonitriles via Claisen Condensation: An Application Note

Abstract

β-Ketonitriles are pivotal intermediates in the synthesis of a diverse array of pharmaceuticals and heteroaromatic compounds.[1] This application note provides a detailed experimental protocol for the synthesis of β-ketonitriles through the Claisen condensation of esters with nitriles. We delve into the mechanistic underpinnings of this carbon-carbon bond-forming reaction, offer practical guidance on reagent selection and reaction optimization, and present a comprehensive, step-by-step procedure designed for reproducibility and high yield. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile synthetic transformation.

Introduction: The Significance of β-Ketonitriles and the Claisen Condensation

The Claisen condensation is a fundamental reaction in organic chemistry that facilitates the formation of a carbon-carbon bond between two esters or an ester and another carbonyl compound in the presence of a strong base.[2] A synthetically valuable variant of this reaction involves the condensation of an ester with a nitrile, which yields a β-ketonitrile.[3] These products are highly sought-after building blocks due to the dual reactivity of the ketone and nitrile functional groups, which allows for their elaboration into a wide range of complex molecules, including pyrimidines, pyridines, and pyrazoles.[4]

Historically, the acylation of in situ-generated nitrile anions with esters has been accomplished using various bases such as sodium methoxide, sodium ethoxide, and sodium amide.[1] While effective, these classical methods often present challenges, including the use of hazardous reagents and the formation of side products.[1] More contemporary protocols have focused on the use of alternative bases like potassium tert-butoxide (KOt-Bu) and non-nucleophilic bases like lithium diisopropylamide (LDA) to improve yields and substrate scope.[1][2]

This guide will focus on a robust and broadly applicable protocol for the synthesis of β-ketonitriles, emphasizing the critical experimental parameters that ensure successful outcomes.

Mechanistic Overview

The Claisen condensation mechanism for the formation of β-ketonitriles is analogous to the traditional condensation between two esters and proceeds through the nucleophilic addition of a nitrile-stabilized carbanion to the carbonyl group of an ester.[5]

The key steps are as follows:

  • Enolate Formation: A strong base abstracts an acidic α-proton from the nitrile, generating a resonance-stabilized carbanion (enolate). The pKa of the α-proton of a typical nitrile is significantly higher than that of an ester, necessitating the use of a strong base.

  • Nucleophilic Attack: The nitrile enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to yield the β-ketonitrile.

  • Deprotonation of the Product: The resulting β-ketonitrile has an acidic α-proton (flanked by both the ketone and nitrile groups) which is readily deprotonated by the alkoxide generated in the previous step or any remaining base. This final deprotonation is often the thermodynamic driving force for the reaction, shifting the equilibrium towards the product.[5][6]

  • Acidic Workup: A final acidic workup step is required to neutralize the enolate and afford the final β-ketonitrile product.[2][7]

experimental_workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Flame-dry glassware B 2. Add NaH to flask under N2/Ar A->B C 3. Add anhydrous THF B->C D 4. Cool to 0°C C->D E 5. Add acetonitrile dropwise D->E F 6. Stir at 0°C for 30 min E->F G 7. Add ethyl benzoate dropwise F->G H 8. Warm to RT and stir (monitor by TLC) G->H I 9. Quench with ice-cold 1M HCl H->I J 10. Extract with ethyl acetate I->J K 11. Wash with NaHCO3 and brine J->K L 12. Dry organic layer (MgSO4) K->L M 13. Concentrate in vacuo L->M N 14. Purify by column chromatography or recrystallization M->N

Caption: General Experimental Workflow for β-Ketonitrile Synthesis.

4.3. Step-by-Step Procedure
  • Preparation: Under a nitrogen or argon atmosphere, add sodium hydride (1.2 equivalents) to a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry.

  • Enolate Formation: Cool the slurry to 0 °C in an ice bath. Slowly add acetonitrile (1.1 equivalents) dropwise via a dropping funnel. Stir the mixture at 0 °C for 30 minutes. Hydrogen gas will evolve during this step.

  • Ester Addition: Slowly add ethyl benzoate (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-8 hours, monitoring the progress by Thin Layer Chromatography (TLC). [8]6. Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl with vigorous stirring until the pH is between 3 and 4. [8]7. Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude β-ketonitrile can be purified by flash column chromatography on silica gel or by recrystallization.

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive base (e.g., NaH exposed to air/moisture)Use fresh, high-quality base.
Wet solvent or reagentsEnsure all glassware is flame-dried and solvents are anhydrous.
Insufficiently strong baseSwitch to a stronger base like KOt-Bu or LDA.
Side Product Formation (e.g., self-condensation of ester) Ester is enolizable and base is not sufficiently hinderedUse a non-nucleophilic, hindered base like LDA.
Reaction temperature is too highPerform the addition of reagents at a lower temperature (0 °C or -78 °C).
Difficult Workup/Emulsion Formation Add more brine during the washing step to break up emulsions.
Product Degradation β-ketonitriles can be unstable to heatAvoid high temperatures during purification. Use techniques like thin-film distillation if necessary. [9]
Conclusion

The Claisen condensation of esters and nitriles is a powerful and versatile method for the synthesis of β-ketonitriles. By carefully selecting the base, solvent, and reaction conditions, high yields of these valuable synthetic intermediates can be reliably obtained. The protocol and troubleshooting guide presented in this application note provide a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors. The inherent reactivity of β-ketonitriles ensures their continued importance as precursors in the development of novel pharmaceuticals and functional materials. [1][4]

References
  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019-12-06). National Institutes of Health. [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. ResearchGate. [Link]

  • A High-Yielding Preparation of β-Ketonitriles. Request PDF. ResearchGate. [Link]

  • Thorpe reaction. Grokipedia. [Link]

  • 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. OpenStax adaptation. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Claisen Condensation. Organic Chemistry Portal. [Link]

  • PROCESS FOR THE PREPARATION OF beta-ketonitriles.
  • Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. (2010). Wiley Online Library. [Link]

  • Mechanism for the intra-molecular exchange of an ester and a nitrile group. (2018-05-22). Chemistry Stack Exchange. [Link]

  • Claisen Condensation Mechanism. BYJU'S. [Link]

  • Thorpe-Ziegler Reaction. (2014-03-02). Chem-Station Int. Ed. [Link]

  • Dieckmann condensation. Wikipedia. [Link]

  • Thorpe reaction. Wikipedia. [Link]

  • Thorpe reaction. chemeurope.com. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024-05-06). Royal Society of Chemistry. [Link]

  • Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate.
  • Process for producing beta-ketonitrile compound.
  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]

  • Dieckmann Condensation. NROChemistry. [Link]

  • Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable. [Link]

  • Claisen condensation. Wikipedia. [Link]

  • Claisen Condensation Reaction Mechanism. Chemistry Steps. [Link]

  • Base used in Claisen Condensation. (2018-02-02). Chemistry Stack Exchange. [Link]

  • A high-yielding preparation of beta-ketonitriles. PubMed. [Link]

  • 23.7: The Claisen Condensation Reaction. (2020-09-13). Chemistry LibreTexts. [Link]

  • Claisen Condensation Reaction Mechanism. (2018-05-10). YouTube. [Link]

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Application Notes & Protocols: The Strategic Role of 4-Methoxy-3-oxopentanenitrile as a Versatile Precursor in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Multifunctional Building Block

4-Methoxy-3-oxopentanenitrile stands as a premier example of a β-ketonitrile, a class of organic compounds renowned for their synthetic versatility.[1][2] Characterized by the strategic placement of a ketone, a nitrile, and a methoxy group, this molecule is primed for a variety of cyclization and condensation reactions. The electron-withdrawing nature of the adjacent carbonyl and nitrile groups acidifies the α- and γ-protons, creating multiple sites for nucleophilic attack and base-mediated condensations. This inherent reactivity profile makes this compound an exceptionally valuable and powerful precursor for constructing a diverse array of heterocyclic scaffolds, which are foundational to modern medicinal chemistry and materials science.[1][2]

This guide provides an in-depth exploration of its application in the synthesis of key heterocyclic systems, including pyrazoles, isoxazoles, and pyridines. Each section is designed as a stand-alone application note, offering not only detailed, validated protocols but also the underlying mechanistic principles and strategic considerations that inform the experimental design.

Application 1: Synthesis of Substituted 5-Aminopyrazoles

1.1. Significance and Application

The pyrazole core is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[3][4][5] The synthesis of 5-aminopyrazoles from β-ketonitriles is one of the most direct and efficient methods, providing a crucial intermediate that can be further functionalized to generate extensive compound libraries for screening and lead optimization.[6][7]

1.2. Reaction Principle & Mechanistic Insight

The formation of 5-aminopyrazoles proceeds via a classical condensation reaction between a β-ketonitrile and a hydrazine derivative.[7] The reaction is initiated by the nucleophilic attack of the terminal nitrogen of hydrazine onto the electrophilic carbonyl carbon of this compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. This cyclization is typically irreversible and drives the reaction to completion, yielding the stable aromatic pyrazole ring.[7]

G cluster_workflow Workflow: Pyrazole Synthesis START Reactants: This compound + Hydrazine Hydrate CONDITIONS Solvent: Ethanol Heat (Reflux) START->CONDITIONS 1. Combine REACTION Condensation & Intramolecular Cyclization CONDITIONS->REACTION 2. Initiate Reaction WORKUP Aqueous Workup & Extraction REACTION->WORKUP 3. Quench & Isolate PURIFICATION Recrystallization or Column Chromatography WORKUP->PURIFICATION 4. Purify PRODUCT Product: 4-(1-Methoxyethyl)-1H-pyrazol-5-amine PURIFICATION->PRODUCT 5. Final Product G cluster_mechanism Mechanism: 3-Aminoisoxazole Synthesis REACTANTS This compound + NH₂OH STEP1 Step 1: Nucleophilic Attack (Weakly Basic, pH ~8) Attack at Nitrile Carbon REACTANTS->STEP1 INTERMEDIATE Intermediate: Amidoxime STEP1->INTERMEDIATE STEP2 Step 2: Acid-Catalyzed Intramolecular Cyclization INTERMEDIATE->STEP2 PRODUCT Product: 5-(1-Methoxyethyl)isoxazol-3-amine STEP2->PRODUCT G cluster_workflow Workflow: Multi-Component Pyridine Synthesis REACTANTS Reactants: This compound + Chalcone + Ammonium Acetate CONDITIONS Solvent: Acetic Acid Heat (Reflux) REACTANTS->CONDITIONS 1. Combine REACTION Cascade Michael Addition, Condensation & Cyclization CONDITIONS->REACTION 2. Initiate Cascade OXIDATION In-situ Oxidation (Aerobic or Oxidant) REACTION->OXIDATION 3. Aromatization WORKUP Precipitation & Filtration or Extraction OXIDATION->WORKUP 4. Isolate Product PRODUCT Product: Highly Substituted Cyanopyridine WORKUP->PRODUCT

Sources

Synthesis of Substituted Pyridines from 4-Methoxy-3-oxopentanenitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyridine Scaffold in Therapeutic Design

The pyridine ring, a fundamental nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and tunable lipophilicity make it a "privileged scaffold" in drug design.[1][2] A significant portion of FDA-approved drugs contain a pyridine or dihydropyridine core, highlighting their broad therapeutic applicability.[3] These compounds are integral to the treatment of a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[4][5] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological properties, making the development of robust and versatile synthetic routes to substituted pyridines a critical endeavor for drug discovery professionals.[6] Methoxy-substituted pyridines, in particular, have shown significant potential in various therapeutic areas, including as antimalarial and antitubercular agents.[7][8][9]

This technical guide provides a comprehensive protocol for the synthesis of a substituted pyridine derivative starting from 4-methoxy-3-oxopentanenitrile. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide a detailed, step-by-step experimental procedure, and discuss the broader applications of the resulting pyridine scaffold in drug development.

Synthetic Strategy: A Modified Guareschi-Thorpe Approach

The synthesis of substituted pyridines from acyclic precursors is a well-established field of organic chemistry, with several named reactions offering reliable routes to this important heterocycle.[4] These include the Hantzsch, Kröhnke, and Guareschi-Thorpe syntheses.[10][11][12][13][14] The Guareschi-Thorpe synthesis is particularly relevant to our starting material, as it traditionally involves the condensation of a β-ketoester or a 1,3-diketone with a cyanoacetamide in the presence of a base and an ammonia source.[14][15]

Our starting material, this compound, is a β-ketonitrile, a versatile building block for the synthesis of various heterocyclic compounds.[16] We will employ a modified, one-pot, three-component approach analogous to the Guareschi-Thorpe condensation. This strategy involves the reaction of this compound with an active methylene compound, using ammonium acetate as both the nitrogen source and a mild catalyst.[17] This method is advantageous due to its operational simplicity, the ready availability of the starting materials, and its convergence, allowing for the rapid construction of a complex, functionalized pyridine ring.

Reaction Mechanism

The reaction is proposed to proceed through a cascade of condensation and cyclization reactions. The key steps are outlined below:

  • Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the active methylene compound (e.g., malononitrile) and the ketone carbonyl of this compound, catalyzed by the acetate ion from ammonium acetate. This forms a reactive α,β-unsaturated intermediate.

  • Michael Addition: A second molecule of this compound, in the form of its enamine (formed in situ with ammonia from ammonium acetate), or another molecule of the active methylene compound, acts as a Michael donor and adds to the α,β-unsaturated intermediate.

  • Cyclization and Dehydration: The resulting open-chain intermediate undergoes intramolecular cyclization, driven by the attack of a nitrogen atom (from ammonia) or a carbanion onto a carbonyl or nitrile group.

  • Aromatization: The cyclized intermediate then undergoes dehydration and/or elimination of other small molecules to yield the stable, aromatic substituted pyridine.

Reaction Mechanism Diagram

Guareschi-Thorpe_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization cluster_3 Step 4: Aromatization Start This compound + Malononitrile Intermediate_1 α,β-Unsaturated Intermediate Start->Intermediate_1 NH4OAc Intermediate_2 Open-chain Intermediate Intermediate_1->Intermediate_2 + Enamine Enamine Enamine of This compound Intermediate_3 Cyclized Intermediate Intermediate_2->Intermediate_3 Final_Product Substituted Pyridine Intermediate_3->Final_Product - H2O

Caption: Proposed mechanism for the synthesis of a substituted pyridine.

Experimental Protocol

This protocol details the synthesis of a highly substituted pyridine from this compound, malononitrile, and ammonium acetate.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%(e.g., Sigma-Aldrich)
Malononitrile≥99%(e.g., Acros Organics)
Ammonium Acetate≥98%(e.g., Fisher Scientific)
Ethanol (anhydrous)Reagent Grade(e.g., VWR)
Ethyl AcetateHPLC Grade(e.g., J.T. Baker)
HexanesHPLC Grade(e.g., J.T. Baker)
Silica Gel (for column chromatography)230-400 mesh(e.g., Sorbent Technologies)
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F254)

  • NMR spectrometer

  • Mass spectrometer

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.27 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol).

  • Solvent Addition: Add 20 mL of anhydrous ethanol to the flask.

  • Reaction: Stir the mixture at reflux (approximately 80 °C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot indicates the formation of the product.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with 2 x 25 mL of water and then with 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

Experimental_Workflow Start Combine Reactants and Solvent Reflux Reflux for 6-8 hours Start->Reflux Workup Cool and Concentrate Reflux->Workup Extraction Ethyl Acetate Extraction and Washes Workup->Extraction Drying Dry and Concentrate Extraction->Drying Purification Silica Gel Column Chromatography Drying->Purification Characterization NMR and Mass Spectrometry Purification->Characterization End Pure Substituted Pyridine Characterization->End

Caption: Step-by-step experimental workflow for pyridine synthesis.

Expected Results and Data

ParameterExpected Value
Product Structure 2-amino-6-methoxy-4-(1-methoxyethyl)-3,5-dicyanopyridine
Appearance White to off-white solid
Yield 60-75%
¹H NMR (400 MHz, CDCl₃) Peaks corresponding to methoxy, methyl, and pyridine ring protons.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product.

Applications in Drug Discovery

The synthesized substituted pyridine, with its multiple functional groups (amino, methoxy, cyano), is a versatile scaffold for further chemical modifications. The amino and cyano groups can be readily transformed into a variety of other functionalities, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

For example, the amino group can undergo acylation, alkylation, or be used as a handle for the construction of fused heterocyclic systems. The cyano groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines. The methoxy group can influence the compound's metabolic stability and pharmacokinetic profile.

This synthetic route provides a valuable tool for medicinal chemists to access novel, highly functionalized pyridine derivatives for screening in various drug discovery programs, including those targeting cancer, infectious diseases, and neurological disorders.

References

  • Kröhnke, F. (1976). The Kröhnke Pyridine Synthesis. Synthesis, 1976(1), 1-24.
  • Guareschi, I. (1896). Sintesi di composti piridinici. Memorie della Reale Accademia delle Scienze di Torino, 46, 7-25.
  • Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
  • BenchChem. (2025). The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review.
  • BenchChem. (2025). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.
  • Wikipedia. Kröhnke pyridine synthesis.
  • J&K Scientific LLC. Bohlmann–Rahtz Pyridine Synthesis.
  • Química Organica.org. Guareschi-Thorpe synthesis of pyridine.
  • RSC Publishing.
  • MDPI. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • BenchChem. The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals.
  • Journal of the American Chemical Society. Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones.
  • MDPI.
  • Pharmacia. Synthesis of chalcone derivatives with methoxybenzene and pyridine moieties as potential antimalarial agents.
  • ChemRxiv.
  • J-STAGE.
  • PubMed. 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum.
  • Chemistry of Heterocyclic Compounds. SYNTHESIS OF PYRIDIN-2(1H)
  • Organic Mechanisms Online.
  • RSC Publishing.
  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • ResearchGate. Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity.
  • Campbell University Faculty Interdisciplinary Network for Discovery (CU FIND).
  • Baran Lab. Pyridine Synthesis: Cliff Notes.

Sources

Application Note: Comprehensive NMR Characterization of 4-Methoxy-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

4-Methoxy-3-oxopentanenitrile is a functionalized β-ketonitrile, a class of compounds prized for its versatility in organic synthesis. These molecules serve as key building blocks for pharmaceuticals and complex organic structures due to the reactivity of their ketone and nitrile functionalities. Accurate structural elucidation is paramount for ensuring purity, confirming identity, and understanding reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing unambiguous insights into the molecular framework.

This application note provides a comprehensive guide to the characterization of this compound using high-resolution 1H (proton) and 13C (carbon-13) NMR. A critical aspect of this molecule's chemistry, its keto-enol tautomerism, is explored in detail. β-dicarbonyl compounds exist as a dynamic equilibrium between their keto and enol forms, a phenomenon that is readily observed and quantified by NMR.[1][2][3] The ratio of these tautomers is heavily influenced by factors such as solvent polarity, providing a deeper layer of structural information.[4][5][6] This guide explains the causality behind experimental choices and provides a self-validating protocol for robust and reproducible characterization.

The Principle of Tautomerism in NMR Analysis

The structure of this compound is not static; it exists as an equilibrium between two constitutional isomers: the keto form and the enol form.

  • Keto Form: The classical β-ketonitrile structure.

  • Enol Form: Characterized by a carbon-carbon double bond and a hydroxyl group (an "enol").

The interconversion between these forms is typically slow on the NMR timescale, meaning that distinct sets of signals for both the keto and enol tautomers can be observed in the same spectrum.[2][6] This allows for not only the identification of both species but also the calculation of their relative concentrations by integrating the corresponding proton signals.[1] The choice of NMR solvent can intentionally shift this equilibrium; polar, hydrogen-bond accepting solvents like DMSO-d6 tend to stabilize the enol form, whereas less polar solvents like CDCl3 often favor the keto form.[2][4]

Experimental Workflow and Protocol

The following diagram outlines the logical flow from sample handling to final data interpretation for a comprehensive NMR analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh ~10-20 mg of This compound p2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) p1->p2 p3 Transfer to 5 mm NMR tube p2->p3 a1 Insert sample into NMR spectrometer (≥400 MHz) p3->a1 a2 Lock, Tune, and Shim a1->a2 a3 Acquire 1H NMR Spectrum (e.g., 8-16 scans) a2->a3 a4 Acquire 13C {1H} NMR Spectrum (e.g., 1024-4096 scans) a3->a4 d1 Apply Fourier Transform, Phase Correction, and Baseline Correction a4->d1 d2 Calibrate chemical shifts (residual solvent or TMS) d1->d2 d3 Integrate 1H signals and assign multiplicities d2->d3 d4 Assign 1H and 13C signals to keto and enol tautomers d3->d4 d5 Calculate tautomer ratio from 1H integrations d4->d5 end end d5->end Final Structural Confirmation & Report Generation

Caption: Workflow for NMR characterization of this compound.

Detailed Protocol: Sample Preparation & Data Acquisition

This protocol ensures high-quality, reproducible spectral data.

  • Solvent Selection: Chloroform-d (CDCl3) is a standard, versatile solvent for initial characterization.[7] To investigate solvent effects on tautomerism, prepare parallel samples in Acetone-d6 and DMSO-d6.[4]

  • Sample Preparation:

    • Accurately weigh 15-20 mg of purified this compound directly into a clean, dry vial.

    • Add 0.7 mL of the chosen deuterated solvent using a calibrated pipette.

    • Vortex the vial gently until the sample is fully dissolved.

    • Transfer the solution into a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use an NMR spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

    • Allow the sample to thermally equilibrate inside the probe for 5-10 minutes.

    • Perform standard locking, tuning, and shimming procedures to optimize magnetic field homogeneity.

  • 1H NMR Acquisition:

    • Number of Scans: 8-16 scans are typically sufficient.

    • Relaxation Delay (d1): 2-5 seconds, to allow for full magnetization recovery.

    • Spectral Width: ~16 ppm, centered around 6-7 ppm.

  • 13C NMR Acquisition:

    • Mode: Acquire in a proton-decoupled mode to ensure each unique carbon appears as a singlet.

    • Number of Scans: 1024-2048 scans, as 13C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: ~240 ppm, centered around 110-120 ppm.

Spectral Interpretation and Data Analysis

The following tables summarize the predicted chemical shifts (δ) in ppm for both tautomers. These predictions are based on established chemical shift ranges for analogous functional groups.[8][9][10]

Predicted ¹H NMR Spectral Data
Assignment (Keto Form) Label Predicted δ (ppm) Multiplicity Integration Rationale
CH₃ -O-a~3.4Singlet (s)3HProtons on carbon adjacent to electronegative oxygen.
-O-CH(CH₃ )b~1.2Doublet (d)3HCoupled to the adjacent methine proton (c).
-O-CH (CH₃)-c~4.2Quartet (q)1HDeshielded by oxygen; coupled to methyl protons (b).
-C(O)-CH₂ -CNd~3.6Singlet (s)2HMethylene protons alpha to both a ketone and a nitrile group.[8]
Assignment (Enol Form) Label Predicted δ (ppm) Multiplicity Integration Rationale
CH₃ -O-a'~3.3Singlet (s)3HSimilar environment to the keto form.
-O-CH(CH₃ )b'~1.3Doublet (d)3HCoupled to the adjacent methine proton (c').
-O-CH (CH₃)-c'~4.0Quartet (q)1HDeshielded by oxygen; coupled to methyl protons (b').
=CH -CNe~5.5Singlet (s)1HVinylic proton, deshielded by the double bond and nitrile.
-OH f5.0 - 12.0Broad Singlet (br s)1HEnolic proton, chemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Spectral Data
Assignment (Keto Form) Label Predicted δ (ppm) Rationale
CH₃ -O-1~58Methoxy carbon, typical range.[11]
-O-CH(CH₃ )2~16Aliphatic methyl carbon.
-O-CH (CH₃)-3~78Carbon attached to oxygen.
-C (O)-4~202Ketone carbonyl carbon, highly deshielded.[10]
-C(O)-CH₂ -CN5~35Methylene carbon alpha to a ketone and nitrile.
-C N6~117Nitrile carbon, characteristic chemical shift.[8][12]
Assignment (Enol Form) Label Predicted δ (ppm) Rationale
CH₃ -O-1'~57Methoxy carbon.
-O-CH(CH₃ )2'~17Aliphatic methyl carbon.
-O-CH (CH₃)-3'~76Carbon attached to oxygen.
-C (OH)=4'~165sp² carbon bonded to hydroxyl group.[4]
=CH -CN5'~95sp² carbon alpha to a nitrile group.[4]
-C N6'~118Nitrile carbon.

Conclusion

1H and 13C NMR spectroscopy are indispensable tools for the definitive structural characterization of this compound. This application note provides a robust framework for obtaining and interpreting high-quality NMR data. By carefully analyzing the chemical shifts, multiplicities, and integrations, one can confirm the molecular structure and simultaneously study the fascinating keto-enol tautomerism inherent to this molecule. The provided protocols and predicted spectral data serve as a reliable reference for researchers in synthetic chemistry and drug development, ensuring analytical integrity and a deeper understanding of molecular behavior.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Solvent effects on tautomeric equilibria in β-ketonitriles: NMR and theoretical studies. (n.d.). ResearchGate.
  • TheElkchemist. (2020, May 13). NMR Spectroscopy | Interpreting Spectra | Nitrile. YouTube.
  • University of Calgary. (n.d.). Spectroscopy Analysis: Nitriles. Retrieved from University of Calgary Chemistry Department.
  • (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2023, January 29). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
  • Thermo Fisher Scientific. (2017). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. AN52327_E 12/17M.
  • Jasperse, J. (n.d.).
  • Cook, A. G., & Reeve, A. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
  • University of Wisconsin-Madison Chemistry Department. (n.d.). Notes on NMR Solvents.
  • Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661–669.
  • University of Liverpool. (n.d.). Chemical shifts.
  • Jarger, J. (2012, October 23). Keto-Enol Equilibrium Using NMR. YouTube.
  • Arizona State University Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Chad's Prep. (2018, September 20). 15.5a The Chemical Shift in C13 and Proton NMR | Organic Chemistry. YouTube.
  • Anderson, B. D. (n.d.). The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds.

Sources

Application Notes and Protocols for the Infrared Spectroscopy Analysis of Cyano and Carbonyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quantification of molecules containing cyano (C≡N) and carbonyl (C=O) functional groups. These moieties are prevalent in a vast array of chemical compounds, including active pharmaceutical ingredients (APIs), excipients, and synthetic intermediates. This guide provides a comprehensive overview of the principles and practical applications of Fourier Transform Infrared (FTIR) spectroscopy for the analysis of these two critical functional groups. It is designed to equip researchers, scientists, and drug development professionals with the requisite knowledge to perform accurate qualitative and quantitative analyses, troubleshoot common issues, and interpret spectral data with confidence. Detailed, step-by-step protocols for various sample handling techniques are provided, alongside an in-depth discussion of the factors influencing the vibrational frequencies of cyano and carbonyl stretching modes.

Fundamental Principles of IR Spectroscopy for Cyano and Carbonyl Groups

Infrared spectroscopy probes the vibrational transitions of molecules upon absorption of infrared radiation. The energy absorbed corresponds to the specific vibrational modes of the chemical bonds within the molecule. The cyano and carbonyl groups possess characteristic stretching vibrations that give rise to strong and distinct absorption bands in the mid-infrared region of the electromagnetic spectrum.

The Carbonyl (C=O) Stretching Vibration

The carbonyl group is one of the most readily identifiable functional groups in IR spectroscopy due to its strong absorption band, which arises from the stretching vibration of the carbon-oxygen double bond.[1] This intensity is a direct consequence of the large change in dipole moment during the vibration, stemming from the significant electronegativity difference between the carbon and oxygen atoms.[2] The typical absorption region for the C=O stretch is between 1630 and 1850 cm⁻¹.[3] The precise wavenumber of the absorption is highly sensitive to the molecular environment, making it a powerful diagnostic tool for distinguishing between different types of carbonyl-containing compounds such as ketones, aldehydes, esters, carboxylic acids, and amides.[4][5]

The Cyano (C≡N) Stretching Vibration

The cyano or nitrile group (C≡N) exhibits a characteristic stretching vibration in a relatively uncongested region of the IR spectrum, typically between 2200 and 2300 cm⁻¹.[6] The absorption is usually of medium to strong intensity and is sharp. The only other common functional group that absorbs in this region is the alkyne C≡C triple bond, which typically has a weaker absorption.[7][8] The position of the C≡N stretching frequency is influenced by the electronic environment of the nitrile group.[9]

Factors Influencing Vibrational Frequencies

Several factors can cause shifts in the characteristic absorption frequencies of carbonyl and cyano groups, providing valuable structural information.

  • Electronic Effects (Inductive and Resonance):

    • Inductive Effects: Electron-withdrawing groups attached to the carbonyl or cyano group increase the bond strength and shift the absorption to a higher wavenumber (blue shift).[10][11] Conversely, electron-donating groups weaken the bond, resulting in a shift to a lower wavenumber (red shift).

    • Resonance (Conjugation): Conjugation of a carbonyl or cyano group with a double bond or an aromatic ring delocalizes the π-electrons, which weakens the C=O or C≡N bond and lowers the stretching frequency by 20-40 cm⁻¹.[10][12] For example, the C=O stretch of an aromatic ketone is observed at a lower frequency compared to a saturated ketone.[1]

  • Ring Strain: For cyclic ketones, decreasing the ring size from a six-membered ring increases the C=O stretching frequency.[12][13] This is because the smaller bond angles in strained rings lead to increased s-character in the C=O bond, strengthening it.

  • Hydrogen Bonding: Intermolecular or intramolecular hydrogen bonding to the oxygen of a carbonyl group or the nitrogen of a cyano group weakens the respective bond, causing a shift to lower wavenumbers.[10] This is particularly evident in the IR spectra of carboxylic acids, which often exist as hydrogen-bonded dimers and show a broad O-H stretch in addition to a shifted C=O stretch.[7][13] The effect of hydrogen bonding on the C≡N stretch can be more complex, with some studies showing shifts to higher wavenumbers.[9]

Instrumentation and Sample Handling

Modern IR spectroscopy is predominantly performed using Fourier Transform Infrared (FTIR) spectrometers, which offer superior speed and sensitivity compared to older dispersive instruments. The choice of sampling technique is critical for obtaining high-quality spectra and depends on the physical state of the sample (solid, liquid, or gas).[14]

Attenuated Total Reflectance (ATR)

ATR-FTIR is a versatile and widely used sampling technique that requires minimal to no sample preparation for a broad range of samples, including solids, liquids, powders, and pastes.[15][16] It is a non-destructive method, making it ideal for precious samples.[17]

  • Background Collection: Ensure the ATR crystal (commonly diamond, zinc selenide, or germanium) is clean.[14] Record a background spectrum of the clean, empty crystal. This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Solids/Powders: Place a small amount of the sample onto the crystal and apply firm, even pressure using the built-in press to ensure good contact.[16]

    • Liquids/Pastes: Apply a single drop of the liquid or a small amount of the paste directly onto the center of the crystal.[18]

  • Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 to 32 scans are typical for routine analysis.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Transmission Spectroscopy

Transmission is the traditional method for IR analysis, where the IR beam passes directly through the sample.[19] While it can be used for solids, liquids, and gases, it often requires more extensive sample preparation.[14]

This technique involves dispersing a solid sample in a dry, IR-transparent matrix, typically potassium bromide (KBr).[20]

  • Grinding: Grind 1-2 mg of the solid sample with an agate mortar and pestle. Add approximately 100-200 mg of dry KBr powder and continue grinding until a fine, homogeneous powder is obtained.[20]

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Apply pressure using a hydraulic press to form a transparent or translucent pellet.[20]

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer and collect the spectrum. A background spectrum of a pure KBr pellet or an empty beam is required.[14]

Neat liquids or solutions can be analyzed using liquid transmission cells, which consist of two IR-transparent salt plates (e.g., NaCl or KBr) separated by a spacer of a known path length.[20][21]

  • Cell Assembly: Assemble the liquid cell with the appropriate windows and spacer.

  • Sample Introduction: Introduce the liquid sample into the cell using a syringe, ensuring no air bubbles are trapped.[21]

  • Analysis: Place the filled cell in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty cell or the cell filled with the pure solvent should be collected for solutions.[22]

Data Presentation and Interpretation

Qualitative Analysis: Identifying Functional Groups

The primary use of IR spectroscopy in this context is the identification of the cyano and carbonyl functional groups. The presence of a strong, sharp peak in the 1630-1850 cm⁻¹ region is a strong indicator of a carbonyl group, while a peak in the 2200-2300 cm⁻¹ range suggests the presence of a nitrile.[1][7] The exact position of these peaks provides further structural clues, as summarized in the table below.

Table 1: Characteristic IR Absorption Frequencies for Cyano and Carbonyl Compounds

Functional GroupClass of CompoundCharacteristic Absorption (cm⁻¹)Notes
Carbonyl (C=O) Aldehyde1740 - 1720Also shows two C-H stretching bands around 2850 and 2750 cm⁻¹.[5]
Ketone (aliphatic)1725 - 1705
Ketone (aromatic/conjugated)1700 - 1680Lower frequency due to resonance.
Carboxylic Acid1730 - 1700Often broad; associated with a very broad O-H stretch from 3300-2400 cm⁻¹.[10]
Ester1750 - 1730Higher frequency than ketones due to the inductive effect of the second oxygen atom.[10]
Amide1670 - 1640Lower frequency due to resonance with the nitrogen lone pair.[2]
Acid Chloride~1800High frequency due to the strong inductive effect of chlorine.
Cyano (C≡N) Nitrile (aliphatic)2260 - 2240
Nitrile (aromatic/conjugated)2240 - 2220Lower frequency due to resonance.
Quantitative Analysis

FTIR spectroscopy can also be used for quantitative analysis, which is based on the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.[23][24] This relationship allows for the determination of the concentration of an analyte in a sample by measuring the absorbance of a characteristic peak.[18]

  • Standard Preparation: Prepare a series of standard solutions of the analyte in a suitable solvent at known concentrations. The solvent should be transparent in the spectral region of interest.

  • Calibration Curve Construction:

    • Record the IR spectrum for each standard solution and the pure solvent (as a blank).

    • For the characteristic absorption band of the analyte, measure the absorbance (peak height or peak area) after appropriate baseline correction.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear.

  • Sample Analysis:

    • Prepare the unknown sample in the same solvent.

    • Record its IR spectrum under the same conditions as the standards.

    • Measure the absorbance of the characteristic peak.

  • Concentration Determination: Use the calibration curve to determine the concentration of the analyte in the unknown sample.[18]

It is important to note that quantitative analysis by FTIR is most reliable when analyzing a single analyte in a known matrix, as peak overlap can complicate the analysis of complex mixtures.[23]

Advanced Applications: In Situ and Operando Spectroscopy

For researchers in fields like catalysis and process chemistry, in situ and operando FTIR techniques are invaluable for studying chemical reactions as they occur.[25][26] These methods allow for the monitoring of reactants, intermediates, and products under actual reaction conditions (high temperature, pressure, and reactive gas flows).[27][28] Techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are particularly well-suited for studying powdered catalysts.[29][30] The evolution of cyano- and carbonyl-containing species on a catalyst surface can provide deep mechanistic insights into reaction pathways.[31][32]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interp Data Interpretation Solid Solid/Powder ATR_Solid Place on ATR Crystal & Apply Pressure Solid->ATR_Solid ATR KBr Grind with KBr & Press Pellet Solid->KBr Transmission Liquid Liquid/Paste ATR_Liquid Apply drop to ATR Crystal Liquid->ATR_Liquid ATR Liquid_Cell Inject into Liquid Cell Liquid->Liquid_Cell Transmission Background Collect Background Spectrum Sample_Spec Acquire Sample Spectrum Background->Sample_Spec Instrumental Process Qualitative Qualitative Analysis (Identify Peaks) Sample_Spec->Qualitative Quantitative Quantitative Analysis (Measure Absorbance) Sample_Spec->Quantitative Report Generate Report Qualitative->Report Quantitative->Report

Caption: General workflow for FTIR analysis of cyano and carbonyl groups.

Influence of Electronic Effects on Carbonyl Frequency

carbonyl_shifts cluster_effects Electronic Effects Normal Aliphatic Ketone C=O Stretch ~1715 cm⁻¹ Inductive Electron-Withdrawing Group (EWG) e.g., Acid Chloride C=O bond strengthens Resonance Conjugation (e.g., Aromatic Ring) C=O bond weakens Higher_Freq {Higher Frequency (Blue Shift) | > 1715 cm⁻¹} Inductive->Higher_Freq Shifts to Lower_Freq {Lower Frequency (Red Shift) | < 1715 cm⁻¹} Resonance->Lower_Freq Shifts to

Caption: Impact of electronic effects on carbonyl stretching frequency.

Conclusion

Infrared spectroscopy is a powerful, versatile, and accessible technique for the analysis of compounds containing cyano and carbonyl functional groups. A thorough understanding of the fundamental principles governing their vibrational frequencies, coupled with proper sample handling and data interpretation, enables researchers to gain significant insights into molecular structure and composition. From routine quality control to advanced mechanistic studies, FTIR remains a cornerstone of chemical analysis in research, development, and industrial settings.

References

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

  • Richmond Scientific. (2023). Can FT-IR be used for Quantitative Analysis?. [Link]

  • Chemistry LibreTexts. (2021). 16.4: Spectroscopic Properties. [Link]

  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

  • Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

  • Finance Fusion. (2025). Carbonyl Stretch IR Spectrum Guide. [Link]

  • Filo. (2025). Vibrational Frequency of Carbonyl Group - Effects and Suitable... [Link]

  • Unknown. (n.d.). Quantitative Mineral Analysis by FTIR Spectroscopy. [Link]

  • Slideshare. (n.d.). Quantitative Analysis From Ftir. [Link]

  • University of Calgary. (n.d.). IR: carbonyl compounds. [Link]

  • Unknown. (n.d.). Sample preparation and factors affect IR bands. [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • ResearchGate. (2025). Quantitative analysis of ATR-FTIR. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • NIH. (n.d.). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. [Link]

  • Southwest Research Institute. (n.d.). DRIFTS - Diffuse Reflectance Infrared Fourier Transform Spectroscopy. [Link]

  • University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • AZoM. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. [Link]

  • ACS Publications. (n.d.). Integration of in Situ FTIR Studies and Catalyst Activity Measurements in Reaction Kinetic Analysis. [Link]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubMed. (2010). Scaling of Computed Cyano-Stretching Frequencies and IR Intensities of Nitriles, Their Anions, and Radicals. [Link]

  • ResearchGate. (2025). Scaling of Computed Cyano-Stretching Frequencies and IR Intensities of Nitriles, Their Anions, and Radicals | Request PDF. [Link]

  • ACS Publications. (2006). The Vibrational Spectra of the Cyanide Ligand Revisited: Terminal Cyanides. [Link]

  • Specac Ltd. (n.d.). Catalytic studies using FTIR reaction cells. [Link]

  • ACS Publications. (n.d.). Combined In Situ XAFS/DRIFTS Studies of the Evolution of Nanoparticle Structures from Molecular Precursors. [Link]

  • ResearchGate. (2025). Diffuse Reflection Infrared Spectroscopy (DRIFTS): Application to the in situ Analysis of Catalysts. [Link]

  • PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. [Link]

  • MDPI. (n.d.). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. [Link]

  • RSC Publishing. (n.d.). Pitfalls and benefits of in situ and operando diffuse reflectance FT-IR spectroscopy (DRIFTS) applied to catalytic reactions. [Link]

  • ResearchGate. (n.d.). a) Operando ATR‐FTIR spectra and b) the corresponding carbonyl vibration regions. [Link]

  • Oak Ridge National Laboratory. (n.d.). Catalysis and Operando IR Spectroscopy. [Link]

  • I.R.I.S. (2023). Combined use of in situ and operando-FTIR, TPR and FESEM techniques to investigate the surface species along the simultaneous ab. [Link]

  • DOI. (n.d.). Combined use of in situ and operando-FTIR, TPR and FESEM techniques to investigate the surface species along the simultaneous abatement of N2O and NO on Pt,Pd,Rh/TiO2-ZrO2 and Pt,Pd,Rh/TiO2-ZrO2-CeO2 catalysts. [Link]

  • ResearchGate. (2025). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy | Request PDF. [Link]

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  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

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Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 4-Methoxy-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-methoxy-3-oxopentanenitrile. In the absence of a publicly available experimental spectrum for this specific compound, this guide synthesizes established principles of mass spectrometry to forecast the primary fragmentation pathways. Understanding these patterns is crucial for the structural elucidation and identification of this and related β-keto nitriles in complex matrices within drug discovery, metabolomics, and synthetic chemistry. A comprehensive protocol for acquiring a mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system is also presented.

Introduction

This compound, with a molecular formula of C₆H₉NO₂ and a molecular weight of 127.14 g/mol , is a multifunctional compound containing a methoxy group, a ketone, and a nitrile. The interplay of these functional groups under electron ionization leads to a characteristic fragmentation pattern that can serve as a molecular fingerprint for its identification. Mass spectrometry, particularly when coupled with gas chromatography, is a powerful technique for the analysis of such volatile and semi-volatile organic compounds. This document serves as a guide for researchers to understand and predict the fragmentation behavior of this compound, aiding in its unambiguous identification.

Predicted Fragmentation Pathways

Upon electron ionization, this compound will form a molecular ion ([M]⁺˙) at m/z 127. The subsequent fragmentation is predicted to be dominated by cleavages alpha to the carbonyl group and the methoxy group, as these are energetically favorable processes.

The primary fragmentation pathways are expected to be:

  • α-Cleavage adjacent to the carbonyl group: This is a hallmark of ketone fragmentation and is expected to be a major pathway. This can occur on either side of the carbonyl.

    • Loss of the cyanomethyl radical (•CH₂CN): This cleavage results in the formation of a stable acylium ion at m/z 87 . This is predicted to be a prominent peak in the spectrum.

    • Loss of the methoxyethyl radical (•CH₂CH₂OCH₃): This cleavage would lead to a fragment at m/z 57. However, cleavage of the stronger C-C bond is generally more favorable.

  • Cleavage involving the methoxy group: Ethers are known to undergo α-cleavage.[1][2][3]

    • Loss of a methyl radical (•CH₃): Cleavage of the C-O bond in the methoxy group or the C-C bond alpha to the oxygen can result in the loss of a methyl radical, leading to a fragment at m/z 112 .

    • Loss of a methoxy radical (•OCH₃): This would result in a fragment at m/z 96 .

  • McLafferty Rearrangement: For aliphatic ketones and nitriles with a γ-hydrogen, a McLafferty rearrangement is a common fragmentation pathway.[4][5] In this compound, the presence of γ-hydrogens allows for this rearrangement, which would involve the transfer of a hydrogen atom to the carbonyl oxygen followed by β-cleavage, leading to the expulsion of a neutral alkene and the formation of a characteristic enol radical cation. This could result in a fragment at m/z 71 .

  • Cleavage involving the nitrile group: Nitriles can undergo loss of HCN (27 Da).[6] The loss of HCN from the molecular ion would produce a fragment at m/z 100 .

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for this compound, their proposed structures, and the fragmentation mechanism.

m/zProposed StructureFragmentation PathwayPredicted Relative Abundance
127[C₆H₉NO₂]⁺˙Molecular IonLow to Medium
112[C₅H₆NO₂]⁺Loss of •CH₃Medium
96[C₅H₆NO]⁺Loss of •OCH₃Low
87[CH₃OCH₂CO]⁺α-Cleavage (loss of •CH₂CN)High (likely base peak)
71[C₃H₅NO]⁺˙McLafferty RearrangementMedium
57[CH₂CN]⁺α-CleavageMedium
43[CH₃CO]⁺Secondary FragmentationMedium
42[C₂H₄N]⁺Rearrangement and cleavageMedium

Visualization of Fragmentation Pathways

The predicted fragmentation pathways can be visualized using the following diagrams:

M [M]⁺˙ m/z 127 F112 [M-CH₃]⁺ m/z 112 M->F112 - •CH₃ F96 [M-OCH₃]⁺ m/z 96 M->F96 - •OCH₃ F87 [M-CH₂CN]⁺ m/z 87 M->F87 - •CH₂CN (α-cleavage) F71 [M-C₂H₂O]⁺˙ m/z 71 (McLafferty) M->F71 McLafferty F57 [CH₂CN]⁺ m/z 57 F87->F57 secondary fragmentation

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocol for GC-MS Analysis

This protocol provides a general framework for the analysis of this compound using a standard GC-MS system. Optimization may be required based on the specific instrumentation used.

5.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

5.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-300

5.3. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum from the apex of the chromatographic peak corresponding to this compound.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern and with library spectra (if available) for confirmation.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock Solution Working 10-100 µg/mL Working Solution Stock->Working Dilution Injection Inject 1 µL into GC Working->Injection Separation GC Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 35-300) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Analysis Identify Fragments & Compare Spectrum->Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This application note presents a detailed, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. The proposed fragmentation pathways, dominated by α-cleavage and potential McLafferty rearrangement, provide a robust framework for the identification of this compound in experimental settings. The provided GC-MS protocol offers a starting point for researchers to obtain high-quality mass spectra. This guide is intended to empower researchers, scientists, and drug development professionals in their analytical endeavors involving β-keto nitriles and related structures.

References

  • ResearchGate. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

  • DeRuiter, J., Abdel-Hay, K. M., & Clark, C. R. (n.d.). Chromatographic and Mass Spectral Studies on Methoxy Methyl Methamphetamines Related to 3,4-Methylenedioxymethamphetamine.
  • Doc Brown's Advanced Organic Chemistry. (2025, November 13). mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-methylphenylacetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-oxopentanenitrile. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzeneacetonitrile, 4-methoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

  • Unknown. (n.d.).
  • ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the proposed fragmentation pathways for compounds 3a and 4a.... Retrieved from [Link]

  • PubMed. (2020, June 30). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Retrieved from [Link]

  • PubMed. (2025, April 30). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]

  • University of Louisville. (n.d.). Fragmentation of oxime and silyl oxime ether oddelectron positive ions by the McLafferty rearrangement.
  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methoxy-3-methylphenylacetonitrile (C10H11NO). Retrieved from [Link]

  • YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-oxobutanal. Retrieved from [Link]

Sources

large-scale production and purification of 4-Methoxy-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the large-scale synthesis and purification of 4-Methoxy-3-oxopentanenitrile is provided for researchers, scientists, and professionals in drug development. This document offers detailed application notes and protocols, emphasizing scientific integrity, safety, and practical insights for scaling up production.

Introduction to this compound

This compound is a specialized β-ketonitrile, a class of compounds recognized for their versatile reactivity and utility as building blocks in organic synthesis.[1] The presence of both a ketone and a nitrile functional group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds that are often the core of pharmaceutical agents.[1] The methoxy group adds another layer of functionality and can influence the compound's reactivity and physical properties.

This guide details a robust and scalable process for the synthesis and purification of this compound, focusing on the Claisen condensation reaction, a widely used method for forming β-ketonitriles.[1] The protocols provided are designed for large-scale production, with an emphasis on yield, purity, and operational safety.

PART 1: Large-Scale Synthesis of this compound

Principle of Synthesis: The Claisen Condensation

The most common and scalable method for synthesizing β-ketonitriles is a variation of the Claisen condensation.[1] This reaction involves the base-catalyzed condensation of an ester with a nitrile.[1][2] In the case of this compound, this would involve the reaction of an ester of methoxyacetic acid with propanenitrile. A strong base is used to deprotonate the α-carbon of the nitrile, creating a nucleophilic carbanion that then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of an alkoxide results in the formation of the target β-ketonitrile.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up Methyl_Methoxyacetate Methyl Methoxyacetate Reaction_Vessel Reaction Vessel (Heated to 80-90°C) Methyl_Methoxyacetate->Reaction_Vessel Propanenitrile Propanenitrile Propanenitrile->Reaction_Vessel Sodium_Methoxide Sodium Methoxide (Base) Sodium_Methoxide->Reaction_Vessel Toluene Toluene (Solvent) Toluene->Reaction_Vessel Quenching Quenching (Acidification with HCl) Reaction_Vessel->Quenching Reaction Mixture Extraction Liquid-Liquid Extraction (with Ethyl Acetate) Quenching->Extraction Washing_Drying Washing & Drying (Brine wash, dry over Na2SO4) Extraction->Washing_Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Washing_Drying->Solvent_Removal Crude_Product Crude_Product Solvent_Removal->Crude_Product Crude this compound

Caption: General workflow for the synthesis of this compound.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a nominal 10-liter scale reaction. All operations should be conducted in a well-ventilated fume hood or a designated chemical production area with appropriate safety measures in place.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Methyl Methoxyacetate104.101.04 kg10.0
Propanenitrile55.080.66 kg12.0Use a slight excess
Sodium Methoxide54.020.59 kg11.0Use a slight excess
Toluene5 LAnhydrous
2M Hydrochloric AcidAs neededFor quenching
Ethyl Acetate3 x 2 LFor extraction
Saturated NaCl (Brine)1 LFor washing
Anhydrous Sodium SulfateAs neededFor drying

Procedure:

  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and a nitrogen inlet is assembled and flame-dried under a nitrogen atmosphere to ensure anhydrous conditions.

  • Charging the Reactor: Charge the reactor with 5 L of anhydrous toluene, 1.04 kg (10.0 mol) of methyl methoxyacetate, and 0.66 kg (12.0 mol) of propanenitrile.

  • Base Addition: With vigorous stirring, carefully add 0.59 kg (11.0 mol) of sodium methoxide to the reaction mixture. The addition may be exothermic, so the rate of addition should be controlled to maintain the temperature below 40°C.

  • Reaction: After the addition of the base is complete, heat the reaction mixture to 80-90°C and maintain this temperature with continued stirring for 2-4 hours.[3] The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate vessel, prepare a sufficient amount of 2M hydrochloric acid. Slowly and carefully add the reaction mixture to the cold acid solution with vigorous stirring to quench the reaction and neutralize the base. The pH of the aqueous layer should be adjusted to ~5-6.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with 2 L of ethyl acetate.

  • Washing and Drying: Combine all organic layers and wash with 1 L of saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the toluene and ethyl acetate. The remaining residue is the crude this compound.

PART 2: Purification of this compound

Common Impurities

The primary impurities in the crude product are likely to be unreacted starting materials, side-products from self-condensation of the ester or nitrile, and residual solvent. Given that β-ketonitriles can be thermally sensitive, purification by distillation must be performed under high vacuum to minimize degradation.[4]

Purification Workflow Diagram

Purification_Workflow Crude_Product Crude Product Distillation_Apparatus Vacuum Distillation Apparatus (Thin-film or Short-path) Crude_Product->Distillation_Apparatus Fraction_Collection Fraction Collection Distillation_Apparatus->Fraction_Collection Distillate Fractions Purity_Analysis Purity Analysis (GC-MS, NMR) Fraction_Collection->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product Fractions >98% Purity

Caption: Workflow for the purification of this compound.

Detailed Protocol for Purification

Equipment:

  • A short-path or thin-film distillation apparatus suitable for high vacuum.

  • A vacuum pump capable of reaching <1 Torr.

  • A cold trap to protect the vacuum pump.

  • Heating mantle and temperature controller.

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all joints are well-sealed with vacuum grease.

  • Charging the Flask: Charge the distillation flask with the crude this compound.

  • Distillation: Gradually apply vacuum and slowly heat the distillation flask. Collect and discard any low-boiling fractions, which may contain residual solvents.

  • Product Collection: Collect the main fraction at the appropriate boiling point and vacuum. The exact boiling point will depend on the vacuum achieved but is expected to be significantly lower than the atmospheric boiling point.

  • Analysis: Analyze the collected fractions for purity using GC-MS or NMR spectroscopy. Combine the fractions that meet the desired purity specifications (e.g., >98%).

PART 3: Quality Control and Analytical Methods

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Analytical MethodExpected Results
¹H NMR Characteristic peaks corresponding to the methoxy, methyl, and methylene protons.
¹³C NMR Resonances for the nitrile, ketone, and methoxy carbons, as well as the aliphatic carbons.
GC-MS A single major peak with the correct mass-to-charge ratio for the molecular ion.
FTIR Strong absorptions corresponding to the C≡N and C=O functional groups.

PART 4: Safety Precautions

Hazard Identification:

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[7]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile rubber).[7]

  • Respiratory Protection: Use only in a well-ventilated area or with a respirator if inhalation risk is high.[5]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[7]

  • Wash hands thoroughly after handling.[8]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from heat and sources of ignition.[7]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Conclusion

The can be achieved efficiently and safely by following the detailed protocols outlined in this guide. The Claisen condensation provides a reliable synthetic route, and vacuum distillation is an effective method for purification, particularly when considering the potential thermal sensitivity of the product. Adherence to strict safety protocols and rigorous analytical quality control are paramount to ensure a high-quality product and a safe working environment.

References

  • EP1316546A1 - Process for the preparation of beta-ketonitriles - Google P
  • Organic Letters Ahead of Print - ACS Publications. (URL: [Link])

  • 4-Methoxy-3-methylphenylacetonitrile | C10H11NO | CID 144729 - PubChem - NIH. (URL: [Link])

  • EP1352898B1 - Process for producing beta-ketonitrile compound - Google P
  • III Analytical Methods. (URL: [Link])

  • Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) - Organic Chemistry Portal. (URL: [Link])

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - Beilstein Journals. (URL: [Link])

  • Preparation of β‐cyano‐α,β‐unsaturated ketones. - ResearchGate. (URL: [Link])

  • PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. (URL: [Link])

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (URL: [Link])

  • Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. (URL: [Link])

  • CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google P
  • 4-METHOXY-3-OXOBUTANENITRILE - Anichem. (URL: [Link])

  • EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google P
  • 4-Methyl-3-oxopentanenitrile | C6H9NO | CID 10129921 - PubChem - NIH. (URL: [Link])

  • Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile - ResearchGate. (URL: [Link])

  • 4-Methoxy-3-oxobutanal | C5H8O3 | CID 88580088 - PubChem. (URL: [Link])

  • Ketone or aldehyde synthesis by acylation - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. (URL: [Link])

  • Scalable, enantioselective taxane total synthesis - PMC - PubMed Central - NIH. (URL: [Link])

  • US4728743A - Process for the production of 3-oxonitriles - Google P
  • 4-Methoxy-3-oxobutanenitrile - Aliphatic Hydrocarbon - Crysdot LLC. (URL: [Link])

  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - MDPI. (URL: [Link])

  • 117776973 Preparation method of 4-formyl-3-methoxybenzonitrile - WIPO Patentscope. (URL: [Link])

Sources

The Strategic Application of 4-Methoxy-3-oxopentanenitrile in the Synthesis of Biologically Active Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile β-Ketonitrile

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for drug discovery is relentless. Among the myriad of synthetic building blocks, β-ketonitriles stand out for their exceptional versatility.[1] The presence of both a ketone and a nitrile group within the same molecule provides a rich platform for a diverse array of chemical transformations, particularly in the construction of heterocyclic systems that are the cornerstone of many pharmaceuticals.[1]

This guide focuses on a specific, yet highly promising, member of this class: 4-Methoxy-3-oxopentanenitrile . The introduction of a methoxy group at the 4-position not only influences the molecule's electronic properties and reactivity but also offers a potential vector for metabolic stability and enhanced binding interactions in the resulting biologically active molecules. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of valuable heterocyclic scaffolds, such as substituted pyrimidines and pyridines.

Core Principles: The Reactivity of this compound

The synthetic utility of this compound is rooted in the electrophilic nature of the ketone carbonyl and the nucleophilic potential of the α-carbon to the nitrile group. This dual reactivity allows it to act as a versatile three-carbon building block in cyclization reactions with various dinucleophiles.

Application I: Synthesis of Substituted Pyrimidines

The pyrimidine ring is a fundamental component of nucleic acids and is a privileged scaffold in a vast number of approved drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] this compound serves as an excellent precursor for the synthesis of substituted pyrimidines through condensation reactions with amidines, guanidine, or urea.

Rationale for Pyrimidine Synthesis

The general strategy involves the reaction of the 1,3-dicarbonyl-like functionality of this compound with a compound containing an N-C-N fragment. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the stable aromatic pyrimidine ring. The substituents on the final pyrimidine are determined by the structure of the β-ketonitrile and the dinucleophile used.

Experimental Protocol: Synthesis of 2-Amino-4-(1-methoxyethyl)-6-methylpyrimidine

This protocol describes a representative synthesis of a substituted aminopyrimidine from this compound and guanidine hydrochloride.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Guanidine: To the stirred solution, add guanidine hydrochloride (1.1 equivalents). Stir the mixture at room temperature for 20 minutes to form the free guanidine base.

  • Addition of β-Ketonitrile: Slowly add a solution of this compound (1.0 equivalent) in anhydrous ethanol to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Summary Table:

ReactantMolar RatioNotes
This compound1.0The limiting reagent.
Guanidine hydrochloride1.1In situ formation of the free base.
Sodium ethoxide1.1Base to liberate guanidine.
Anhydrous Ethanol-Solvent.

Expected Outcome:

This reaction is expected to yield the corresponding 2-amino-4-(1-methoxyethyl)-6-methylpyrimidine. The yield and purity will depend on the specific reaction conditions and purification method.

Application II: Synthesis of Substituted Pyridines

The pyridine scaffold is another critical heterocycle in medicinal chemistry, found in numerous natural products and synthetic drugs.[4] this compound can be utilized in the synthesis of substituted pyridines, often through a multi-step process involving the formation of an enamine or enone intermediate followed by cyclization.

Rationale for Pyridine Synthesis

A common approach to pyridine synthesis from 1,3-dicarbonyl compounds is the Hantzsch pyridine synthesis or variations thereof. This typically involves the condensation of an aldehyde, a β-ketoester (or in this case, a β-ketonitrile), and a source of ammonia. The resulting dihydropyridine is then oxidized to the aromatic pyridine.

Experimental Protocol: Synthesis of a Substituted 2,6-Dimethyl-3-cyanopyridine Derivative

This protocol outlines a plausible, representative multi-component reaction for the synthesis of a substituted pyridine derivative using this compound.

Materials:

  • This compound

  • Acetaldehyde

  • Ammonium acetate

  • Ethanol

  • Copper(II) nitrate or other oxidizing agent

  • Dichloromethane

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), acetaldehyde (1.1 equivalents), and ammonium acetate (1.5 equivalents) in ethanol.

  • Reaction: Stir the mixture at reflux for 6-8 hours. The reaction will form a dihydropyridine intermediate. Monitor by TLC.

  • Oxidation: After the initial condensation is complete, cool the reaction mixture. Add an oxidizing agent such as copper(II) nitrate (1.2 equivalents) and continue to stir at room temperature or with gentle heating until the dihydropyridine is fully converted to the pyridine.

  • Work-up: Remove the solvent under reduced pressure.

  • Extraction: Partition the residue between dichloromethane and a saturated sodium bicarbonate solution. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After filtration, concentrate the organic phase and purify the crude product by column chromatography on silica gel.

Data Summary Table:

ReactantMolar RatioNotes
This compound1.0The β-dicarbonyl component.
Acetaldehyde1.1The aldehyde component.
Ammonium acetate1.5Serves as the ammonia source and catalyst.
Oxidizing Agent1.2For aromatization of the dihydropyridine intermediate.

Expected Outcome:

This reaction is expected to produce a substituted 2,6-dimethyl-3-cyanopyridine derivative. The exact structure will depend on the regioselectivity of the cyclization.

Visualizing the Synthetic Pathways

To better illustrate the strategic use of this compound, the following diagrams outline the key transformations.

Synthesis_of_Pyrimidines cluster_reactants Reactants cluster_reaction Reaction cluster_product Product ketonitrile This compound condensation Condensation & Cyclization ketonitrile->condensation guanidine Guanidine guanidine->condensation pyrimidine Substituted Aminopyrimidine condensation->pyrimidine Base-catalyzed

Caption: Synthesis of Substituted Aminopyrimidines.

Synthesis_of_Pyridines cluster_reactants Reactants cluster_reaction Reaction cluster_product Product ketonitrile This compound hantzsch Hantzsch-type Condensation ketonitrile->hantzsch aldehyde Aldehyde aldehyde->hantzsch ammonia Ammonia Source ammonia->hantzsch oxidation Oxidation hantzsch->oxidation Dihydropyridine Intermediate pyridine Substituted Pyridine oxidation->pyridine

Caption: Synthesis of Substituted Pyridines.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of biologically active heterocyclic compounds. The protocols provided herein, based on well-established chemical principles for analogous β-ketonitriles, offer a solid foundation for researchers to explore its synthetic potential. The presence of the methoxy group provides an additional handle for structural modification and may impart favorable pharmacokinetic properties to the resulting molecules. Further research into the specific applications of this compound in the synthesis of targeted bioactive molecules is warranted and holds significant promise for the future of drug discovery.

References

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). RSC. Retrieved from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances. [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (n.d.). ResearchGate. Retrieved from [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (n.d.). RSC Medicinal Chemistry. [Link]

  • PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. (n.d.). Heterocycles. Retrieved from [Link]

  • 4-Hydroxy-3-methoxybenzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • 4-Methyl-3-oxopentanenitrile. (n.d.). PubChem. Retrieved from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Synthesis and bioactivities of novel 4,5,6,7-tetrahydrothieno[2,3-c]pyridines as inhibitors of tumor necrosis factor-alpha (TNF-alpha) production. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 4-Methoxybenzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (n.d.). Tetrahedron. [Link]

  • Advances on the biosynthesis of pyridine rings. (2022). Engineering Microbiology. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-3-oxopentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this synthesis. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction yields and obtain high-purity product.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through a variation of the Claisen condensation reaction. This involves the base-catalyzed condensation of an ester, ethyl propionate, with a nitrile, methoxyacetonitrile. The reaction hinges on the generation of a nitrile-stabilized carbanion which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. Subsequent elimination of an alkoxide results in the formation of the desired β-ketonitrile.

Understanding the nuances of this reaction is critical for troubleshooting and yield optimization. This guide will walk you through common challenges and their solutions, grounded in the principles of organic chemistry.

Reaction Mechanism: A Visual Guide

To effectively troubleshoot, a clear understanding of the reaction pathway is essential. The following diagram illustrates the key steps in the base-catalyzed synthesis of this compound.

ClaisenCondensation Methoxyacetonitrile Methoxyacetonitrile (CH₃OCH₂CN) Carbanion Nitrile-Stabilized Carbanion Methoxyacetonitrile->Carbanion Deprotonation Base Strong Base (e.g., NaH, NaOEt) EthylPropionate Ethyl Propionate Tetrahedral_Intermediate Tetrahedral Intermediate Product This compound Carbanion->Tetrahedral_Intermediate Nucleophilic Attack Enolate Product Enolate (Stabilized) Tetrahedral_Intermediate->Enolate Elimination of Ethoxide Enolate->Product Acidic Workup (Protonation)

Caption: Base-catalyzed synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this synthesis?

A1: The most critical factor is ensuring the efficient formation of the nitrile-stabilized carbanion from methoxyacetonitrile. This requires a sufficiently strong base and strictly anhydrous reaction conditions. The pKa of the α-proton of a nitrile is roughly 25, so a base that can effectively deprotonate it is essential. Sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA) are often effective choices. The use of sodium ethoxide, while common in Claisen condensations, may not be strong enough to drive the initial deprotonation to completion, leading to lower yields.

Q2: Why are anhydrous conditions so important?

A2: Water can interfere with the reaction in several detrimental ways:

  • Reaction with the base: Strong bases like NaH react violently with water, consuming the base and rendering it ineffective for deprotonating the nitrile.

  • Hydrolysis of the ester: Water can hydrolyze the ethyl propionate starting material, especially under basic conditions, to form propionic acid and ethanol.

  • Hydrolysis of the nitrile: While more difficult, the nitrile group can also undergo hydrolysis under harsh basic conditions, especially with heating, to form a carboxylic acid or amide, leading to unwanted byproducts.[1][2]

Q3: Can I use a catalytic amount of base?

A3: No, a stoichiometric amount (at least one full equivalent) of a strong base is generally required. The resulting β-ketonitrile product is itself acidic at the α-carbon between the ketone and nitrile groups. The strong base used in the reaction will deprotonate the product to form a stabilized enolate. This final deprotonation step is often thermodynamically favorable and helps to drive the reaction equilibrium towards the product.[3][4][5] Using a catalytic amount of base will result in a poor yield.

Q4: What are the most common side products I should expect?

A4: The most common side product is the self-condensation product of ethyl propionate, which is ethyl 2-methyl-3-oxopentanoate.[1] This occurs when the enolate of ethyl propionate, formed by deprotonation by the base, attacks another molecule of ethyl propionate. To minimize this, ensure a slight excess of the methoxyacetonitrile is used or add the ethyl propionate slowly to the mixture of the base and methoxyacetonitrile. Other potential side products can arise from the hydrolysis of your starting materials or product, as mentioned above.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The base used was not strong enough to deprotonate the methoxyacetonitrile. 2. Wet Reagents/Glassware: Presence of water is quenching the base. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.1. Switch to a stronger base such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA). 2. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents.[6] 3. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
Significant Amount of Ethyl Propionate Self-Condensation Product 1. Slow Deprotonation of Methoxyacetonitrile: If the nitrile is not deprotonated quickly, the base will deprotonate the ethyl propionate, leading to self-condensation. 2. Incorrect Order of Addition: Adding the base to a mixture of the ester and nitrile can lead to competitive deprotonation.1. Use a stronger base to favor the deprotonation of the more acidic methoxyacetonitrile. 2. Add the ethyl propionate dropwise to a pre-formed mixture of the base and methoxyacetonitrile in the anhydrous solvent.
Formation of a Tar-Like Substance 1. High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of the starting materials and product. 2. Presence of Oxygen: Some organic compounds can decompose or polymerize in the presence of air at elevated temperatures.1. Run the reaction at a lower temperature. Consider using a stronger base that allows for lower reaction temperatures. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Isolation/Purification 1. Incomplete Reaction: A complex mixture of starting materials and products can be difficult to separate. 2. Improper Workup: Incorrect pH adjustment during workup can lead to the product remaining in the aqueous layer as the enolate.1. Monitor the reaction by TLC or GC to ensure it has gone to completion before workup. 2. After quenching the reaction, carefully acidify the aqueous layer to a pH of 5-6 with a dilute acid (e.g., 1M HCl) to ensure the β-ketonitrile is in its neutral form before extraction.[7]

Experimental Protocols

Optimized Synthesis of this compound

This protocol is a generalized procedure based on established methods for β-ketonitrile synthesis.[8][9] Optimization of specific parameters may be necessary.

Materials:

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Methoxyacetonitrile

  • Ethyl Propionate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Washing the Base: Wash the sodium hydride with anhydrous hexane (2-3 times) to remove the mineral oil, and carefully decant the hexane.

  • Solvent Addition: Add anhydrous THF to the flask.

  • Nitrile Addition: Cool the suspension to 0 °C in an ice bath. Slowly add methoxyacetonitrile (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Ester Addition: Cool the reaction mixture back to 0 °C. Add ethyl propionate (1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated to reflux if necessary, but this should be monitored carefully for the formation of byproducts.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1M HCl until the evolution of gas ceases.

  • Acidification and Extraction: Adjust the pH of the solution to 5-6 with 1M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 times).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow Start Low Yield of This compound Check_Reaction Analyze Crude Reaction Mixture (TLC, GC, NMR) Start->Check_Reaction No_Product Predominantly Starting Materials Check_Reaction->No_Product If... Side_Products Significant Side Products Check_Reaction->Side_Products If... Purification_Loss Good Conversion, Low Isolated Yield Check_Reaction->Purification_Loss If... Solution_Base Increase Base Strength (e.g., NaH, LDA) No_Product->Solution_Base Solution_Conditions Ensure Anhydrous Conditions Increase Reaction Time/Temp No_Product->Solution_Conditions Solution_SelfCondensation Optimize Order of Addition (Ester added last) Side_Products->Solution_SelfCondensation Self-condensation of ester Solution_Hydrolysis Check for Water Contamination Use Anhydrous Solvents Side_Products->Solution_Hydrolysis Hydrolysis products Solution_Workup Optimize Workup pH (5-6) Thorough Extraction Purification_Loss->Solution_Workup Solution_Purification Consider Alternative Purification (e.g., Vacuum Distillation) Purification_Loss->Solution_Purification

Sources

common side reactions in the formation of β-ketonitriles and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of β-ketonitriles. These compounds are highly valuable intermediates in the production of pharmaceuticals and various heterocyclic compounds.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during their synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting format to ensure your experiments are successful, reproducible, and efficient.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of β-ketonitriles.

Q1: What is the most common method for synthesizing β-ketonitriles?

The most prevalent and classic method is the base-mediated condensation of a nitrile with an ester, a variant of the Claisen condensation.[3][4][5][6] In this reaction, a strong base is used to deprotonate the α-carbon of the nitrile, generating a nucleophilic nitrile anion (or enolate). This anion then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of an alkoxide leaving group yields the β-ketonitrile.

Q2: Why is strict temperature control, often at -78 °C, so critical?

Maintaining cryogenic temperatures, typically with a dry ice/acetone bath, is paramount for several reasons:

  • Stability of the Nitrile Anion: The nitrile anion is highly reactive and can be unstable at higher temperatures, leading to decomposition or unwanted side reactions.

  • Kinetic vs. Thermodynamic Control: Low temperatures favor the kinetically controlled formation of the desired anion, preventing equilibration to more stable but less reactive or undesired isomeric anions.

  • Minimizing Side Reactions: Many common side reactions, such as self-condensation (Thorpe-Ziegler reaction), have higher activation energies.[7][8] Keeping the temperature low significantly reduces the rate of these competing pathways.

Q3: What are the primary side reactions I should be aware of?

The main challenges in β-ketonitrile synthesis stem from a few key side reactions:

  • Thorpe-Ziegler Reaction (Dimerization): The nitrile anion can attack another molecule of the starting nitrile instead of the ester, leading to the formation of a β-enaminonitrile dimer.[7][8][9][10]

  • Hydrolysis: The nitrile group is susceptible to hydrolysis to form a β-ketoamide or a β-ketoacid, especially during acidic or basic workup.[11][12]

  • Over-Acylation: The product β-ketonitrile is more acidic than the starting nitrile. Deprotonation of the product can lead to a second acylation reaction.

  • Retro-Claisen Cleavage: The β-ketonitrile product can undergo cleavage back to starting materials or other degradation products under harsh basic conditions.[4]

  • Blaise Reaction: When using α-haloesters and zinc, the Blaise reaction can occur, forming a β-enamino ester or, after hydrolysis, a β-ketoester.[13][14][15]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section is structured to address specific problems you might encounter during your experiment.

Issue 1: Low or No Yield of the Desired β-Ketonitrile

Q: My reaction yield is disappointingly low. What are the most likely causes and how can I fix them?

A low yield is a common issue that can often be traced back to several factors related to reagents, reaction conditions, or workup procedures.[16]

Causality & Solutions:

  • Inefficient Deprotonation (Base Selection): The pKa of the α-proton on a typical aliphatic nitrile is around 25.[17] Your base must be strong enough to achieve complete and rapid deprotonation.

    • Troubleshooting: If you are using weaker bases like alkoxides (e.g., NaOEt, KOt-Bu), consider switching to a stronger, non-nucleophilic base. Lithium diisopropylamide (LDA) is an excellent choice as it is a very strong base but is sterically hindered, reducing its nucleophilicity.[17][18] Sodium hydride (NaH) is another strong base that can improve yields.[3]

BasepKa of Conjugate AcidCommon Use Case & Notes
Sodium Ethoxide (NaOEt)~16Classic Claisen conditions; may be insufficient for complete deprotonation of less acidic nitriles.[5]
Potassium tert-Butoxide (KOt-Bu)~19Stronger than NaOEt; can be effective but may promote side reactions at higher temperatures.[1]
Sodium Hydride (NaH)~36Powerful, non-nucleophilic base. Often requires higher temperatures to achieve sufficient reaction rates.[3]
Lithium Diisopropylamide (LDA)~36Highly Recommended. Very strong, sterically hindered base. Ideal for clean, rapid deprotonation at low temperatures (-78 °C).[17]
  • Side Reaction Dominance (Thorpe-Ziegler): If your nitrile starting material is sterically unhindered, self-condensation can outcompete the desired acylation.

    • Troubleshooting: This is primarily controlled by reaction setup. Employ a "reverse addition" protocol. Instead of adding the base to the nitrile, slowly add the pre-formed nitrile anion solution to the ester solution at low temperature. This ensures the nitrile anion encounters the acylating agent first, minimizing its opportunity to react with itself.

  • Poor Choice of Acylating Agent: Acid chlorides are highly reactive and can lead to over-acylation. Standard esters may react too slowly.

    • Troubleshooting: Consider using a Weinreb amide (N-methoxy-N-methylamide) as the acylating agent. The nitrile anion adds to the Weinreb amide to form a stable tetrahedral intermediate that does not collapse until acidic workup.[19][20] This elegantly prevents the over-addition problem that plagues more reactive acylating agents.[20][21][22]

Issue 2: My Product is Contaminated with a Dimerized Byproduct

Q: My NMR spectrum shows signals corresponding to a β-enaminonitrile, suggesting the Thorpe-Ziegler reaction occurred. How do I suppress this?

The Thorpe-Ziegler reaction is the self-condensation of nitriles and is a major competing pathway.[7][10][23]

Causality & Solutions:

The core cause is a nitrile anion attacking another neutral nitrile molecule. This is favored when the concentration of the nitrile anion is high relative to the ester.

  • Protocol Optimization:

    • Slow Addition: As mentioned, the most effective method is to add the solution of the nitrile anion dropwise to a cold (-78 °C) solution of the ester. This keeps the instantaneous concentration of the free anion low.

    • Use of a More Reactive Ester: If the rate of acylation is significantly faster than the rate of dimerization, the side reaction will be minimized. Weinreb amides are again an excellent choice here due to their controlled reactivity.[19]

  • Diagram of Competing Pathways:

G cluster_0 Reaction Pathways for Nitrile Anion cluster_1 Desired Pathway cluster_2 Side Reaction Nitrile_Anion R-CH(-)-CN (Nitrile Anion) Ester R'-COOR'' (Ester) Nitrile_Anion->Ester Acylation Nitrile_SM R-CH2-CN (Nitrile S.M.) Nitrile_Anion->Nitrile_SM Dimerization Product β-Ketonitrile (Desired Product) Ester->Product  -OR'' Dimer β-Enaminonitrile (Thorpe-Ziegler Product) Nitrile_SM->Dimer

Caption: Competing reaction pathways for the nitrile anion.

Issue 3: The Nitrile Group on My Product Was Hydrolyzed During Workup

Q: I isolated a β-ketoacid or β-ketoamide instead of my β-ketonitrile. What went wrong in the workup?

Nitrile hydrolysis is a common pitfall, especially when quenching the reaction.[12][24] Both strongly acidic and strongly basic aqueous conditions, particularly with heating, can promote this unwanted transformation.[11]

Causality & Solutions:

  • Harsh Quenching Conditions: Quenching a reaction containing a strong base (like residual LDA) directly with a strong aqueous acid (like 1M HCl) can create locally high temperatures and harsh pH environments that hydrolyze the nitrile.

  • Optimized Workup Protocol:

    • Pre-Quench: While the reaction is still cold (-78 °C), quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a much milder proton source that will neutralize the strong base without causing a large exotherm or drastic pH swing.

    • Controlled Warming: Allow the reaction mixture to warm slowly to room temperature after the quench.

    • Extraction: Proceed with a standard aqueous/organic extraction. Use a dilute acid (e.g., 0.1M HCl) or a buffer solution if pH control is critical for your molecule's stability.

    • Avoid Heat: Concentrate the final product on a rotary evaporator without excessive heating.

  • Troubleshooting Workflow:

G Start Reaction Complete at -78°C Q_Check Quench Method? Start->Q_Check Harsh Quench with 1M HCl directly at -78°C Q_Check->Harsh Incorrect Mild Quench with sat. aq. NH4Cl at -78°C Q_Check->Mild Correct Result_Bad Risk of Exotherm & Nitrile Hydrolysis Harsh->Result_Bad Warm Slowly warm to RT Mild->Warm Result_Good Controlled Quench Preserves Nitrile Group Extract Aqueous Extraction Warm->Extract Extract->Result_Good

Caption: Recommended workflow for quenching the reaction.

Section 3: Detailed Experimental Protocol

This section provides a reliable, step-by-step protocol for the synthesis of a generic β-ketonitrile using LDA and an ester, designed to minimize common side reactions.

Synthesis of 3-Oxo-alkanenitrile via LDA-Mediated Acylation

Materials:

  • Acetonitrile derivative (1.0 eq)

  • Ester (e.g., Ethyl Acetate) (1.2 eq)

  • Diisopropylamine (1.1 eq), freshly distilled

  • n-Butyllithium (1.05 eq), titrated solution in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Standard extraction solvents (e.g., Ethyl Acetate, brine)

Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.[16]

  • LDA Preparation (In Situ):

    • To the reaction flask, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

    • Add freshly distilled diisopropylamine (1.1 eq).

    • Slowly add n-butyllithium (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C.

    • Stir the resulting colorless solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Nitrile Anion Formation:

    • In a separate flame-dried flask, prepare a solution of the acetonitrile derivative (1.0 eq) in anhydrous THF.

    • Slowly add this nitrile solution dropwise to the LDA solution at -78 °C.

    • Stir the mixture for 1 hour at -78 °C. Formation of the anion is often accompanied by a color change.

  • Acylation:

    • In another flame-dried flask, prepare a solution of the ester (1.2 eq) in anhydrous THF.

    • Slowly add the nitrile anion solution from step 3 to this ester solution at -78 °C via a cannula. (This is the critical "reverse addition" step).

    • Monitor the reaction by Thin Layer Chromatography (TLC). Allow stirring at -78 °C for 2-4 hours or until the starting nitrile is consumed.

  • Reaction Quench:

    • While maintaining the temperature at -78 °C, slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction.

    • Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature with stirring.

  • Workup and Isolation:

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography or distillation to yield the pure β-ketonitrile.

References
  • Blaise, E. E. (1901). Compt. Rend., 132, 478. [Link]

  • Organic Chemistry Portal. (n.d.). Blaise Reaction. [Link]

  • Wikipedia. (n.d.). Blaise ketone synthesis. [Link]

  • Organic Chemistry. (2021). Thorpe-Ziegler Reaction Mechanism. YouTube. [Link]

  • L.S.College, Muzaffarpur. (2020). Thorpe reaction. [Link]

  • Grokipedia. (n.d.). Thorpe reaction. [Link]

  • Grokipedia. (n.d.). Blaise ketone synthesis. [Link]

  • SynArchive. (n.d.). Thorpe-Ziegler Reaction. [Link]

  • Sancus, M. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • ChemHelp ASAP. (2020). formation & reaction of nitrile enolates. YouTube. [Link]

  • Pearson. (n.d.). LDA can be used to form enolates on esters and nitriles. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]

  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). [Link]

  • National Institutes of Health. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Google Patents. (n.d.).
  • Chen, J., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861-867. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • ResearchGate. (n.d.). A High-Yielding Preparation of β-Ketonitriles. [Link]

  • Kiyokawa, K., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14, 13456-13476. [Link]

  • Wang, J.-M., et al. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25(19), 3325-3329. [Link]

  • PubMed. (2009). Asymmetric synthesis of both antipodes of beta-hydroxy nitriles and beta-hydroxy carboxylic acids via enzymatic reduction or sequential reduction/hydrolysis. [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). [Link]

  • Fiveable. (n.d.). Claisen condensation reaction Definition. [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 21 notes. [Link]

  • Chemistry Student. (2019). Blaise reaction: Nitrile to beta-keto Ester Conversion. YouTube. [Link]

  • University of the Incarnate Word. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • LibreTexts Chemistry. (2023). Reactivity of Nitriles. [Link]

Sources

Technical Support Center: Purification of 4-Methoxy-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methoxy-3-oxopentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this valuable β-ketonitrile intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high purity for your downstream applications.

I. Understanding the Chemistry: Synthesis and Potential Byproducts

The purification strategy for any compound is fundamentally linked to its synthesis and the potential impurities that may arise. This compound is typically synthesized via a Claisen condensation reaction between methyl methoxyacetate and acetonitrile, using a strong base such as sodium ethoxide or potassium tert-butoxide.

Reaction Scheme:

Understanding this reaction allows us to anticipate the primary byproducts that may contaminate the final product.

Common Reaction Byproducts:
  • Unreacted Starting Materials: Residual methyl methoxyacetate and acetonitrile.

  • Base-Related Impurities: Residual base and its salts after neutralization.

  • Side-Reaction Products:

    • Self-condensation of Acetonitrile: Formation of β-aminocrotononitrile and other related oligomers.

    • Hydrolysis Products: If water is present, the nitrile group can hydrolyze to the corresponding amide (4-methoxy-3-oxopentanamide) or carboxylic acid (4-methoxy-3-oxopentanoic acid). The ester starting material can also hydrolyze.

    • Decarboxylation Product: The corresponding β-keto acid is prone to decarboxylation, especially under acidic conditions and/or heating, to yield 1-methoxy-2-butanone.[1][2]

II. Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a dark, oily residue. What is the likely cause and how can I purify it?

Answer:

A dark, oily crude product often indicates the presence of polymeric byproducts from the self-condensation of acetonitrile, especially if the reaction temperature was not well-controlled or if a very strong base was used.

Recommended Purification Strategy: Liquid-Liquid Extraction followed by Column Chromatography

  • Initial Work-up (Liquid-Liquid Extraction):

    • Acidification: After the reaction is complete, carefully quench the reaction mixture by adding it to a cold, dilute acid solution (e.g., 1M HCl) to neutralize the base. The pH should be adjusted to around 5-6.[3] This step is critical as strongly acidic or basic conditions can promote hydrolysis of the nitrile.[4]

    • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane. The choice of solvent can be optimized based on the partition coefficient of the product and impurities.[5][6]

    • Washing: Wash the combined organic layers with brine to remove water-soluble impurities and residual acid.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure. Avoid excessive heat to prevent thermal degradation.

  • Column Chromatography:

    • Stationary Phase: Silica gel is a suitable stationary phase for the purification of β-ketonitriles.[7]

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute the desired product.

    • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product.

Question 2: I am observing a significant loss of my product during the acidic work-up. Why is this happening and what can I do to prevent it?

Answer:

Significant product loss during acidic work-up is often due to the hydrolysis of the nitrile group to the corresponding carboxylic acid (4-methoxy-3-oxopentanoic acid), which is then susceptible to decarboxylation to form 1-methoxy-2-butanone, especially if the temperature is elevated.[1][8]

Troubleshooting Steps:

  • Control Temperature: Perform the acidification and all subsequent washing steps at low temperatures (0-5 °C) to minimize the rate of hydrolysis and decarboxylation.

  • Mild Acid: Use a milder acid for neutralization, such as a saturated solution of ammonium chloride (NH₄Cl), which provides a slightly acidic pH.

  • Minimize Contact Time: Perform the acidic wash and phase separation as quickly as possible to reduce the contact time of the product with the acidic aqueous phase.

  • Direct Extraction: If possible, after quenching the base with a minimal amount of acid to neutralize it, proceed directly to extraction without a prolonged acidic wash.

Question 3: My purified product shows an extra peak in the GC-MS analysis that I cannot identify. What could it be?

Answer:

An unexpected peak in the GC-MS analysis could be due to several factors. Besides the common byproducts already mentioned, consider the following possibilities:

  • Isomers: Depending on the reaction conditions, trace amounts of isomeric byproducts might form.

  • Thermal Degradation in the GC Inlet: β-Ketonitriles can be thermally labile. The high temperature of the GC inlet port can cause on-column degradation, leading to the appearance of new peaks in the chromatogram.

  • Solvent Impurities: Impurities in the solvents used for reaction or purification can be concentrated and appear in the final analysis.

Troubleshooting and Identification:

  • Lower GC Inlet Temperature: Try lowering the temperature of the GC inlet to see if the intensity of the unknown peak decreases, which would suggest thermal degradation.

  • Alternative Analytical Techniques: Analyze the sample using a "softer" ionization technique in mass spectrometry or by NMR spectroscopy (¹H and ¹³C NMR) to get structural information without fragmentation.[2][9]

  • Blank Runs: Run a blank injection of the solvents used in the final purification step to rule out solvent contamination.

  • Spiking Experiments: If you have a hypothesis about the identity of the impurity, you can synthesize or obtain a standard of that compound and "spike" your sample to see if the peak intensity increases.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of this compound?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities and allows for their identification based on their mass spectra.[8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used for quantitative analysis to determine the purity level against a known standard.[2][9]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the target compound from non-volatile impurities and degradation products.[4]

Q2: Can I purify this compound by distillation?

A2: While distillation is a common purification technique, it may not be ideal for this compound due to its potential thermal instability. β-Ketonitriles can degrade at elevated temperatures. If you choose to attempt distillation, it should be performed under high vacuum to lower the boiling point and minimize the risk of decomposition. A short-path distillation apparatus is recommended.

Q3: How should I store purified this compound?

A3: this compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.[4] For long-term storage, refrigeration is recommended to minimize potential degradation.

IV. Visualization of the Purification Workflow

The following diagram illustrates a typical purification workflow for this compound.

PurificationWorkflow Crude Crude Reaction Mixture Quench Quench with Cold, Dilute Acid (pH 5-6) Crude->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Pure Pure this compound Chromatography->Pure

Caption: General purification workflow for this compound.

V. Data Summary

ParameterRecommended Condition/ValueRationale
Work-up pH 5 - 6Minimizes hydrolysis of the nitrile and decarboxylation.[3]
Extraction Solvent Ethyl Acetate or DichloromethaneGood solvency for the product and immiscible with water.
Chromatography Stationary Phase Silica GelEffective for separating compounds of moderate polarity.[7]
Chromatography Mobile Phase Hexane/Ethyl Acetate GradientAllows for the separation of impurities with varying polarities.
Storage Temperature 2-8 °CEnhances long-term stability by reducing degradation rates.[4]

VI. Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction
  • Cool the crude reaction mixture to 0-5 °C in an ice bath.

  • Slowly add the cooled reaction mixture to a beaker containing a stirred, cold (0-5 °C) 1M HCl solution until the pH of the aqueous phase is between 5 and 6.

  • Transfer the mixture to a separatory funnel and extract with three portions of ethyl acetate.

  • Combine the organic layers and wash with one portion of saturated aqueous sodium bicarbonate solution, followed by one portion of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.

Protocol 2: Silica Gel Column Chromatography
  • Prepare a silica gel slurry in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing ethyl acetate in hexane.

  • Collect fractions and monitor by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

VII. References

  • Pienaar, D. P., Butsi, K. R., Rousseau, A. L., & Brady, D. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930–2935. [Link]

  • Dallmann, A., Narayan, L., Rocha, S., Zamarripa, C., Glover III, J., Vallor, A., & Carvalho, P. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. Retrieved from [Link]

  • Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. (2017). ResearchGate. Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry - Claisen condensation. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Al-Zaydi, K. M. (2020). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 10(72), 44435-44467. [Link]

  • Pienaar, D. P., Butsi, K. R., Rousseau, A. L., & Brady, D. (2019). Supporting Information for: A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930–2935. [Link]

  • CN113185428B - Synthesis method of 4-methyl-3-oxo-valeronitrile. (n.d.). Google Patents. Retrieved from

  • Jönsson, J. A., & Johansson, G. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Analytical Chemistry, 89(23), 12796–12803. [Link]

  • El-Farrash, R. A., El-Akaad, M. M., & El-Gohary, N. S. (2018). GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. Journal of Chromatographic Science, 56(9), 811–818. [Link]

  • 23.7: The Claisen Condensation Reaction. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Protein purification troubleshooting guide. (n.d.). Dutscher.com. Retrieved from [Link]

  • 4-Methyl-3-oxopentanenitrile. (n.d.). PubChem. Retrieved from [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Decarboxylation of beta-Ketoacids. (2022, May 20). Master Organic Chemistry. Retrieved from [Link]

  • EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile. (n.d.). Google Patents. Retrieved from

  • Jönsson, J. A., & Johansson, G. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Analytical Chemistry, 89(23), 12796–12803. [Link]

  • p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ueda, S., & Makisumi, Y. (1991). PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM 4,4-DIMETHYL-3-OXOPENTANENITRILE. HETEROCYCLES, 32(6), 1153. [Link]

  • Tok, F., & Yayla, F. (2022). GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS) ANALYSIS OF CONSOLIDA THIRKEANA EXTRACT. Journal of Faculty of Pharmacy of Ankara University, 46(2), 444-449. [Link]

  • Zeng, G., Liu, J., Shao, Y., Zhang, F., Chen, Z., Lv, N., Chen, J., & Li, R. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861–867. [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Stoyanov, S., & Antonov, L. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(15), 4586. [Link]

  • A High-Yielding Preparation of β-Ketonitriles. (2002). ResearchGate. Retrieved from [Link]

  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. (2020, May 5). CFSRE. Retrieved from [Link]

  • CN104478719A - 4-methoxy methyl acetoacetate preparation method. (n.d.). Google Patents. Retrieved from

  • Microextraction-Based Techniques for the Determination of Beta-Blockers in Biological Fluids: A Review. (2022). MDPI. Retrieved from [Link]

  • US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. (n.d.). Google Patents. Retrieved from

  • DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate. (n.d.). Google Patents. Retrieved from

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021, April 7). LCGC International. Retrieved from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2022). Preprints.org. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • 4-Methoxy-3-oxobutanal. (n.d.). PubChem. Retrieved from [Link]

  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. (2022). Biological and Molecular Chemistry. Retrieved from [Link]

  • Claisen-Schmidt condensation under solvent- free conditions. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

  • Synthesis method for 4-methoxy-2-methyl benzyl cyanide. (n.d.). Patsnap. Retrieved from [Link]

  • (PDF) Thermal Stability and Kinetics of Thermal Decomposition of Statistical Copolymers of N-Vinylpyrrolidone and Alkyl Methacrylates Synthesized via RAFT Polymerization. (2021, March 11). ResearchGate. Retrieved from [Link]

  • Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. (n.d.). Shimadzu. Retrieved from [Link]

  • (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. (n.d.). Google Patents. Retrieved from

  • Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate. (n.d.). ResearchGate. Retrieved from [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. Retrieved from [Link]

Sources

troubleshooting low conversion rates in Claisen-type condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Claisen Condensation Reactions

A Guide for the Modern Chemist

Welcome to the technical support center for Claisen-type condensation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion rates and product yields. As chemists, we understand that even foundational reactions can present unexpected hurdles. This document moves beyond simple procedural lists to provide a deeper, mechanism-centric approach to troubleshooting, grounded in established chemical principles.

Part 1: Frequently Asked Questions (First-Pass Troubleshooting)

This section addresses the most common and often overlooked issues that can lead to low conversion rates. Before diving into more complex variables, ensure these fundamental aspects of your experimental setup are correct.

Q1: My reaction shows no or very little product formation. What's the first thing I should check?

A1: The absolute first thing to verify is the integrity of your reaction environment. The Claisen condensation is highly sensitive to moisture. The strong base used will react preferentially with any water present rather than deprotonating your ester.

  • Actionable Step: Ensure all glassware was rigorously flame-dried or oven-dried immediately before use. All solvents must be anhydrous, and reagents should be freshly opened or properly stored. Running the reaction under a dry, inert atmosphere (Nitrogen or Argon) is critical.

Q2: I used a strong base, but the reaction is still sluggish. Why?

A2: Not all strong bases are created equal, and the choice is critical. The base must be strong enough to deprotonate the α-proton of the ester (pKa typically 23-25), but its cation and formulation can also influence the reaction.

  • Expert Insight: The most common mistake is a mismatch between an alkoxide base and the ester. For example, using sodium methoxide (NaOMe) with ethyl acetate will lead to transesterification, creating a mixture of starting materials and products. The rule is to always match the alkoxide to the alcohol portion of your ester (e.g., use sodium ethoxide (NaOEt) for ethyl esters). If you cannot match them, a non-alkoxide base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is a better choice.

Q3: My reaction worked, but the yield was low after workup. Where could the product have gone?

A3: This is a classic Claisen problem. The equilibrium for the initial condensation is often unfavorable. The reaction is driven forward by the deprotonation of the product, the β-keto ester, which is significantly more acidic (pKa ~11) than the starting ester. If you do not perform a careful acidic workup, your product will remain as the water-soluble enolate salt and will be lost to the aqueous layer during extraction.

  • Actionable Step: During your workup, ensure you add a sufficient amount of dilute acid (e.g., 1M HCl) until the aqueous layer is distinctly acidic (test with pH paper). This protonates the enolate, rendering the β-keto ester product neutral and extractable into the organic layer.

Part 2: Deep-Dive Troubleshooting Guide

If the initial checks do not solve your issue, a more systematic approach is required. Use the following guide based on the symptoms your reaction is exhibiting.

Issue 1: Reaction Stalls or Fails to Reach Completion

If your reaction starts but seems to stall at partial conversion, consider the following factors related to equilibrium and base stoichiometry.

Probable Cause A: Insufficient Base

The Claisen condensation is, mechanistically, a base-consuming reaction because the final, stable product is the enolate salt of the β-keto ester. Therefore, a full equivalent of the base is required to drive the reaction to completion.

  • Explanation: The overall equilibrium is the sum of an unfavorable condensation and a very favorable acid-base reaction. If there isn't enough base to deprotonate the product, the equilibrium cannot be effectively shifted towards the products.

  • Solution: Use at least one full equivalent of a strong base. For sluggish reactions, using a slight excess (e.g., 1.05 to 1.1 equivalents) can help overcome any minor impurities or moisture.

Probable Cause B: Poor Base-Substrate Compatibility

The physical properties of your base can hinder the reaction.

  • Explanation: Sodium hydride (NaH) is a popular choice, but it is a solid that reacts on the surface. If the NaH is old or has an oxide coating, or if stirring is inefficient, its reactivity will be drastically reduced. Similarly, some bases may have poor solubility in the chosen reaction solvent.

  • Solution:

    • For NaH: Use fresh, high-purity NaH (e.g., washed with hexanes to remove mineral oil). Ensure vigorous stirring to maintain a good suspension. Adding a phase-transfer catalyst in some cases can help.

    • For LDA: LDA is typically prepared in situ at low temperatures (-78 °C) and used immediately. It degrades upon warming. Ensure your preparation protocol is sound and the temperature is strictly controlled.

Troubleshooting Workflow: Stalled Reaction

Below is a logical workflow to diagnose a stalled reaction.

G cluster_start Symptom cluster_analysis Troubleshooting Path cluster_solution Potential Solutions start Low Conversion Rate / Stalled Reaction base_check Verify Base Stoichiometry (>= 1.0 eq) start->base_check Is base stoichiometric? purity_check Assess Reagent Purity & Dryness (Solvent, Ester, Base) base_check->purity_check Yes increase_base Increase Base to 1.1 eq base_check->increase_base No temp_check Optimize Reaction Temperature purity_check->temp_check Yes purify Re-distill Solvent/Ester Use Fresh Base purity_check->purify No workup_check Confirm Acidic Workup (pH < 7) temp_check->workup_check Yes heat Gently Heat Reaction (if thermally stable) temp_check->heat No, can optimize re_extract Re-acidify Aqueous Layer & Re-extract workup_check->re_extract No, workup was basic/neutral

Caption: Troubleshooting workflow for stalled Claisen reactions.

Issue 2: Formation of Multiple Products / Significant Side Reactions

The appearance of unexpected spots on a TLC plate or peaks in a GC-MS spectrum points towards side reactions.

Probable Cause A: Transesterification

As mentioned, this occurs when the alkoxide base does not match the ester's alcohol group.

  • Solution: Strictly adhere to the matching principle (e.g., NaOEt for ethyl esters). If this is not possible for a mixed Claisen condensation, switch to a non-alkoxide, non-nucleophilic base like NaH or LDA.

Probable Cause B: Competing Self-Condensation in Mixed Claisen Reactions

In a mixed (or crossed) Claisen condensation, you are reacting two different esters. The goal is for one ester (the one with α-hydrogens) to form an enolate that attacks the other ester (often one with no α-hydrogens, like a benzoate or formate).

  • Explanation: If the deprotonation is not fast and selective, the enolate can attack another molecule of its own precursor, leading to a mixture of two different self-condensation products alongside your desired mixed product.

  • Solution: Use a very strong, non-nucleophilic, sterically hindered base like LDA at low temperatures (-78 °C). Add the ester to be deprotonated slowly to a solution of the LDA. This ensures rapid and complete enolate formation before you introduce the second ester.

Probable Cause C: Hydrolysis

If significant water is present, the base will promote saponification (hydrolysis) of the ester starting material into a carboxylate salt, which is unreactive under these conditions.

  • Solution: Re-verify the anhydrous conditions of your entire setup as described in Q1.

Data Reference: Base Selection Guide

The table below provides a comparative overview of common bases used for Claisen condensations.

BaseConjugate Acid pKaTypical Solvent(s)AdvantagesDisadvantages
Sodium Ethoxide (NaOEt)~16 (Ethanol)Ethanol, THF, TolueneInexpensive, drives reaction via Le Châtelier's principle if ethanol is used.MUST match ester; can be nucleophilic.
Sodium Hydride (NaH)~36 (H₂)THF, DMF, TolueneNon-nucleophilic, very strong, byproduct (H₂) is inert and escapes.Heterogeneous reaction, can be slow; requires careful handling.
Lithium Diisopropylamide (LDA)~36 (Diisopropylamine)THFVery strong, non-nucleophilic, sterically hindered, high selectivity.Thermally unstable, must be prepared fresh in situ at low temperature.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for a Standard Claisen Condensation (Ethyl Acetate Dimerization)

This protocol describes the classic condensation of ethyl acetate to form ethyl acetoacetate.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or N₂/Ar inlet), and a pressure-equalizing dropping funnel.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon for 10-15 minutes.

  • Reagents: In the flask, place sodium ethoxide (1.05 equivalents) and cover with anhydrous toluene.

  • Addition: Add ethyl acetate (2.5 equivalents, one portion of which will act as the solvent) to the dropping funnel.

  • Reaction: Begin vigorous stirring of the sodium ethoxide suspension. Add the ethyl acetate dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction at reflux for 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour it carefully over ice containing a slight excess of dilute sulfuric acid or hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude ethyl acetoacetate.

Protocol 2: Preparation of an Inert Atmosphere for Moisture-Sensitive Reactions
  • Glassware Preparation: Ensure all glassware (flask, condenser, dropping funnel, etc.) is completely free of soap residue and has been oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum.

  • Assembly: Assemble the apparatus while it is still hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon). Use high-vacuum grease for any glass joints.

  • Gas Manifold: Use a gas manifold with a bubbler outlet to ensure the system is not over-pressurized. The bubbler should show a slow, steady stream of bubbles (1-2 per second).

  • Solvent/Reagent Transfer: Transfer anhydrous solvents and liquid reagents via cannula or a dry syringe. Never pour them through the air. Solid reagents should be added under a strong counter-flow of inert gas.

Claisen Condensation Mechanism Overview

The following diagram illustrates the key steps of the reaction, highlighting the critical role of the base and the acidic workup.

G Claisen Condensation Mechanism A 1. Enolate Formation (Base abstracts α-H) B 2. Nucleophilic Attack (Enolate attacks ester carbonyl) A->B C 3. Tetrahedral Intermediate B->C note1 Rate-limiting step is often B or C. B->note1 D 4. Elimination (Alkoxide leaving group is expelled) C->D E 5. Deprotonation (Driving Force) (Base deprotonates product) D->E Fast F 6. Acidic Workup (Protonation yields final product) E->F Slow, requires H+ source note2 This step is irreversible and drives the equilibrium. E->note2

Caption: Key mechanistic steps of the Claisen condensation.

References

  • Title: Claisen Condensation Source: Organic Chemistry, 2nd Ed. (Clayden, Greeves, Warren) - General principle widely cited in organic chemistry textbooks. A representative online source is Chem LibreTexts. URL: [Link]

  • Title: The Acidity of α-Protons and the Claisen Condensation Source: Master Organic Chemistry URL: [Link]

  • Title: The Crossed Claisen Condensation Source: Chemistry LibreTexts URL: [Link]

  • Title: Lithium Diisopropylamide (LDA) Source: Organic Chemistry Portal URL: [Link]

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-Methoxy-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-3-oxopentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure a successful and optimized synthesis.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a mixed Claisen condensation reaction. This involves the base-mediated acylation of methoxyacetonitrile with a propionylating agent, typically an ester such as ethyl propionate. The reaction hinges on the deprotonation of the α-carbon of methoxyacetonitrile to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of an alkoxide results in the formation of the target β-ketonitrile.

This guide will delve into the practical aspects of this synthesis, addressing common challenges and providing solutions grounded in established chemical principles.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.

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Caption: Troubleshooting workflow for the synthesis of this compound.

Q1: I am observing a very low yield of my desired product, this compound. What are the likely causes and how can I improve it?

A1: Low yields in a Claisen condensation are often attributable to several factors. Let's break down the most common culprits and their solutions:

  • Inactive Base: The choice and quality of the base are critical. Strong, non-nucleophilic bases like sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu) are necessary to deprotonate the α-carbon of methoxyacetonitrile.[1] If the base has been improperly stored and has reacted with atmospheric moisture, its effectiveness will be significantly diminished.

    • Solution: Always use a fresh bottle of base or a freshly prepared solution of an alkoxide base. Ensure the reaction is conducted under strictly anhydrous conditions (e.g., under a nitrogen or argon atmosphere) to prevent quenching of the base.

  • Suboptimal Reaction Temperature: The temperature profile of the reaction is important. While heating can drive the reaction to completion, excessively high temperatures can promote side reactions, leading to lower yields of the desired product.

    • Solution: We recommend adding the base to the mixture of methoxyacetonitrile and ethyl propionate at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction. After the addition is complete, the reaction mixture can be allowed to warm to room temperature or gently heated (e.g., to 40-50 °C) to ensure the reaction proceeds to completion.

  • Insufficient Reaction Time: Claisen condensations can sometimes be sluggish. If the reaction is not allowed to proceed for a sufficient duration, a low yield will be obtained.

    • Solution: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The disappearance of the starting materials (methoxyacetonitrile and ethyl propionate) will indicate the completion of the reaction. It may be necessary to extend the reaction time to several hours or even overnight.

Q2: My crude product shows multiple spots on the TLC plate. What are the likely impurities and how can I minimize their formation?

A2: The formation of impurities is a common challenge in mixed Claisen condensations. The most probable side products in this synthesis are:

  • Self-Condensation Product of Ethyl Propionate: Ethyl propionate can react with its own enolate to form ethyl 2-methyl-3-oxopentanoate.[2][3] This is a significant competing reaction.

    • Solution: To favor the desired mixed condensation, one strategy is to slowly add the ethyl propionate to a pre-formed solution of the methoxyacetonitrile enolate. This keeps the concentration of the ester enolate low and minimizes its self-condensation.

  • Unreacted Starting Materials: Incomplete reaction will lead to the presence of methoxyacetonitrile and ethyl propionate in your crude product.

    • Solution: As mentioned in A1, ensure the use of an active base and allow for sufficient reaction time. Monitoring the reaction by TLC is crucial.

  • Hydrolysis Products: If there is any moisture present in the reaction, the ester and nitrile functional groups can undergo hydrolysis, especially during workup, to form the corresponding carboxylic acid and amide/carboxylic acid, respectively.

    • Solution: Use anhydrous solvents and reagents. During the aqueous workup, it is advisable to work quickly and at reduced temperatures if possible.

Q3: I am having difficulty purifying my product by column chromatography. What conditions do you recommend?

A3: this compound is a polar molecule due to the presence of the nitrile and ketone functional groups. This dictates the choice of chromatographic conditions.

  • Stationary Phase: Standard silica gel is a suitable stationary phase for this purification.[4]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point.[4][5] We recommend starting with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 20%, 30%, and so on) to elute your product. This gradient elution will help to separate the desired product from less polar impurities (like unreacted ethyl propionate) and more polar impurities.

  • Visualization on TLC: To monitor the separation, you can use a few methods for TLC visualization:

    • UV Light: If your compound has sufficient conjugation or aromatic impurities are present, you may see spots under a UV lamp.[6]

    • Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, such as the ketone in your product. It will appear as a yellow spot on a purple background.[7]

    • p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with many functional groups, including ketones, to give colored spots upon heating.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

A1: Strong, non-nucleophilic bases are required. Sodium hydride (NaH) is an excellent choice as it is inexpensive and the only byproduct is hydrogen gas. Sodium ethoxide (NaOEt) is also commonly used.[1] When using an alkoxide base, it is best to match the alcohol portion of the base to that of the ester (i.e., use sodium ethoxide with ethyl propionate) to avoid transesterification as a side reaction.[8]

Q2: What is the recommended stoichiometry of the reactants?

A2: A 1:1 to 1:1.5 molar ratio of methoxyacetonitrile to ethyl propionate is a good starting point. A slight excess of the ester can help to ensure complete consumption of the nitrile. At least one full equivalent of the base is required because the product β-ketonitrile is acidic and will be deprotonated by the base, which helps to drive the reaction to completion.[8]

Q3: Can I use a different propionylating agent, such as propionyl chloride?

A3: While acylation with an acid chloride is possible, it is generally more reactive and can lead to more side products, including acylation at the oxygen of the enolate (O-acylation). The use of an ester like ethyl propionate in a Claisen condensation is a milder and often higher-yielding method for this type of transformation.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic methods should be used:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): You should expect to see signals corresponding to the methoxy group (a singlet around 3.3-3.8 ppm), the methylene group adjacent to the nitrile (a singlet), the methylene group of the ethyl portion of the original ester (a quartet), and the methyl group of the ethyl portion (a triplet).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Look for characteristic peaks for the nitrile carbon (around 115-120 ppm), the ketone carbonyl carbon (around 200 ppm), and the carbons of the methoxy and alkyl groups.[9]

  • IR (Infrared) Spectroscopy: Key stretches to look for are a sharp, medium-intensity peak for the C≡N bond around 2250 cm⁻¹ and a strong, sharp peak for the C=O bond of the ketone around 1715-1730 cm⁻¹.[10]

  • Mass Spectrometry (MS): This will allow you to confirm the molecular weight of your product.

Q5: What are the key safety precautions I should take during this synthesis?

A5: It is imperative to follow standard laboratory safety procedures. Key hazards to be aware of include:

  • Methoxyacetonitrile: This is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[9]

  • Ethyl Propionate: This is a highly flammable liquid and can cause skin and eye irritation.[2][5][8][11]

  • Bases: Strong bases like sodium hydride and sodium ethoxide are corrosive and react violently with water. Handle them with extreme care in a fume hood and under an inert atmosphere.

  • Solvents: Anhydrous solvents like THF and diethyl ether are highly flammable.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Optimized Reaction Conditions Summary

The following table provides a starting point for optimizing your reaction conditions. It is recommended to perform small-scale trials to fine-tune these parameters for your specific setup.

ParameterRecommended ConditionRationale
Nitrile MethoxyacetonitrileStarting material
Ester Ethyl PropionateAcylating agent
Base Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)Strong, non-nucleophilic base
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherAprotic solvent to prevent side reactions
Stoichiometry 1.0 eq. Methoxyacetonitrile, 1.2 eq. Ethyl Propionate, 1.2 eq. BaseSlight excess of ester and base to drive the reaction
Temperature 0 °C for base addition, then warm to RT or 40-50 °CTo control exothermicity and then ensure completion
Reaction Time 2-12 hours (monitor by TLC)Ensure reaction goes to completion
Workup Quench with dilute acid (e.g., 1M HCl), extract with ethyl acetateNeutralize base and isolate the product
Purification Column chromatography on silica gel (Hexanes/Ethyl Acetate gradient)To remove impurities

Experimental Protocol: A Guideline

This protocol is a general guideline and may require optimization.

dot

SynthesisWorkflow reagents 1. Reagent Preparation - Dry THF - Methoxyacetonitrile - Ethyl Propionate - Sodium Hydride (60% in oil) reaction_setup 2. Reaction Setup - Add THF, Methoxyacetonitrile, and Ethyl Propionate to a flame-dried flask under N2. reagents->reaction_setup base_addition 3. Base Addition - Cool flask to 0 °C. - Add NaH portion-wise over 30 min. reaction_setup->base_addition reaction 4. Reaction - Warm to RT and stir for 4-6 hours. - Monitor by TLC. base_addition->reaction workup 5. Workup - Cool to 0 °C. - Quench with 1M HCl. - Extract with Ethyl Acetate. reaction->workup purification 6. Purification - Dry organic layer (Na2SO4). - Concentrate in vacuo. - Purify by column chromatography. workup->purification analysis 7. Analysis - ¹H NMR, ¹³C NMR, IR, MS purification->analysis

Caption: General workflow for the synthesis of this compound.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, ~5 mL per mmol of nitrile). Add methoxyacetonitrile (1.0 eq.) and ethyl propionate (1.2 eq.) to the flask.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 1M HCl until the gas evolution ceases and the mixture is acidic (pH ~5-6). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

References

  • BenchChem. (2025).
  • Homework.Study.com. (n.d.). When a 1:1 mixture of ethyl propanoate and ethyl butanoate is treated with sodium ethoxide, four... Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl propionate. Retrieved from [Link]

  • Wikipedia. (2023). Claisen condensation. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl Propionate, 99+% (gc). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

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  • PubChem. (n.d.). Methoxyacetonitrile. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL PROPIONATE. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Wikipedia. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Filo. (2023). Predict the products of self-condensation of the following esters.(a) methyl propanoate + (b) ethyl phenylacetate + NaOCH2CH3(c) (d). Retrieved from [Link]

  • Chemhel ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Toppr. (n.d.). Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Ethyl-4-methoxyphenyl)-3-oxopentanenitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

  • Pearson+. (2024). Predict the products of self-condensation of the following esters.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-methylbutan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-penten-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-Formyl-3-methoxybenzonitrile. Retrieved from [Link]

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stability and storage conditions for 4-Methoxy-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability, Storage, and Handling

Welcome to the Technical Support Center for 4-Methoxy-3-oxopentanenitrile. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance to ensure the integrity of your experiments and the longevity of this valuable synthetic intermediate. This guide is structured to address common questions and troubleshooting scenarios you may encounter.

Disclaimer: Specific stability and storage data for this compound are not extensively available in public literature. The following recommendations are based on the general chemical principles governing β-ketonitriles and molecules containing ether linkages. It is imperative to handle this compound with caution and to perform small-scale stability tests under your specific experimental conditions.

Core Principles of Handling β-Ketonitriles

This compound belongs to the class of β-ketonitriles, which are known for their utility in organic synthesis.[1] The presence of the keto and nitrile functional groups, along with a methoxy group, dictates its reactivity and stability profile. Understanding the interplay of these groups is key to its proper handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during storage?

A1: Based on the chemistry of β-ketonitriles and ethers, several factors can contribute to decomposition:

  • Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide, or potentially cleavage of the ether linkage.

  • Oxidation: Like many organic molecules, prolonged exposure to air and light can lead to oxidative degradation. The methoxy group can be particularly susceptible to oxidation.

  • Thermal Stress: Elevated temperatures can promote decomposition. While specific data is unavailable, it is prudent to avoid high temperatures during storage and handling.

  • Cross-Reactivity: Contamination with strong acids, bases, oxidizing agents, or reducing agents can initiate decomposition or unwanted side reactions.[2]

Q2: What are the recommended long-term and short-term storage conditions for this compound?

A2: To maintain the integrity of the compound, the following storage conditions are recommended.

ConditionRecommendationRationale
Temperature Long-Term: 2-8°C (Refrigerated) Short-Term: Room Temperature (in a desiccator)Cool temperatures slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes the risk of oxidative degradation.
Container Tightly sealed amber glass vial or bottle.Protects from light and moisture ingress.
Location A cool, dry, and well-ventilated area away from incompatible materials.[3]Prevents accidental contact with reactive substances.

Q3: How can I assess the purity and stability of my this compound sample over time?

A3: Regular assessment of purity is crucial. We recommend the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is a powerful tool to detect the presence of degradation products by observing the appearance of new signals or changes in the integration of existing signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the appearance of impurity peaks over time. A stability-indicating method should be developed for accurate assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can provide valuable information on the identity of degradation products.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Inconsistent reaction yields or unexpected side products. Degradation of the starting material.1. Verify Purity: Before use, confirm the purity of your this compound sample using NMR or HPLC. 2. Fresh is Best: Use a freshly opened container or a sample that has been stored under the recommended conditions. 3. Inert Conditions: If your reaction is sensitive to oxidation, ensure it is performed under an inert atmosphere.
Change in physical appearance (e.g., color change from colorless/pale yellow to brown, clumping). Moisture absorption or decomposition.1. Proper Storage: Immediately transfer the compound to a tightly sealed container and store it in a desiccator. 2. Purification: If a color change is observed, consider repurifying a small amount by an appropriate method (e.g., column chromatography) before use, after confirming the impurity profile.
Difficulty in dissolving the compound in a specific solvent. Potential polymerization or degradation leading to insoluble byproducts.1. Solubility Test: Perform a small-scale solubility test with a fresh sample. 2. Gentle Warming: Gentle warming and sonication may aid dissolution, but avoid excessive heat. 3. Alternative Solvents: If solubility remains an issue, consider alternative, anhydrous solvents for your reaction.

Experimental Workflows

Workflow for Handling and Dispensing

The following workflow is designed to minimize exposure to atmospheric contaminants.

G Decision Tree for Suspected Degradation A Suspected Degradation (e.g., color change, inconsistent results) B Perform Analytical Check (NMR, HPLC) A->B C Purity Confirmed? B->C D Yes C->D Purity >95% E No C->E Purity <95% or Impurities Present F Proceed with Experiment D->F G Consider Purification (e.g., Column Chromatography) E->G H Purification Successful? G->H I Yes H->I J No H->J K Use Purified Material I->K L Discard and Procure Fresh Stock J->L

Caption: A decision tree for managing suspected compound degradation.

References

  • 4-METHOXY-3-OXOBUTANENITRILE. Anichem. Available at: [Link]

  • 4-Methoxy-3-methylphenylacetonitrile. PubChem. Available at: [Link]

  • A High-Yielding Preparation of β-Ketonitriles. ResearchGate. Available at: [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health. Available at: [Link]

  • Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry. Available at: [Link]

  • 4-Methyl-3-oxopentanenitrile. PubChem. Available at: [Link]

  • 4-Methoxy-3-oxobutanal. PubChem. Available at: [Link]

  • Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Chemistry Portal. Available at: [Link]

  • Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. Available at: [Link]

  • 4-Methoxybenzonitrile. PubChem. Available at: [Link]

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Technical Support Center: Identifying Impurities in 4-Methoxy-3-oxopentanenitrile Samples by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-Methoxy-3-oxopentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities using High-Performance Liquid Chromatography (HPLC).

Part 1: Troubleshooting Common HPLC Issues

This section addresses specific problems you may encounter during the HPLC analysis of this compound, offering explanations and actionable solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

You Observe: The peak for this compound or its impurities is asymmetrical. Peak tailing is the most common peak shape problem in reversed-phase HPLC.[1]

  • Causality & Explanation:

    • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on the silica support.[1] It can also result from a mismatch in pH between the sample solvent and the mobile phase or column overload.[1][2]

    • Peak Fronting: This is typically a sign of column overload, where the concentration of the sample injected is too high for the column's capacity, or the sample solvent is significantly stronger than the mobile phase.[3]

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions.[4] Ensure the mobile phase pH is maintained within the stable range for your column (typically pH 2-8 for silica-based columns) and analyte.[1]

    • Reduce Sample Concentration: Prepare a dilution series of your sample to determine if the issue is concentration-dependent. Overloading the column is a common cause of peak distortion.[5]

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

    • Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities that might cause peak shape issues.[2]

    • Consider a Different Column: If tailing persists, especially for basic impurities, consider a column with a different stationary phase or one that is end-capped to minimize silanol interactions.[5]

Issue 2: Inconsistent Retention Times

You Observe: The retention time for your main peak or impurities shifts between injections or batches.

  • Causality & Explanation:

    • Fluctuations in mobile phase composition, column temperature, or flow rate are common culprits.[2] In reversed-phase chromatography, even a 1% change in the organic solvent concentration can alter retention times by 5-15%.[6] Column equilibration and system pressure changes can also contribute to drift.[2][6]

  • Troubleshooting Steps:

    • Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.[2]

    • Check Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase to prevent air bubbles in the system.[2]

    • Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.[2]

    • Monitor System Pressure: A drifting or fluctuating pressure can indicate a leak, a bubble in the pump, or a blockage.[3][7]

    • Verify Flow Rate: If possible, use a calibrated flow meter to confirm the pump is delivering the correct flow rate.[2]

Issue 3: Appearance of Ghost or Spurious Peaks

You Observe: Unexpected peaks appear in your chromatogram, often in the blank run or inconsistently between samples.

  • Causality & Explanation:

    • Ghost peaks can originate from various sources, including impurities in the mobile phase, carryover from previous injections, or bleed from the column or system components.[8] Contamination in the water or mobile phase additives is a frequent source, especially in gradient elution.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Always use HPLC-grade solvents and reagents to prepare your mobile phase.[5]

    • Clean the System: Flush the injector and the entire system with a strong solvent to remove any adsorbed contaminants.[8]

    • Run Blank Gradients: Inject a blank (mobile phase) to identify if the ghost peaks are coming from the system or solvents.

    • Check for Sample Carryover: Implement a robust needle wash protocol in your autosampler method.

    • Install an In-line Filter: This can help prevent particulate matter from reaching the column.[1]

Part 2: Frequently Asked Questions (FAQs)

General Questions

Q1: What are the likely impurities in a this compound sample?

A1: Impurities can arise from the synthesis process or degradation. Potential synthetic impurities include unreacted starting materials (e.g., isobutyronitrile and an acetylating agent), and byproducts from side reactions like self-condensation.[9] Degradation impurities can form through hydrolysis of the nitrile group to the corresponding carboxylic acid, particularly under strong acidic or basic conditions.[4][10]

Q2: What is a good starting point for an HPLC method to analyze this compound?

A2: A reversed-phase HPLC method is a common and effective approach.[11]

  • Column: A C18 column is a versatile starting point.

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like phosphate buffer) is a good initial choice.[12][13]

  • Detector: A UV detector set at a wavelength where the analyte and potential impurities have good absorbance.

Method Development & Validation

Q3: How do I ensure my HPLC method is "stability-indicating"?

A3: A stability-indicating method is one that can accurately separate the drug substance from its degradation products, allowing for the quantification of each component.[14] To develop and validate such a method, you must perform forced degradation studies.[14][15] This involves subjecting the this compound sample to stress conditions like acid and base hydrolysis, oxidation, heat, and light to intentionally generate degradation products.[14][15][16] The method must then demonstrate the ability to resolve the parent compound from all significant degradants.[16]

Q4: What are the key parameters to consider for HPLC method validation according to ICH guidelines?

A4: According to the International Council on Harmonisation (ICH) guidelines, the key validation parameters for an impurity method include:[17][18][19]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[19]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[18]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[20]

  • Accuracy: The closeness of the test results to the true value.[19]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[21]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.[14][15][22]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile:water (1:1).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add 1N HCl to achieve a final acid concentration of 0.1N. Incubate at 60°C and analyze at various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: To another aliquot, add 1N NaOH to achieve a final base concentration of 0.1N. Incubate at room temperature and analyze at shorter intervals due to the potential for rapid hydrolysis.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Keep at room temperature and protected from light, analyzing at several time points over 24 hours.[14]

    • Thermal Degradation: Incubate the stock solution at 60°C, protected from light, and analyze after 24 and 48 hours.[22]

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[22]

  • Sample Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using your developed HPLC method.

Protocol 2: System Suitability Testing

System suitability tests are performed before the analysis of any samples to ensure the chromatographic system is performing adequately.[21]

  • Standard Preparation: Prepare a standard solution of this compound and any available impurity standards at a concentration relevant to the analysis.

  • Injections: Make at least five replicate injections of the standard solution.

  • Acceptance Criteria (Typical):

    • Peak Area Reproducibility: The relative standard deviation (RSD) of the peak areas for the main analyte should be ≤ 2.0%.[19]

    • Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.

    • Resolution: The resolution between the main peak and the closest eluting impurity should be ≥ 2.0.

    • Theoretical Plates (Column Efficiency): A minimum number of theoretical plates for the main peak (e.g., >2000) should be established.

Part 3: Data & Visualizations

Data Presentation

Table 1: Typical HPLC Method Parameters for Impurity Profiling

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to control ionization and improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 30 minTo elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes solvent effects and prevents overload.
Detection UV at 225 nmA common wavelength for aromatic compounds.[23]

Table 2: System Suitability Acceptance Criteria (Example)

ParameterAcceptance CriteriaPurpose
Precision (RSD of Peak Area) ≤ 2.0%Ensures the system provides reproducible injections.
Tailing Factor ≤ 2.0Confirms good peak symmetry.
Resolution (Rs) ≥ 2.0Ensures separation of closely eluting peaks.
Theoretical Plates (N) ≥ 2000Indicates good column efficiency.
Diagrams

HPLC_Troubleshooting_Workflow cluster_peak_shape Peak Shape Problems cluster_tailing_solutions Tailing Solutions cluster_fronting_solutions Fronting Solutions cluster_retention_time Retention Time Issues cluster_drift_solutions Drift Solutions cluster_jump_solutions Jump Solutions start Chromatographic Issue Identified peak_shape Asymmetric Peak? start->peak_shape Peak Shape rt_shift RT Shift? start->rt_shift Retention Time tailing Tailing peak_shape->tailing Yes, trailing edge fronting Fronting peak_shape->fronting Yes, leading edge solution_ph Adjust Mobile Phase pH tailing->solution_ph solution_conc Reduce Sample Concentration tailing->solution_conc solution_solvent Match Sample Solvent tailing->solution_solvent solution_overload Reduce Injection Volume/ Concentration fronting->solution_overload solution_solvent_strength Weaken Sample Solvent fronting->solution_solvent_strength drift Drifting rt_shift->drift Gradual jump Jumping rt_shift->jump Sudden solution_equilibrate Increase Equilibration Time drift->solution_equilibrate solution_temp Check Column Temperature drift->solution_temp solution_mobile_phase Check Mobile Phase Prep drift->solution_mobile_phase solution_leak Check for Leaks jump->solution_leak solution_bubble Purge Pump jump->solution_bubble

Caption: Troubleshooting workflow for common HPLC issues.

Stability_Indicating_Method cluster_evaluation Method Evaluation start Develop Initial HPLC Method forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) start->forced_degradation analyze_stressed Analyze Stressed Samples forced_degradation->analyze_stressed check_resolution Resolution Check analyze_stressed->check_resolution adequate_res All Peaks Resolved? check_resolution->adequate_res optimize Optimize Method (Gradient, pH, Column) adequate_res->optimize No validate Validate Method per ICH Guidelines adequate_res->validate Yes optimize->analyze_stressed

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline.
  • Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. (n.d.).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Sonune, P. S., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28). ResearchGate.
  • Phenomenex. (2022, May 20). HPLC Troubleshooting Guide. Phenomenex.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases. (2023, March 12). Chromatography Online.
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
  • Benchchem. (n.d.). Stability testing and proper storage conditions for 4-methoxy-DMT. Benchchem.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Forced degradation study: Topics by Science.gov. (n.d.). Science.gov.
  • Singh, S., & Junwal, M. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.
  • SIELC Technologies. (n.d.). Separation of 4-Hydroxy-3-methoxybenzonitrile on Newcrom R1 HPLC column. SIELC Technologies.
  • Forced degradation. (n.d.).
  • ACS. (2021, June 18). Mastering HPLC Method Development: What are all those buttons for? [Video]. YouTube.
  • Blessy, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. (n.d.). ResearchGate.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). MDPI.
  • Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. (2020, July 31). PubMed.
  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. (n.d.).
  • DEVELOPMENT OF HPLC METHOD FOR ANALYSIS OF NITRITE AND NITRATE IN VEGETABLE. (n.d.). CORE Reader.
  • Benchchem. (n.d.). Stability and degradation of 3-Hydroxy-4-methoxybenzonitrile under acidic/basic conditions. Benchchem.
  • A Comparative Guide to the Quantitative Analysis of 4-Methoxy-3-nitrobenzoic Acid: HPLC vs. ¹H NMR Integration. (n.d.). Benchchem.
  • Application Notes and Protocols for the Derivatization of 4-Methoxy-3-nitrobenzoic acid for HPLC Analysis. (n.d.). Benchchem.
  • A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021, June 26).
  • Hydrolysis of Nitriles. (n.d.). Organic Synthesis.
  • Benchchem. (n.d.). Common impurities in the synthesis of 2,2-Dimethyl-4-oxopentanenitrile and their removal. Benchchem.
  • Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. (n.d.). Google Patents.
  • Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors. (2017, March). PubMed.
  • 4-Methoxy-3-oxobutanal. (n.d.). PubChem.
  • Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. (2025, August 6). ResearchGate.
  • 4-formyl-3-methoxybenzonitrile. (2025, October 13). ChemicalBook.

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Technical Support Center: Navigating the Scale-Up of 4-Methoxy-3-oxopentanenitrile Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, chemists, and process development professionals engaged in the synthesis of 4-Methoxy-3-oxopentanenitrile. As a valuable β-ketonitrile, this compound serves as a critical building block in the synthesis of various pharmaceutical agents and complex organic molecules.[1] Transitioning its synthesis from the bench to a larger scale introduces a host of challenges that can impact yield, purity, and process safety.

This guide is structured to provide direct, actionable answers to the specific issues you may encounter. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your scale-up process with confidence.

Core Synthesis Pathway: An Overview

The most prevalent and scalable method for synthesizing this compound is a base-catalyzed condensation reaction, analogous to the Claisen condensation. This process involves the reaction of a methoxy-substituted ester with acetonitrile.[1] The reaction proceeds via the deprotonation of acetonitrile by a strong base to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl of the ester, leading to the formation of the target β-ketonitrile after an elimination step.

cluster_reactants Reactants cluster_process Process Steps cluster_products Products Ester Methyl Methoxyacetate (Ester) Nucleophilic_Attack Nucleophilic Attack on Ester Carbonyl Ester->Nucleophilic_Attack Acetonitrile Acetonitrile Deprotonation Deprotonation of Acetonitrile Acetonitrile->Deprotonation Base Strong Base (e.g., NaH, KOt-Bu) Base->Deprotonation Deprotonation->Nucleophilic_Attack Generates Carbanion Elimination Elimination of Alkoxide Nucleophilic_Attack->Elimination Workup Aqueous Work-up & Neutralization Elimination->Workup Forms Product-Base Adduct Byproduct Alkoxide Byproduct Elimination->Byproduct Purification Purification Workup->Purification Target This compound Purification->Target

Caption: General workflow for β-ketonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a base and solvent for the scale-up process?

A1: This is arguably the most crucial decision for a successful scale-up.

  • Base Selection: The base must be strong enough to deprotonate acetonitrile (pKa ~25 in DMSO) but should be chosen with handling and safety in mind for larger quantities.

    • Sodium Hydride (NaH): Very effective, but its use as a mineral oil dispersion requires careful handling. On a large scale, the oil can complicate work-up, and the evolution of hydrogen gas must be safely managed.

    • Potassium tert-Butoxide (KOt-Bu): A strong, soluble base that is often easier to handle than NaH. It is highly effective, but also highly hygroscopic.[2] Ensure it is purchased and stored under anhydrous conditions.

    • Sodium Amide (NaNH₂): Effective, but can be hazardous, especially if not fresh. Its use is generally discouraged in large-scale operations unless strict safety protocols are in place.

  • Solvent Selection: The solvent must be anhydrous, inert to the strong base, and have a suitable boiling point for temperature control.

    • Tetrahydrofuran (THF) / 2-Methyl-THF (2-MeTHF): Excellent choices. 2-MeTHF is often preferred for scale-up due to its higher boiling point, lower water miscibility, and improved stability against peroxide formation.[2]

    • Ethers (e.g., Diethyl Ether, MTBE): Can be used, but lower boiling points can make temperature control challenging during exothermic additions.

    • Aprotic Polar Solvents (e.g., DMF, DMSO): While they can facilitate the reaction, they are often difficult to remove completely and can lead to side reactions at higher temperatures. Their use should be carefully evaluated.

Q2: How does the purity of acetonitrile and the ester starting material impact the reaction at scale?

A2: Critically. At the bench, small impurities may only slightly lower the yield, but at scale, they can ruin an entire batch.

  • Water Content: The most significant impurity. Water will quench the strong base, leading to incomplete deprotonation of acetonitrile and drastically reduced yields. Always use anhydrous solvents and ensure starting materials have low water content (<0.05%).

  • Acidic Impurities: Any acidic impurities in the starting materials will consume the base, leading to stoichiometry issues.

  • Other Reactive Impurities: Aldehydes or ketones in the starting materials can participate in unwanted side reactions. It is essential to use high-purity reagents for scale-up.[3]

Q3: What are the primary stability concerns for this compound during work-up and storage?

A3: The primary degradation pathway is the hydrolysis of the nitrile group, which can occur under both acidic and basic conditions to first form the corresponding amide and then the carboxylic acid.[4][5]

  • Work-up: Avoid prolonged exposure to strong acids or bases during the aqueous work-up. A carefully controlled neutralization to a pH of ~7 is recommended.

  • Storage: The purified product should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-driven degradation.[6]

Troubleshooting Guide: From Low Yields to Impure Product

Q4: My reaction yield has dropped significantly upon scaling up from 10g to 1kg. What are the most likely causes?

A4: This is a classic scale-up problem, often rooted in issues of mass and heat transfer.[7]

  • Probable Cause 1: Inefficient Mixing/Local Hotspots: On a larger scale, simple magnetic stirring is insufficient. Inefficient mixing can lead to localized high concentrations of base or reactants, causing side reactions. The initial deprotonation and subsequent condensation are often exothermic. Without adequate cooling and mixing, localized temperature spikes can promote side reactions like the self-condensation of acetonitrile.

    • Solution: Employ mechanical overhead stirring. Ensure the reactor is equipped with an efficient cooling jacket and an internal temperature probe to monitor the actual reaction temperature, not just the bath temperature. Implement a slow, controlled addition of the base or reactants via an addition funnel to manage the exotherm.

  • Probable Cause 2: Incomplete Deprotonation: As discussed in FAQ 2, any moisture introduced from reagents, solvents, or the atmosphere will consume your base. A small amount of water that is negligible in a 10g reaction becomes a significant stoichiometric problem in a 1kg batch.

    • Solution: Rigorously dry all glassware in an oven before use. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Re--titrate or verify the activity of your base if it's been stored for a while.

  • Probable Cause 3: Premature Quenching: If the aqueous quench solution is added too quickly or without sufficient cooling, the resulting exotherm can degrade the product.

    • Solution: Cool the reaction mixture in an ice bath before slowly adding the quenching solution (e.g., saturated ammonium chloride).[2]

Q5: I'm observing a significant side product in my crude NMR/GC-MS analysis. What could it be?

A5: The identity of the side product provides clues to the underlying problem.

  • Probable Cause 1: Thorpe-Ziegler Self-Condensation: Acetonitrile can react with its own deprotonated form (carbanion) under basic conditions. This is a common side reaction that becomes more prominent if the ester is added too slowly or if the temperature is too high.[3]

    • How to Identify: Look for signals corresponding to dimeric or trimeric acetonitrile derivatives.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature, depending on the base). Ensure the ester is present to react with the acetonitrile anion as it's formed. A "reverse addition" (adding the base to the mixture of acetonitrile and ester) can sometimes mitigate this.

  • Probable Cause 2: Hydrolysis Products: If your work-up is not carefully controlled, you may see the formation of 4-methoxy-3-oxopentanamide or the corresponding carboxylic acid.[5]

    • How to Identify: In NMR, look for the disappearance of the nitrile peak and the appearance of broad amide N-H peaks or a carboxylic acid O-H peak. In MS, look for masses corresponding to the addition of one or two molecules of water.

    • Solution: Minimize the time the reaction mixture spends under highly acidic or basic aqueous conditions. Use a buffered or milder quenching agent like saturated ammonium chloride.

  • Probable Cause 3: Unreacted Starting Materials: This points to an incomplete reaction.

    • Solution: Review the causes of low yield (Question 4), particularly incomplete deprotonation or insufficient reaction time. Monitor the reaction by TLC or GC until starting material consumption is complete.

Q6: My final product is a dark oil and is difficult to purify. How can I improve its purity and appearance?

A6: Product isolation is a common scale-up hurdle. Dark coloration often indicates degradation or high-molecular-weight side products.

  • Solution 1: Optimized Work-up: Before concentration, wash the organic layer thoroughly. A wash with a saturated sodium bicarbonate solution can remove acidic impurities, and a brine wash helps to break emulsions and remove water.

  • Solution 2: Column Chromatography: While less desirable for very large scales, column chromatography on silica gel is an effective method for removing polar and non-polar impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.[8]

  • Solution 3: Vacuum Distillation: If the product is thermally stable, distillation under reduced pressure can be a highly effective and scalable purification method for removing less volatile impurities.[9]

  • Solution 4: Decolorizing Carbon: If the dark color persists, you can try treating a solution of the crude product with a small amount of activated charcoal, followed by filtration through celite before concentration.

Troubleshooting Decision Workflow

Start Poor Scale-Up Result (Low Yield / High Impurity) Check_Yield Is Yield < 80%? Start->Check_Yield Check_Purity Is Purity < 95%? Check_Yield->Check_Purity No Heat_Transfer Issue: Poor Heat Transfer / Exotherm Control? Check_Yield->Heat_Transfer Yes Analyze_Impurity Action: Analyze Impurities (NMR, GC-MS) Check_Purity->Analyze_Impurity Yes Success Process Optimized Check_Purity->Success No Stoichiometry Issue: Incorrect Stoichiometry / Reagent Quality? Heat_Transfer->Stoichiometry No Solve_Heat Action: Improve Cooling, Slow Addition Rate, Use Overhead Stirrer Heat_Transfer->Solve_Heat Yes Stoichiometry->Check_Purity No Solve_Stoich Action: Use Anhydrous Solvents, Verify Base Activity, Use High-Purity Reagents Stoichiometry->Solve_Stoich Yes Solve_Heat->Check_Purity Solve_Stoich->Check_Purity Side_Reaction Impurity Source: Side Reaction? Analyze_Impurity->Side_Reaction Degradation Impurity Source: Degradation? Side_Reaction->Degradation No Solve_Side_Reaction Action: Lower Temp, Optimize Addition Order Side_Reaction->Solve_Side_Reaction Yes Starting_Material Impurity Source: Unreacted SM? Degradation->Starting_Material No Solve_Degradation Action: Optimize Work-up pH, Minimize Exposure to H₂O Degradation->Solve_Degradation Yes Starting_Material->Stoichiometry Yes Starting_Material->Success No Solve_Side_Reaction->Success Solve_Degradation->Success

Caption: A decision tree for troubleshooting common scale-up issues.

Quantitative Data & Protocols

Table 1: Recommended Reaction Parameters
ParameterLaboratory Scale (1-10 g)Pilot Scale (0.5-5 kg)Rationale
Base NaH (60% in oil) or KOt-BuKOt-Bu or NaH (oil-free, if available)KOt-Bu is generally easier and safer to handle in large quantities.[2]
Solvent Anhydrous THFAnhydrous 2-MeTHF2-MeTHF offers a higher boiling point for better temperature control and safety.[2]
Temperature 0 °C to 25 °C5 °C to 20 °C (monitor internal T)Tighter control is needed at scale to prevent runaway reactions and side products.
Stirring Magnetic Stir BarMechanical Overhead StirrerEnsures efficient mixing in a larger volume, preventing local concentration/temperature gradients.[7]
Addition Manual via pipette/funnelAutomated Pump or Addition FunnelAllows for slow, controlled addition to manage exotherms.
Experimental Protocol: General Procedure for Scale-Up

Disclaimer: This protocol is a general guideline. All reactions, especially at scale, should be performed by trained personnel with appropriate safety measures in place, including conducting a thorough process safety review.

  • Reactor Setup: Under a nitrogen atmosphere, equip a dry, jacketed glass reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and a pressure-equalizing addition funnel.

  • Charge Reactants: Charge the reactor with methyl methoxyacetate (1.0 equivalent) and anhydrous 2-MeTHF. Begin stirring and cool the reactor jacket to 5-10 °C.

  • Charge Base: In a separate dry vessel under nitrogen, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous 2-MeTHF.

  • Acetonitrile Addition: To the cooled ester solution, add anhydrous acetonitrile (1.1 equivalents).

  • Base Addition: Slowly add the KOt-Bu solution to the reactor via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 20 °C. A thick slurry may form.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by taking aliquots for GC or TLC analysis.

  • Quench: Once the reaction is complete, cool the mixture to 0-5 °C. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) while monitoring the internal temperature.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 2-MeTHF.

  • Wash: Combine the organic layers and wash sequentially with water and then saturated brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as required.

References

  • Benchchem. (n.d.). Stability testing and proper storage conditions for 4-methoxy-DMT.
  • Beilstein Journals. (n.d.). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones.
  • Wikipedia. (n.d.). Nitrile.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
  • Benchchem. (n.d.). The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis.
  • Journal of Pharmacy & Pharmacognosy Research. (2025). Practical scaling-up of a four reactants multicomponent reaction (4-MCR).
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
  • Benchchem. (n.d.). Stability and degradation of 3-Hydroxy-4-methoxybenzonitrile under acidic/basic conditions.
  • Benchchem. (n.d.). Common impurities in the synthesis of 2,2-Dimethyl-4-oxopentanenitrile and their removal.
  • Benchchem. (n.d.). Application Notes and Protocols: 4-Methoxy-3'-methylbenzophenone in Organic Synthesis.

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managing reaction energetics for the safe synthesis of oxonitriles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Reaction Energetics for Researchers and Development Professionals

The synthesis of oxonitriles (cyanohydrins) is a fundamental transformation in organic chemistry, pivotal for creating valuable intermediates in the pharmaceutical and materials science sectors. However, these reactions are frequently characterized by significant exothermicity and the involvement of highly toxic reagents and products, such as hydrogen cyanide (HCN). Improper management of the reaction energetics can lead to thermal runaway events, resulting in equipment failure, release of toxic gases, and significant safety incidents.[1][2]

This technical support center provides a structured, question-and-answer guide designed to address specific issues encountered during the synthesis of oxonitriles. As Senior Application Scientists, our goal is to blend established safety principles with practical, field-proven insights to help you navigate these challenging but essential chemical processes safely and effectively.

Section 1: Foundational Safety & Hazard Awareness (FAQs)

This section addresses the fundamental principles and inherent hazards that must be understood before any experimental work begins.

Q1: What are the primary hazards associated with oxonitrile (cyanohydrin) synthesis?

A1: The synthesis and handling of oxonitriles present two main categories of hazards:

  • Chemical Toxicity: Oxonitriles are often in equilibrium with their starting materials (an aldehyde or ketone and hydrogen cyanide) or can readily decompose to them.[3] Hydrogen cyanide is a highly toxic, flammable gas that can be fatal upon inhalation, ingestion, or skin absorption.[4][5] Many aliphatic nitriles can be metabolized to release cyanide ions in the body, which inhibits cellular respiration.[6][7]

  • Thermal Hazards: The formation of oxonitriles is typically a highly exothermic reaction.[8] If the heat generated by the reaction surpasses the heat removal capacity of the reactor, the temperature will rise uncontrollably. This is known as a thermal runaway, which can lead to violent boiling, over-pressurization, and potentially explosive decomposition of the reaction mixture.[2][9]

Q2: What is a thermal runaway reaction and why is it a critical concern?

A2: A thermal runaway is a self-accelerating process where an increase in temperature leads to an increase in the reaction rate, which in turn generates even more heat.[8] This vicious cycle is a major concern because:

  • Exponential Acceleration: Reaction rates typically double for every 10°C increase in temperature, meaning the rate of heat generation can increase exponentially.[2]

  • Secondary Decomposition: The high temperatures reached during a runaway can initiate unintended and often more energetic secondary decomposition reactions of reactants, products, or solvents.[9] For oxonitriles, this can lead to the rapid and violent release of large volumes of HCN gas.[5][10]

  • System Failure: The resulting rapid increase in pressure and temperature can exceed the design limits of the reactor, leading to rupture and catastrophic release of hazardous materials.

Q3: What regulatory standards should I be aware of when working with highly reactive chemicals?

A3: In the United States, the Occupational Safety and Health Administration (OSHA) provides critical regulations. The most relevant standard is 29 CFR 1910.119 - "Process Safety Management of Highly Hazardous Chemicals" (PSM) .[11] This standard mandates a comprehensive management program that integrates technologies, procedures, and management practices to prevent and control chemical reactivity hazards.[1][12] Key elements include performing a thorough process hazard analysis (PHA), maintaining detailed process safety information, and implementing robust operating procedures. Employers are also required to provide workers with information and training on the specific hazards of the chemicals in their work area.[13][14]

Section 2: Proactive Hazard Evaluation & Experimental Design

This section provides a troubleshooting guide for the critical pre-synthesis phase, focusing on how to identify and quantify thermal risks before they manifest in the lab.

Q: My initial literature search suggests my planned oxonitrile synthesis is exothermic, but provides no quantitative data. How do I properly assess the thermal risk before running the reaction?

A: Relying on qualitative descriptions like "exothermic" is insufficient for safe process design, especially during scale-up. A quantitative thermal hazard assessment is essential. This involves using calorimetric techniques to determine key safety parameters.[15] Failure to do this is a failure in experimental planning.

Core Directive: Characterize Your Reaction Energetics

A multi-step approach using calorimetry is the industry standard for understanding and controlling reaction hazards.[16]

Workflow: Thermal Hazard Assessment

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Process Simulation cluster_2 Phase 3: Worst-Case Scenario cluster_3 Phase 4: Safety Definition lit Literature Review & Thermochemical Calculation (e.g., Hess's Law) dsc Differential Scanning Calorimetry (DSC) Screening lit->dsc Provides initial estimate rc Reaction Calorimetry (RC1e) Simulates process conditions dsc->rc Proceed if exotherm detected or expected arc Adiabatic Calorimetry (ARC/VSP2) Simulates cooling failure rc->arc Data suggests potential for runaway decision Define Safe Operating Limits & Emergency Procedures rc->decision arc->decision G alarm Alarm Triggered: High Temperature / High Pressure / High Rate of Temp Rise stop_feed 1. Immediately STOP All Reagent Feeds alarm->stop_feed max_cool 2. Maximize Cooling: Full Coolant Flow, Lowest Temperature stop_feed->max_cool alert 3. Alert All Personnel & Area Supervisor max_cool->alert prepare_quench 4. Prepare Emergency Quench System alert->prepare_quench stable Condition Stabilized? prepare_quench->stable quench 5. INITIATE QUENCH / Emergency Shutdown stable->quench No investigate Post-Incident Investigation: Review Logs, Procedures, Equipment stable->investigate Yes quench->investigate

Caption: Emergency response workflow for a thermal runaway event.

Follow-up Investigation and Corrective Actions:

  • Review Addition Rate: Was the rate of cyanide source or catalyst addition too fast? Exothermic reactions on scale require slow, controlled addition to allow the cooling system to keep pace. [8]* Verify Cooling Performance: Was the cooling system functioning correctly? Check coolant temperature, flow rate, and for any valve malfunctions.

  • Assess Agitation: Was the stirring efficient? Poor mixing can create localized "hot spots" where the reaction accelerates, initiating a runaway.

  • Check Concentrations: Were the reactant concentrations correct? A higher-than-intended concentration will lead to a faster reaction rate and greater heat output. [17] Q: I'm observing unexpected gas evolution from my reactor. What could be the cause and how should I manage it?

A: Unexpected gas evolution during an oxonitrile synthesis is a serious warning sign that most likely indicates decomposition and the release of highly toxic hydrogen cyanide (HCN) gas. [5]This can be triggered by excessive temperature or the presence of contaminants (e.g., strong bases). [18] Immediate Actions & Management:

  • Confirm Ventilation: Ensure all work is being conducted in a certified, high-performance chemical fume hood or a closed, vented reactor system.

  • Verify Off-Gas Treatment: Confirm that the reactor's vent is connected to a properly functioning scrubber system designed to neutralize HCN (e.g., a sodium hypochlorite or sodium hydroxide solution).

  • HCN Monitoring: Use personal and area HCN gas monitors to confirm if containment has been breached. If alarms sound, evacuate immediately.

  • Controlled Cooling: Reduce the reactor temperature to slow the decomposition rate. Do not "crash cool" as this could cause thermal shock to glass-lined vessels.

  • Identify the Cause: Once the situation is stable, investigate the root cause. Check for temperature overshoot, incorrect pH, or addition of an incompatible substance.

Section 4: Navigating Scale-Up Challenges

Successfully running a reaction in a 100 mL flask is not a guarantee of safety in a 100 L reactor. This section addresses the unique energetic challenges of scaling up.

Q: My oxonitrile synthesis was well-behaved on a 1 L scale, but a recent attempt at 50 L resulted in a dangerous temperature spike. Why did this happen?

A: This is a classic and dangerous consequence of the principles of heat transfer during scale-up. The issue lies with the surface-area-to-volume ratio .

  • Heat Generation: The total amount of heat generated is proportional to the volume of the reactants (a cubic function, ~r³).

  • Heat Removal: The ability to remove heat is proportional to the surface area of the reactor in contact with the cooling jacket (a square function, ~r²).

As you increase the scale (radius, r), the volume (heat generation) increases much faster than the surface area (heat removal). A reaction that was easily controlled at a small scale, where the surface area was relatively large, can quickly overwhelm the cooling capacity of a larger vessel. [19] Q: What are the best practices for safely scaling up an exothermic oxonitrile synthesis?

A: A robust scale-up strategy involves more than just multiplying reagent quantities.

  • Re-evaluate Hazards: Perform a new, comprehensive thermal hazard assessment at each new scale. Do not assume lab-scale data is sufficient. [19]2. Adopt "Semi-Batch" Processing: Instead of adding all reagents at once ("batch" mode), add the most reactive component slowly over time ("semi-batch" mode). This allows you to control the rate of heat generation, ensuring it never exceeds the cooling capacity. [8]3. Consider Flow Chemistry: For highly exothermic or hazardous reactions, transitioning to a continuous flow reactor is a superior engineering control. [20]Flow reactors have an extremely high surface-area-to-volume ratio, enabling near-instantaneous heat removal and minimizing the volume of hazardous material present at any one time, which significantly improves the safety profile. [21][22]4. Implement Redundant Controls: Ensure your large-scale reactor is equipped with independent cooling systems, over-pressure protection (e.g., rupture discs), and an automated emergency quench or shutdown system.

References

  • National Center for Biotechnology Information. (n.d.). Acetone Cyanohydrin Acute Exposure Guideline Levels. In ncbi.nlm.nih.gov. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetone cyanohydrin. In en.wikipedia.org. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetone cyanohydrin. Retrieved from [Link]

  • Liu, W., et al. (2016). Two Fatal Intoxications with Cyanohydrins. Journal of Analytical Toxicology, 40(5), 393–397. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Overview. In osha.gov. Retrieved from [Link]

  • Algor Cards. (n.d.). Nitrile Synthesis: Methods and Applications. Retrieved from [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • Prime Process Safety Center. (n.d.). Calorimetric Studies. Retrieved from [Link]

  • U.S. Chemical Safety Board. (2002). U.S. Chemical Safety Board Votes 5-0 to Recommend New OSHA, EPA, and Industry Standards to Control Chemical Reaction Hazards. CSB.gov. Retrieved from [Link]

  • Yang, C., et al. (2023). Thermal Hazards Assessment of Three Azo Nitrile Compounds. Request PDF. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NITRILES. In cdc.gov. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. In osha.gov. Retrieved from [Link]

  • Graphic Products. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Nitriles. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. Retrieved from [Link]

  • Disney, N., et al. (2024). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering, 9, 349-354. Retrieved from [Link]

  • Chemistry World. (2016). New process draws poison from nitrile production. chemistryworld.com. Retrieved from [Link]

  • Barton, J., & Nolan, P. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. Retrieved from [Link]

  • E-n-g-e-l, J., & S-c-h-u-l-t-z, T. (2009). Calorimetric study of peroxycarboxylic ester synthesis. Journal of Hazardous Materials, 163(2-3), 1403-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. In ncbi.nlm.nih.gov. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Disney, N., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing. Retrieved from [Link]

  • Frurip, D. J., & Leggett, D. J. (2015). Selection of the Proper Calorimetric Test Strategy in Reactive Chemicals Hazard Evaluation. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023). Managing Excessive Heat in Exothermic Chemical Reactions. Retrieved from [Link]

  • ResearchGate. (2014). Development of a Safe, Scalable Process for the Preparation of an Oxaisoxazolidinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • ResearchGate. (2006). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal hazard evolution on guanidine nitrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal hazard investigation and hazardous scenarios identification using thermal analysis coupled with numerical simulation for 2-(1-cyano-1-methylethyl)azocarboxamide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems. YouTube. Retrieved from [Link]

Sources

effect of different bases on the efficiency of 3-oxopentanenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 3-Oxopentanenitrile Synthesis

A Guide for Researchers and Drug Development Professionals

This technical guide serves as a dedicated resource for scientists encountering challenges in the synthesis of 3-oxopentanenitrile. As a versatile β-ketonitrile, this compound is a critical building block for a wide array of heterocyclic molecules in medicinal chemistry.[1][2] The efficiency of its synthesis, primarily achieved through a Claisen-type condensation, is highly dependent on the careful selection of the base and reaction conditions. This document provides in-depth, experience-driven answers to common problems, detailed protocols, and comparative data to enhance reproducibility and yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for synthesizing 3-oxopentanenitrile?

The synthesis is a base-catalyzed condensation reaction between an ester (typically ethyl propionate) and a nitrile with acidic α-hydrogens (acetonitrile).[2] The mechanism proceeds via several key steps:

  • Deprotonation: A strong base removes an α-proton from acetonitrile, creating a resonance-stabilized carbanion (enolate). The pKa of these α-hydrogens is around 25, necessitating a sufficiently strong base for this step.[3]

  • Nucleophilic Attack: The acetonitrile carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl propionate. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the β-ketonitrile product, 3-oxopentanenitrile.

  • Final Deprotonation: The product is more acidic (pKa ≈ 11) than the starting nitrile.[3] The alkoxide base generated in the previous step deprotonates the product, forming a stable enolate. This final, irreversible acid-base reaction is the thermodynamic driving force for the entire process.[4] An acidic workup is required in the final stage to protonate this enolate and isolate the neutral product.

G cluster_mechanism Mechanism of 3-Oxopentanenitrile Synthesis acetonitrile Acetonitrile (CH₃CN) carbanion Acetonitrile Carbanion [⁻CH₂CN] acetonitrile->carbanion 1. Deprotonation (Strong Base, B⁻) intermediate Tetrahedral Intermediate carbanion->intermediate 2. Nucleophilic Attack ester Ethyl Propionate ester->intermediate product_enolate Product Enolate (Stabilized) intermediate->product_enolate 3. Elimination of Ethoxide 4. Deprotonation by Base product 3-Oxopentanenitrile product_enolate->product 5. Acidic Workup (H⁺) G cluster_workflow General Experimental Workflow start Start: Dry Glassware & Anhydrous Reagents setup Reaction Setup (Inert Atmosphere N₂/Ar) start->setup base Charge Base (e.g., NaH or NaOEt) setup->base reagents Add Ester & Nitrile Substrates base->reagents reaction Heat to Reaction Temp (e.g., 85-90°C or Reflux) reagents->reaction monitor Monitor by TLC reaction->monitor workup Cool to 0°C & Quench with Acid monitor->workup extract Liquid-Liquid Extraction workup->extract purify Dry, Concentrate, & Purify (Vacuum Distillation) extract->purify end Final Product: 3-Oxopentanenitrile purify->end

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 4-Methoxy-3-oxopentanenitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to achieving synthetic efficiency and target molecule novelty. This guide provides an in-depth technical comparison of 4-Methoxy-3-oxopentanenitrile, a versatile β-ketonitrile, against common alternatives in key synthetic routes, particularly in the formation of substituted pyridine scaffolds. By examining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for leveraging the unique advantages of this reagent.

The Strategic Advantage of the Methoxy Group in β-Ketonitriles

This compound belongs to the class of β-ketonitriles, which are highly valuable intermediates in organic synthesis due to their dual functionality.[1][2] The presence of both a ketone and a nitrile group allows for a rich and varied reactivity profile, making them ideal precursors for a wide array of heterocyclic compounds that are central to many pharmaceutical agents.[1][3]

The distinguishing feature of this compound is the methoxy group at the 4-position. This substituent imparts unique electronic properties that can significantly influence the course and outcome of a reaction. The oxygen atom of the methoxy group can exert a negative inductive effect (-I) due to its high electronegativity, while also participating in a positive resonance effect (+R) by donating a lone pair of electrons to the adjacent carbonyl group. This electronic interplay can modulate the reactivity of both the carbonyl carbon and the adjacent methylene protons, leading to improved yields, altered regioselectivity, and potentially milder reaction conditions compared to unsubstituted or differently substituted β-ketonitriles.

Comparative Performance in Pyridine Synthesis: The Guareschi-Thorpe Condensation

A prominent application of β-ketonitriles is in the synthesis of substituted pyridines via multicomponent reactions like the Guareschi-Thorpe condensation.[4][5] This reaction typically involves the condensation of a β-dicarbonyl compound, a compound with an active methylene group (like a cyanoacetate or cyanoacetamide), and an ammonia source to construct the pyridine ring.[6][7] β-ketonitriles can serve as the β-dicarbonyl component in this synthesis.

While direct, side-by-side experimental data for this compound in the Guareschi-Thorpe reaction is not extensively published, we can extrapolate its potential advantages by analyzing the performance of structurally similar β-ketoesters and 1,3-diketones in this reaction. The following table summarizes representative yields and reaction times for the synthesis of 2,6-dihydroxy-4-substituted-nicotinonitriles from various β-dicarbonyl compounds, ethyl cyanoacetate, and ammonium carbonate.[6]

Table 1: Comparative Yields in the Guareschi-Thorpe Pyridine Synthesis [6]

Entryβ-Dicarbonyl CompoundTime (h)Yield (%)
1CH₃OEtEthyl acetoacetate496
2CH₃OMeMethyl acetoacetate3.598
3PhOEtEthyl benzoylacetate793
4CF₃OEtEthyl 4,4,4-trifluoroacetoacetate2.595
5CH₂ClOEtEthyl 4-chloroacetoacetate990
6MeMeAcetylacetone (a 1,3-diketone)590
7CF₃Me1,1,1-Trifluoroacetylacetone390

Analysis and Projected Advantages of this compound:

Based on the data in Table 1, we can infer the following potential advantages of using this compound in this synthetic route:

  • Enhanced Reactivity: The electron-donating resonance effect of the methoxy group can increase the nucleophilicity of the enolate formed from this compound, potentially accelerating the initial condensation step. This is supported by the faster reaction time observed for methyl acetoacetate (Entry 2) compared to ethyl acetoacetate (Entry 1), where the methyl group is slightly more electron-donating than the ethyl group.

  • High Yields: The high yields achieved with various β-ketoesters suggest that this compound would also be expected to produce the corresponding pyridine derivative in excellent yield. The electronic influence of the methoxy group is anticipated to favor the desired reaction pathway and minimize side reactions.

  • Favorable Reaction Conditions: The use of an aqueous ethanol solvent system and a mild base like ammonium carbonate, as demonstrated in the cited study, highlights the potential for greener and more environmentally friendly protocols when using alkoxy-substituted β-ketonitriles.[6]

Experimental Protocols

Protocol 1: General Synthesis of β-Ketonitriles via Acylation of Nitriles

This protocol provides a general method for the synthesis of β-ketonitriles, which can be adapted for the preparation of this compound from methyl 2-methoxypropanoate and acetonitrile.

Workflow for β-Ketonitrile Synthesis:

G start Combine Ester and Acetonitrile in Anhydrous Solvent base Add Strong Base (e.g., NaH or KOt-Bu) start->base reaction Stir at Room Temperature or with Gentle Heating base->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify by Distillation or Chromatography workup->purification product Isolated β-Ketonitrile purification->product

Caption: General workflow for the synthesis of β-ketonitriles.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the ester (e.g., methyl 2-methoxypropanoate, 1.0 equiv.) and anhydrous solvent (e.g., THF or toluene).

  • Addition of Acetonitrile: Add acetonitrile (2.0-3.0 equiv.) to the reaction mixture.

  • Addition of Base: Cool the mixture in an ice bath and add a strong base (e.g., sodium hydride (60% dispersion in mineral oil, 2.2 equiv.) or potassium tert-butoxide (2.2 equiv.)) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired β-ketonitrile.

Protocol 2: Guareschi-Thorpe Synthesis of a Substituted Pyridine

This protocol describes a green and efficient method for the synthesis of 2,6-dihydroxy-4-methylnicotinonitrile using ethyl acetoacetate as the β-dicarbonyl component.[6] This can be adapted for use with this compound.

Workflow for Guareschi-Thorpe Pyridine Synthesis:

G reactants Combine β-Dicarbonyl, Ethyl Cyanoacetate, and (NH₄)₂CO₃ in H₂O/EtOH heat Heat at 80 °C reactants->heat cool Cool to Room Temperature heat->cool filter Filter the Precipitated Product cool->filter wash Wash with Water and Cold Ethanol filter->wash dry Dry the Product wash->dry product Pure Substituted Pyridine dry->product G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization and Aromatization A β-Ketonitrile + Cyanoacetamide B Enolate Formation A->B C Nucleophilic Attack B->C D Dehydration C->D E α,β-Unsaturated Intermediate D->E F Enolate of β-Ketonitrile E->F G Conjugate Addition E->G F->G attacks H Acyclic Intermediate G->H I Intramolecular Cyclization H->I J Dehydration I->J K Tautomerization J->K L Substituted Pyridine K->L

Caption: Simplified mechanism of the Guareschi-Thorpe pyridine synthesis.

The methoxy group in this compound can influence several steps in this mechanism:

  • Enolate Formation: The electron-donating nature of the methoxy group can stabilize the enolate intermediate, facilitating its formation and increasing its concentration in the reaction mixture.

  • Nucleophilicity: The increased electron density on the enolate enhances its nucleophilicity, leading to a faster rate of both the initial Knoevenagel-type condensation and the subsequent Michael addition.

  • Regioselectivity: In cases where multiple reaction pathways are possible, the electronic directing effects of the methoxy group can favor the formation of a specific regioisomer, leading to a cleaner reaction profile and higher purity of the final product.

Conclusion

This compound presents itself as a highly promising and versatile building block for the synthesis of complex heterocyclic molecules. Its unique electronic properties, conferred by the methoxy substituent, can lead to significant advantages in terms of reaction rates, yields, and potentially, greener reaction conditions. While direct comparative data is still emerging, the analysis of related structures and established reaction mechanisms strongly supports its utility in modern organic synthesis. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this valuable reagent in their synthetic endeavors.

References

  • Ciufolini, M. A., & Chan, B. K. (2007).
  • Gao, B., Sun, Y., Wang, J., Yuan, Z., Zu, L., Zhang, X., & Liu, W. (2018). Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. RSC Advances, 8(59), 33625-33630.
  • Khazaei, A., & Anary-Abbasinejad, M. (2006). An efficient one-pot synthesis of polysubstituted dihydropyridones derivatives. Journal of the Brazilian Chemical Society, 17(4), 814-817.
  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846-24853. Available from: [Link]

  • Tron, G. C., Minassi, A., Sorba, G., Fausone, M., & Appendino, G. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351. Available from: [Link]

  • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761.
  • Paike, V., Suryavanshi, P., More, S., Mane, S. B., Pawar, R. P., & Ameta, K. L. (2017). Recent Progress on One-Pot, Multicomponent Reaction for Pyridine Synthesis. In Multicomponent Reactions. CRC Press.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory. Available from: [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available from: [Link]

  • Kumar, R., Singh, H., Mazumder, A., Salahuddin, Bushi, G., & Gaidhane, S. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198.
  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • Taylor & Francis. Electronic effects – Knowledge and References. Available from: [Link]

  • Ueda, S., & Makisumi, Y. (1991). PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM 4,4-DIMETHYL-3-OXOPENTANENITRILE. HETEROCYCLES, 32(6), 1153.
  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(11), 3645-3651.
  • Beilstein Journals. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Available from: [Link]

  • Google Patents. (1990). Process for the preparation of substituted pyridines.
  • Google Patents. (1988). Process for the production of 3-oxonitriles.
  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Available from: [Link]

  • MDPI. (2021). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Available from: [Link]

  • ChemRxiv. Electro-Inductive Effects Are Additive. Available from: [Link]

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A Comparative Guide to the Validation of a New Analytical Method for 4-Methoxy-3-oxopentanenitrile Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise and accurate quantification of chemical intermediates is a cornerstone of modern pharmaceutical development and manufacturing. This guide provides a comprehensive framework for the validation of a novel Ultra-High-Performance Liquid Chromatography (UHPLC-UV) method for the quantification of 4-Methoxy-3-oxopentanenitrile, a key potential intermediate. We present a detailed comparative analysis against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method, highlighting the superior performance characteristics of the new UHPLC approach in terms of speed, specificity, and robustness. This document serves as a practical guide for researchers, analytical chemists, and quality control professionals, detailing the experimental protocols, validation parameters, and data interpretation strategies in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction: The Need for a Validated Method

This compound is an emerging compound of interest in synthetic organic chemistry, with potential applications as a building block in the synthesis of complex pharmaceutical agents. As with any component in the drug manufacturing pipeline, the ability to accurately quantify this intermediate is critical for ensuring process control, batch-to-batch consistency, and the ultimate safety and efficacy of the final drug product. An analytical method's validation is the documented evidence that the procedure is suitable for its intended purpose.[4]

This guide addresses the critical need for a validated, reliable, and efficient analytical method for this compound. We will introduce a newly developed UHPLC-UV method and rigorously compare its performance to a more traditional, yet often more complex, GC-MS approach.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is a critical decision driven by the physicochemical properties of the analyte, the sample matrix, and the desired performance characteristics of the method. For a relatively small, polar, and thermally labile molecule like this compound, both liquid and gas chromatography are viable options.

FeatureNew UHPLC-UV MethodAlternative: GC-MS MethodRationale & Justification
Principle Separation based on partitioning between a polar mobile phase and a non-polar stationary phase, with detection via UV absorbance.[1]Separation of volatile compounds in the gas phase with detection based on mass-to-charge ratio.[5]UHPLC is ideal for non-volatile or thermally labile compounds, while GC-MS requires volatilization, which can be a challenge for some molecules.[1][6]
Speed ~5 minutes per sample~20-30 minutes per sampleUHPLC utilizes smaller particle size columns and higher pressures, leading to significantly faster separation times and higher sample throughput.
Specificity High, based on chromatographic retention time and UV spectral data. Confirmed via forced degradation studies.Very high, based on retention time and unique mass fragmentation patterns, providing structural information.While GC-MS offers superior structural elucidation, the specificity of the UHPLC method is demonstrated to be more than sufficient for routine quantification, especially when coupled with photodiode array (PDA) detection for peak purity analysis.
Sample Prep Simple "dilute and shoot" approach.May require derivatization to increase volatility and thermal stability.[7]The simplicity of sample preparation for the UHPLC method reduces potential sources of error and improves overall workflow efficiency.
Instrumentation Widely available in QC labs.Common, but may be less accessible than HPLC in some environments.The ubiquity of HPLC/UHPLC systems makes this method more readily transferable and implementable.
Robustness High, less susceptible to minor variations in flow rate and temperature.Can be sensitive to injection port temperature, carrier gas flow, and column degradation.The liquid-phase separation in UHPLC is often more forgiving to small operational variances than gas-phase chromatography.

The New Method: A Detailed Protocol (UHPLC-UV)

This section provides the step-by-step protocol for the newly developed and validated UHPLC-UV method.

3.1 Instrumentation and Reagents

  • UHPLC System: Agilent 1290 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and photodiode array (PDA) detector.

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard & Sample Diluent: 50:50 (v/v) Acetonitrile:Water

3.2 Chromatographic Conditions

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

  • Detection Wavelength: 210 nm

  • Gradient Program:

    • 0.00 min: 10% B

    • 3.00 min: 90% B

    • 3.01 min: 10% B

    • 5.00 min: 10% B (End of Run)

3.3 Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve in a known volume of diluent to achieve a theoretical concentration within the calibration range, and vortex to ensure homogeneity. Filter through a 0.22 µm syringe filter if necessary.

Method Validation Protocol: A Comprehensive Walkthrough

The validation of this analytical method was conducted in accordance with the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[2][3] The objective is to demonstrate that the method is suitable for its intended purpose.[4]

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Validation Protocol Definition Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: High-level workflow for analytical method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Experimental Protocol:

    • Analyze a blank sample (diluent) to demonstrate no interference at the retention time of the analyte.

    • Analyze a sample of pure this compound.

    • Perform forced degradation studies by subjecting the analyte to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress.

    • Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using the PDA detector was performed to confirm the homogeneity of the analyte peak.[1]

Linearity & Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.[2][3]

  • Experimental Protocol:

    • Prepare a series of at least five concentrations of the reference standard across the expected range (e.g., 1 µg/mL to 150 µg/mL).[3]

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

    • The acceptance criterion for linearity is a correlation coefficient (r²) of ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.[8]

  • Experimental Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a known amount of analyte into a placebo matrix if applicable.

    • Analyze the samples and calculate the percentage recovery for each.

    • The acceptance criterion is a mean recovery of 98.0% to 102.0% at each concentration level.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day Precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision (Inter-day Precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Experimental Protocol:

    • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results of each study. The acceptance criterion is a %RSD of ≤ 2.0%.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, by the method.[9][10] The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[11][12]

  • Experimental Protocol:

    • The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH guidelines.[13]

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

    • The calculated LOQ value is then confirmed by preparing a standard at this concentration and verifying that its response has an acceptable signal-to-noise ratio (typically ≥ 10) and meets precision and accuracy criteria.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[14][15][16][17]

  • Experimental Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time.

    • Parameters to vary include:

      • Flow Rate (± 0.04 mL/min)

      • Column Temperature (± 2°C)

      • Mobile Phase Composition (e.g., % Acetonitrile ± 2%)

    • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The method is considered robust if the results remain within the acceptance criteria for system suitability.[18]

Validation_Parameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Range Range Linearity->Range Accuracy->Precision LOD LOD LOQ LOQ LOD->LOQ

Caption: Interrelationship of analytical method validation parameters.

Data Interpretation and Results Summary

The following tables summarize the validation results for the new UHPLC-UV method and provide a comparison with the performance of the alternative GC-MS method.

Table 1: Summary of Validation Results for the UHPLC-UV Method

Validation ParameterAcceptance CriteriaResultPass/Fail
Specificity No interference at analyte RT. Peak purity > 99.5%No interference observed. Peak purity > 99.8%Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range (µg/mL) 1.0 - 150.01.0 - 150.0Pass
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%Pass
Precision (Repeatability %RSD) ≤ 2.0%0.85%Pass
Precision (Intermediate %RSD) ≤ 2.0%1.21%Pass
LOD (µg/mL) Report Value0.3Pass
LOQ (µg/mL) Report Value1.0Pass
Robustness System suitability criteria metAll criteria metPass

Table 2: Performance Comparison: UHPLC-UV vs. GC-MS

Performance MetricNew UHPLC-UV MethodAlternative: GC-MS MethodAdvantage
Analysis Time ~5 minutes~25 minutesUHPLC-UV
Sample Preparation Simple dilutionDerivatization requiredUHPLC-UV
Linearity (r²) 0.99980.9995Comparable
Accuracy (% Recovery) 99.2 - 101.5%98.5 - 102.0%Comparable
Precision (%RSD) < 1.5%< 2.0%UHPLC-UV
LOQ (µg/mL) 1.00.5GC-MS
Operational Complexity LowModerateUHPLC-UV

Conclusion

The validation results conclusively demonstrate that the new UHPLC-UV method is accurate, precise, specific, linear, and robust for the quantification of this compound. It is fit for its intended purpose in a quality control environment.

When compared to the GC-MS alternative, the UHPLC-UV method offers significant advantages in terms of speed, operational simplicity, and sample throughput, without compromising on accuracy or precision for routine quantitative analysis. While the GC-MS method provides a slightly lower limit of quantitation, the LOQ of the UHPLC method is more than sufficient for the intended application. Therefore, we recommend the adoption of this validated UHPLC-UV method for the routine quantification of this compound.

References

  • Title: A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: How To Perform Robustness In Analytical Method Validation Source: PharmaGuru URL: [Link]

  • Title: Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS Source: LCGC International URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Limit of Blank, Limit of Detection and Limit of Quantitation Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]

  • Title: Core components of analytical method validation for small molecules-an overview Source: ResearchGate URL: [Link]

  • Title: Potential of GC-Combustion-MS as a Powerful and Versatile Nitrogen-Selective Detector in Gas Chromatography Source: National Center for Biotechnology Information (NCBI) - NIH URL: [Link]

  • Title: Robustness and Ruggedness Testing in Analytical Chemistry Source: Lab Manager URL: [Link]

  • Title: Limit of detection, limit of quantification and limit of blank Source: European Federation of Clinical Chemistry and Laboratory Medicine (EFLM) URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Technology Networks URL: [Link]

  • Title: Specific analysis of nitrate and nitrite by gas chromatography/mass spectrometry Source: ResearchGate URL: [Link]

  • Title: What is meant by the limit of detection and quantification (LOD / LOQ)? Source: Lösungsfabrik URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Determination of nitrite by GC and GC/MS Source: Kyushu University Institutional Repository URL: [Link]

  • Title: Method Validation and Robustness Source: LCGC International URL: [Link]

  • Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE Source: National Center for Biotechnology Information (NCBI) - NIH URL: [Link]

  • Title: Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve Source: Separation Science URL: [Link]

  • Title: Gas Chromatography Mass Spectrometry (GC-MS): Quantifying the Complexity Source: Longdom Publishing URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test Source: SciELO URL: [Link]

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A Comparative Guide to HPLC and NMR for the Quantitative Analysis of Nitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise quantification of nitrile-containing compounds is paramount. These compounds are integral to a vast array of pharmaceuticals, acting as crucial pharmacophores that can enhance binding affinity and improve pharmacokinetic profiles.[1][2] This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the quantitative analysis of these vital molecules. Our focus is to equip you with the technical insights and practical data needed to make informed decisions for your analytical workflows.

The Crucial Role of the Nitrile Group in Pharmaceuticals

The nitrile group, a carbon atom triple-bonded to a nitrogen atom, is a small yet powerful functional group in medicinal chemistry. Its inclusion in drug molecules can significantly improve their therapeutic properties.[2][3] Over 30 pharmaceuticals containing a nitrile moiety have received FDA approval, treating a wide range of conditions.[1][2] The metabolic stability and unique electronic properties of the nitrile group make it a valuable component in modern drug design.[4] Given their importance, the ability to accurately and reliably quantify nitrile compounds is a critical aspect of quality control and drug development.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

HPLC is a powerful separation technique that has long been a staple in analytical laboratories for its high resolution, sensitivity, and reproducibility.[5][6] It excels at separating components from complex mixtures, making it a go-to method for purity assessment and quantification.[7]

Core Principles of HPLC for Nitrile Analysis

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[8] For nitrile compounds, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).

The choice of stationary phase can be critical. While C18 columns are widely used, cyano-propyl (CN) bonded phases can offer alternative selectivity for polar and unsaturated compounds due to dipole-dipole and π-π interactions.[9]

Detection is most often achieved using a UV-Vis detector, as many nitrile-containing pharmaceuticals possess chromophores that absorb ultraviolet or visible light.[10] For compounds lacking a suitable chromophore or for achieving higher sensitivity and specificity, Mass Spectrometry (MS) detection is an invaluable tool, particularly in the form of LC-MS.[8]

Advantages and Limitations of HPLC

Advantages:

  • High Sensitivity and Resolution: HPLC can detect compounds at very low concentrations, often in the picogram range, and can separate structurally similar compounds.[6][11]

  • Versatility: A wide range of stationary phases and mobile phases can be used to optimize separations for various nitrile compounds.[7]

  • Automation and High Throughput: Modern HPLC systems are highly automated, allowing for the analysis of a large number of samples efficiently.[5][10]

  • Established and Validated Methods: HPLC methods are well-established in regulatory guidelines from bodies like the FDA and EMA.[12][13]

Disadvantages:

  • Requires Reference Standards: Accurate quantification with HPLC typically necessitates a well-characterized reference standard for each analyte to create a calibration curve.[11]

  • Potential for Co-elution: In complex mixtures, impurities may co-elute with the main compound, leading to inaccurate quantification if not properly resolved.

  • Destructive Technique: The sample is not typically recovered after analysis.[14]

  • Cost and Complexity: HPLC systems can be expensive to purchase and maintain, and method development can be complex and time-consuming.[5][6]

Experimental Protocol: Quantitative Analysis of a Nitrile Compound by HPLC

This protocol outlines a general procedure for the quantitative analysis of a nitrile-containing Active Pharmaceutical Ingredient (API).

1. Materials and Reagents:

  • Reference standard of the nitrile API (purity > 99.5%)

  • Sample containing the nitrile API

  • HPLC-grade acetonitrile and water

  • Formic acid (or other appropriate modifier)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV spectrum of the nitrile compound (e.g., 254 nm).

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in a 10 mL volumetric flask with a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain ~10 mg of the API and dissolve it in a 10 mL volumetric flask with the same solvent. Dilute as necessary to fall within the calibration range.

5. Analysis and Data Processing:

  • Inject the calibration standards and the sample solution.

  • Integrate the peak area of the nitrile API in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of the API in the sample solution using the calibration curve.

  • Calculate the purity or content of the nitrile compound in the original sample.

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[15][16]

Quantitative NMR (qNMR): A Primary Method for Purity and Assay

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method that allows for the determination of compound concentration and purity without the need for an identical reference standard for the analyte.[17][18]

Core Principles of qNMR

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[17] By comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.[19]

For ¹H qNMR, the most common type, the calculation is based on the following equation:

Purityanalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = Mass

  • Purity = Purity of the standard

Advantages and Limitations of qNMR

Advantages:

  • Primary Method: qNMR is a primary ratio method, meaning it does not require a calibration curve or a reference standard of the analyte itself.[20]

  • Universal Detection: It can quantify any NMR-active compound, provided a unique signal can be resolved.

  • Non-Destructive: The sample can be recovered after analysis.[14]

  • Structural Information: Provides structural information simultaneously with quantitative data, which can aid in impurity identification.[14]

  • Reduced Sample Preparation: Often requires simpler sample preparation compared to HPLC.[20]

Disadvantages:

  • Lower Sensitivity: qNMR is generally less sensitive than HPLC, typically requiring microgram to milligram quantities of the sample.[11]

  • Signal Overlap: In complex mixtures, signal overlap can make accurate integration challenging.[17]

  • Higher Initial Cost: High-field NMR spectrometers represent a significant capital investment.

  • Requires Specialized Expertise: Interpretation of NMR spectra and proper setup of qNMR experiments require a higher level of expertise.[11]

Experimental Protocol: Quantitative Analysis of a Nitrile Compound by qNMR

This protocol provides a general workflow for determining the purity of a nitrile-containing compound using ¹H qNMR.

1. Materials and Reagents:

  • Sample of the nitrile compound

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have a simple spectrum with at least one signal that does not overlap with analyte or solvent signals.[21]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity.

2. Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering high-quality radiofrequency pulses.[21]

3. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the nitrile compound and 5-10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to a high-quality NMR tube.

4. NMR Data Acquisition:

  • Pulse Program: Use a simple single-pulse experiment (e.g., zg30 or zg90). A 90° pulse is often recommended for qNMR.[17]

  • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of both the analyte and standard) to ensure full relaxation of all protons. This is critical for accurate quantification.

  • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).

  • Receiver Gain: Adjust the receiver gain to avoid signal clipping.

5. Data Processing:

  • Apply a small amount of line broadening (e.g., 0.3 Hz) if necessary.

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Perform a baseline correction.

  • Integrate the selected, well-resolved signals of both the analyte and the internal standard.

6. Calculation:

  • Use the qNMR equation provided above to calculate the purity of the nitrile compound.

Head-to-Head Performance Comparison: HPLC vs. qNMR

To provide a clear, data-driven comparison, the following table summarizes typical performance characteristics for the quantitative analysis of a model nitrile pharmaceutical compound.

Parameter HPLC-UV qNMR (400 MHz) Key Considerations
Principle Chromatographic SeparationNuclear ResonanceHPLC separates, while qNMR is a direct measurement.
Primary/Secondary Secondary (requires calibration)Primary (ratio to standard)qNMR's primary nature eliminates the need for analyte-specific standards.[18][20]
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL to mg/mL)HPLC is superior for trace analysis.[11]
Precision (RSD) < 1%< 1%Both techniques can achieve high precision under optimized conditions.[22][23]
Accuracy High (typically 98-102%)High (typically 98-102%)Both methods demonstrate good accuracy.[22]
Linearity (r²) > 0.999N/A (Direct measurement)HPLC requires demonstration of linearity over a range.[16]
Analysis Time/Sample 15-30 minutes10-20 minutesqNMR can be faster per sample, especially when considering no calibration is needed.[24]
Sample Throughput High (with autosampler)ModerateHPLC is generally better suited for large batches of routine samples.
Cost per Sample Moderate (solvents, columns)Lower (fewer consumables)qNMR can be more economical for routine analysis despite higher instrument cost.[24]
Information Quantitative (Amount)Quantitative + StructuralqNMR provides valuable structural information alongside quantification.[14]

Visualizing the Workflows

To better understand the practical differences, the following diagrams illustrate the typical experimental workflows for both techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock & Calibration Curve Solutions A->B D Inject Calibration Standards B->D C Weigh & Dissolve Sample E Inject Sample C->E G Generate Calibration Curve D->G F Integrate Peak Areas E->F H Calculate Concentration F->H G->H

Caption: HPLC workflow for quantitative analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Accurately Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire Spectrum with Optimized Parameters B->C D Process Spectrum (Phase, Baseline) C->D E Integrate Analyte & Standard Signals D->E F Calculate Purity/Concentration E->F

Caption: qNMR workflow for quantitative analysis.

Making the Right Choice: A Decision Guide

The selection between HPLC and qNMR is not a matter of which technique is "better," but which is more suitable for the specific analytical challenge at hand.

Decision_Tree Start Start: Need to Quantify a Nitrile Compound Q1 Is trace-level sensitivity (sub-µg/mL) required? Start->Q1 Q2 Is a certified reference standard of the analyte available? Q1->Q2 No HPLC Use HPLC Q1->HPLC Yes Q3 Is structural confirmation of impurities needed simultaneously? Q2->Q3 Yes qNMR Use qNMR Q2->qNMR No Q4 Is high-throughput screening of many samples required? Q3->Q4 No Q3->qNMR Yes Q4->HPLC Yes Hybrid Consider Hybrid Approach (e.g., LC-NMR) or Orthogonal Validation Q4->Hybrid No

Caption: Decision tree for selecting an analytical method.

Use HPLC when:

  • Trace-level quantification is necessary: For impurity profiling at very low levels (e.g., <0.1%), HPLC's superior sensitivity is a distinct advantage.[11]

  • High-throughput is a priority: Automated HPLC systems are ideal for routine quality control of large numbers of samples.[5]

  • A well-established, validated method is required by regulation: HPLC methods are ubiquitous in pharmacopeias and regulatory submissions.

Use qNMR when:

  • A primary, standard-free method is needed: For certifying reference materials or when a specific standard for the analyte is unavailable, qNMR is the ideal choice.[18][23]

  • Absolute purity determination is the goal: qNMR provides a direct measure of purity without assumptions about the response of unknown impurities.[20]

  • Simultaneous structural information is valuable: Identifying and quantifying an impurity in a single experiment can significantly accelerate process development and troubleshooting.

  • Sample is limited and needs to be recovered: The non-destructive nature of qNMR is a key benefit in these scenarios.[14]

Conclusion: A Synergistic Approach

Both HPLC and qNMR are powerful, reliable, and accurate techniques for the quantitative analysis of nitrile compounds.[22] They are not mutually exclusive; rather, they are highly complementary. HPLC excels in high-sensitivity separations and routine high-throughput analysis, while qNMR offers the unique advantages of being a primary method that provides both quantitative and structural information without the need for analyte-specific standards.

In a modern drug development setting, the most robust analytical strategy often involves using these techniques orthogonally. For example, qNMR can be used to certify the purity of a reference standard, which is then used to build a highly sensitive and high-throughput HPLC method for routine quality control. By understanding the fundamental principles, advantages, and limitations of each technique, researchers and scientists can confidently select the optimal analytical approach to ensure the quality, safety, and efficacy of nitrile-containing pharmaceuticals.

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A Guide to the Cross-Validation of Spectroscopic Data for 4-Methoxy-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the cross-validation of spectroscopic data for the structural confirmation of 4-Methoxy-3-oxopentanenitrile. As a molecule incorporating multiple functional groups, it serves as an excellent case study for the synergistic application of modern spectroscopic techniques. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, thereby providing a robust framework for structural verification.

The Imperative of Spectroscopic Cross-Validation

The structural hypothesis of a molecule, initially proposed based on a synthetic route, must be rigorously tested and confirmed. A single spectroscopic technique is rarely sufficient to provide a complete and unambiguous structural picture. Cross-validation, the process of corroborating data from multiple independent spectroscopic methods, is therefore not merely a procedural step but a fundamental aspect of scientific integrity.[1][2] Each technique probes different aspects of the molecular structure, and their combined interpretation provides a powerful and self-validating system for structural confirmation.[3]

This guide will utilize predicted spectroscopic data for this compound, a necessary approach in the absence of publicly available experimental spectra for this specific molecule. To ground our analysis in experimental reality, we will draw comparisons with the known spectroscopic features of the closely related compound, 3-oxopentanenitrile.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted key spectroscopic data for this compound. This data has been generated using a combination of established spectroscopic prediction algorithms and expert analysis.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.80Singlet3H-OCH₃
~3.60Singlet2H-CH₂-CN
~3.50Quartet1H-CH(OCH₃)-
~1.30Doublet3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~205C=O
~116C≡N
~80-CH(OCH₃)-
~58-OCH₃
~30-CH₂-CN
~15-CH₃

Table 3: Predicted Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2250MediumC≡N stretch
~1725StrongC=O stretch
~2950-2850MediumC-H (sp³) stretch
~1100StrongC-O stretch

The Cross-Validation Workflow in Action

The structural elucidation of this compound is a puzzle where each spectroscopic technique provides crucial pieces. The following sections detail the interpretation of each spectrum and how they interlink to build a cohesive structural picture.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule.[4][5][6] For this compound, the predicted IR spectrum offers foundational evidence for its proposed structure.

  • The Nitrile Group (C≡N): A sharp, medium-intensity absorption is predicted around 2250 cm⁻¹.[7] This is a highly characteristic region for the stretching vibration of a nitrile triple bond. Its presence is a strong initial indicator of the cyano functionality.

  • The Ketone Group (C=O): A strong, sharp absorption predicted around 1725 cm⁻¹ is indicative of a carbonyl group, specifically a ketone.[4] The position of this peak can be influenced by neighboring substituents, but its intensity makes it one of the most prominent features in the spectrum.

  • The Methoxy Group (C-O): A strong absorption around 1100 cm⁻¹ is expected for the C-O single bond stretch of the methoxy group. This, in conjunction with C-H stretching bands, supports the presence of this ether linkage.

  • Aliphatic C-H Bonds: Absorptions in the 2950-2850 cm⁻¹ region correspond to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the connectivity and chemical environment of the atoms in a molecule.[8][9][10]

The predicted ¹H NMR spectrum provides a wealth of information for assembling the molecular fragments:

  • -OCH₃ Protons (δ ~3.80, singlet, 3H): The singlet with an integration of three protons at a downfield shift is characteristic of a methoxy group. The singlet nature indicates no adjacent protons.

  • -CH₂-CN Protons (δ ~3.60, singlet, 2H): The singlet integrating to two protons is assigned to the methylene group adjacent to the electron-withdrawing nitrile group. The absence of coupling suggests no neighboring protons.

  • -CH(OCH₃)- Proton (δ ~3.50, quartet, 1H): This quartet, integrating to one proton, is the methine proton. The quartet splitting pattern (n+1 rule) indicates that it is coupled to three neighboring protons, which corresponds to the adjacent methyl group.

  • -CH₃ Protons (δ ~1.30, doublet, 3H): The doublet integrating to three protons is characteristic of a methyl group adjacent to a single proton. The coupling to the methine proton results in the doublet splitting pattern.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides further confirmation of the functional groups:[11][12]

  • Carbonyl Carbon (δ ~205): The signal at the lowest field is characteristic of a ketone carbonyl carbon.

  • Nitrile Carbon (δ ~116): This signal is in the expected range for a nitrile carbon.

  • Methine Carbon (δ ~80): The chemical shift of the methine carbon is significantly downfield due to the deshielding effect of the attached oxygen atom.

  • Methoxy Carbon (δ ~58): This signal corresponds to the carbon of the methoxy group.

  • Methylene Carbon (δ ~30): The methylene carbon adjacent to the nitrile group appears at this chemical shift.

  • Methyl Carbon (δ ~15): The upfield signal is characteristic of the terminal methyl group.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

While a predicted mass spectrum is not quantitatively generated, we can anticipate the fragmentation pattern of this compound based on established principles.[13][14][15][16]

  • Molecular Ion Peak (M⁺): The molecular ion peak would confirm the molecular weight of the compound (C₆H₉NO, MW = 127.14 g/mol ).

  • Alpha-Cleavage: A primary fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[13] This would lead to the formation of characteristic fragment ions.

  • McLafferty Rearrangement: For ketones with a sufficiently long alkyl chain, the McLafferty rearrangement is a common fragmentation pathway.[15][16]

Comparative Analysis with 3-Oxopentanenitrile

To provide a real-world anchor for our analysis of predicted data, we can compare it to the known spectroscopic features of 3-oxopentanenitrile.

Table 4: Experimental Spectroscopic Data for 3-Oxopentanenitrile

TechniqueKey FeatureObservation
¹³C NMR C=O~207 ppm
C≡N~117 ppm
-CH₂-CN~29 ppm
-CH₂-CH₃~36 ppm
-CH₃~8 ppm
IR C≡N stretch~2250 cm⁻¹
C=O stretch~1720 cm⁻¹

The experimental data for 3-oxopentanenitrile shows strong parallels with the predicted data for this compound.[17][18][19] The chemical shifts of the carbonyl and nitrile carbons are very similar, as are the IR stretching frequencies for these functional groups. This comparison lends confidence to the accuracy of the predicted data and demonstrates the consistency of spectroscopic principles across related molecular structures.

Visualizing the Cross-Validation Process

The following diagrams illustrate the workflow and the logical connections in the spectroscopic cross-validation of this compound.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation & Cross-Validation IR IR Spectroscopy Functional_Groups Identify Functional Groups (C=O, C≡N, C-O) IR->Functional_Groups NMR_H ¹H NMR Spectroscopy CH_Framework Map C-H Framework (Connectivity & Environment) NMR_H->CH_Framework NMR_C ¹³C NMR Spectroscopy NMR_C->CH_Framework MS Mass Spectrometry Molecular_Weight Determine Molecular Weight & Fragmentation MS->Molecular_Weight Structure_Hypothesis Proposed Structure: This compound Functional_Groups->Structure_Hypothesis CH_Framework->Structure_Hypothesis Molecular_Weight->Structure_Hypothesis Structure_Hypothesis->Functional_Groups Verify Structure_Hypothesis->CH_Framework Verify Structure_Hypothesis->Molecular_Weight Verify G Structure This compound IR_CO IR: ~1725 cm⁻¹ (C=O) Structure->IR_CO C=O IR_CN IR: ~2250 cm⁻¹ (C≡N) Structure->IR_CN C≡N IR_COC IR: ~1100 cm⁻¹ (C-O) Structure->IR_COC -OCH₃ NMR_H_OCH3 ¹H NMR: ~3.80 ppm (s, 3H) Structure->NMR_H_OCH3 -OCH₃ NMR_H_CH2CN ¹H NMR: ~3.60 ppm (s, 2H) Structure->NMR_H_CH2CN -CH₂CN NMR_H_CH ¹H NMR: ~3.50 ppm (q, 1H) Structure->NMR_H_CH -CH- NMR_H_CH3 ¹H NMR: ~1.30 ppm (d, 3H) Structure->NMR_H_CH3 -CH₃ NMR_C_CO ¹³C NMR: ~205 ppm Structure->NMR_C_CO C=O NMR_C_CN ¹³C NMR: ~116 ppm Structure->NMR_C_CN C≡N NMR_C_CH ¹³C NMR: ~80 ppm Structure->NMR_C_CH -CH- NMR_C_OCH3 ¹³C NMR: ~58 ppm Structure->NMR_C_OCH3 -OCH₃

Caption: Correlation of structure and spectral data.

Experimental Protocols

The following are generalized, detailed step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrument Setup: The Fourier Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean salt plates is collected.

  • Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Data Acquisition: A standard one-dimensional ¹H NMR experiment is performed. Key parameters such as the pulse angle, acquisition time, and relaxation delay are optimized.

  • ¹³C NMR Data Acquisition: A ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected to produce the final NMR spectrum. Chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The sample molecules are ionized. Electron Impact (EI) is a common hard ionization technique that causes extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer ionization method that typically keeps the molecular ion intact.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The structural elucidation of this compound serves as a compelling illustration of the power of spectroscopic cross-validation. While the absence of experimental data necessitates the use of predictive methods, the principles of interpretation and cross-correlation remain the same. By systematically analyzing the information provided by IR, ¹H NMR, ¹³C NMR, and mass spectrometry, a confident structural assignment can be made. This guide underscores the importance of a multi-faceted analytical approach in modern chemical research and development, ensuring the accuracy and reliability of molecular structure determination.

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A Strategic Guide to Unveiling the Bioactivity of Novel 4-Methoxy-3-oxopentanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided below. This guide is intended for researchers, scientists, and drug development professionals.

This guide outlines a comprehensive strategy for the synthesis and biological activity screening of novel derivatives from the scaffold 4-Methoxy-3-oxopentanenitrile. Given the nascent state of research on this specific chemical entity, this document serves as both a practical roadmap and a framework for establishing a robust, self-validating screening cascade. We will proceed by first proposing a logical synthetic library, followed by a detailed, multi-tiered screening protocol, complete with comparative data analysis and the underlying scientific rationale for each experimental choice.

Introduction: The Untapped Potential of the β-Ketonitrile Scaffold

The this compound structure presents a versatile β-ketonitrile scaffold. This chemical motif is of significant interest in medicinal chemistry due to its capacity to participate in a wide array of chemical transformations, allowing for the creation of diverse molecular architectures. The presence of a ketone, a nitrile group, and a methoxy ether provides multiple reaction handles for building a library of derivatives. The core hypothesis is that derivatization of this scaffold can yield compounds with novel biological activities, ranging from antimicrobial to cytotoxic and enzyme-inhibiting properties.

Designing a Focused Derivative Library: From Scaffold to Lead-like Molecules

To explore the biological potential, we propose the synthesis of a small, focused library of derivatives (designated SM-01 to SM-03 ) targeting common, high-value structural motifs known to confer bioactivity. The parent compound, this compound, will be used as a negative control (SM-C ).

  • SM-01: Pyrazole Derivative via Condensation with Hydrazine: Pyrazole rings are privileged structures in medicinal chemistry, found in numerous FDA-approved drugs like Celecoxib (an anti-inflammatory) and Sildenafil (used to treat erectile dysfunction). The reaction of the β-keto group with hydrazine is a classic and efficient method to generate this heterocyclic system.

  • SM-02: Pyrimidine Derivative via Condensation with Guanidine: Pyrimidines are another critical pharmacophore, forming the core of molecules like Imatinib (a kinase inhibitor for cancer therapy) and Zidovudine (an antiviral drug). Condensation with guanidine will yield an aminopyrimidine derivative, introducing hydrogen bond donors and acceptors that can facilitate target binding.

  • SM-03: Knoevenagel Condensation Product with Benzaldehyde: The Knoevenagel condensation will be used to introduce an aromatic wing, converting the ketone into an electron-rich α,β-unsaturated system. This modification dramatically alters the molecule's electronics and sterics, often leading to cytotoxic or Michael acceptor activity.

The Screening Cascade: A Tiered Approach to Bioactivity Profiling

A tiered or cascaded approach is the most resource-efficient method for screening novel compounds. This strategy, outlined below, begins with broad, cost-effective assays to identify any "hits" and progressively moves towards more specific, complex, and resource-intensive assays to characterize their mode of action.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Screening cluster_2 Decision Point CYTO Cytotoxicity Assay (HEK293, HepG2) DECISION Hit Prioritization CYTO->DECISION IC50 < 10 µM? ANTI Antimicrobial Assay (E. coli, S. aureus) ANTI->DECISION MIC < 16 µg/mL? APOP Apoptosis Assay (Caspase 3/7 Activity) ENZYME Enzyme Inhibition (e.g., Kinase Panel) DECISION->APOP Cytotoxic Hit DECISION->ENZYME Non-toxic Hit

Caption: A tiered workflow for screening novel chemical derivatives.

Tier 1 Primary Screening: Establishing a Baseline of Biological Activity

The initial goal is to answer a simple question: Does our compound have any biological effect at a reasonable concentration? We will assess two broad activity areas: cytotoxicity against human cell lines and antimicrobial activity.

This protocol assesses a compound's ability to reduce the viability of mammalian cells, a critical first step to identify potential anticancer agents or simply to flag general toxicity.

Workflow Diagram:

MTT_Workflow SEED 1. Seed Cells (e.g., HEK293) in 96-well plate TREAT 2. Treat with Compounds (24h incubation) SEED->TREAT ADD_MTT 3. Add MTT Reagent (3h incubation) TREAT->ADD_MTT SOL 4. Solubilize Formazan Crystals ADD_MTT->SOL READ 5. Read Absorbance (570 nm) SOL->READ

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed human cell lines (e.g., HEK293 for general toxicity, HepG2 for liver toxicity) into a 96-well plate at a density of 8,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative (SM-C , SM-01 , SM-02 , SM-03 ) in DMSO. Create a dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (DMSO at the highest concentration used) and positive controls (e.g., Doxorubicin). Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a dedicated solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the results on a dose-response curve to calculate the IC50 (the concentration at which 50% of cell viability is inhibited).

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Detailed Steps:

  • Inoculum Preparation: Grow bacterial strains (e.g., E. coli as a Gram-negative model, S. aureus as a Gram-positive model) to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final cell concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration well where no visible bacterial growth (turbidity) is observed.

The following table summarizes hypothetical but realistic data from our Tier 1 screening.

Compound IDDerivative ClassCytotoxicity IC50 (µM) vs. HepG2Antimicrobial MIC (µg/mL) vs. S. aureusAnalysis & Next Steps
SM-C Parent Scaffold> 100 µM> 256 µg/mLInactive as expected. Serves as a valid baseline.
SM-01 Pyrazole85.2 µM64 µg/mLWeak, non-specific activity. Low priority for follow-up.
SM-02 Pyrimidine12.5 µM> 256 µg/mLModerate, selective cytotoxicity. De-prioritize for now.
SM-03 Knoevenagel Adduct4.8 µM 128 µg/mLPotent and selective cytotoxicity. Priority Hit for Tier 2.

Interpretation of Tier 1 Results:

The illustrative data clearly identifies SM-03 as the most promising hit. Its sub-10 µM potency against a human cancer cell line, coupled with its lack of significant antibacterial activity, suggests a specific mode of action against mammalian cells rather than general biocidal activity. This makes it an excellent candidate for further mechanistic studies in Tier 2.

Tier 2: Mechanistic Elucidation of the Priority Hit (SM-03)

Having identified SM-03 as a potent cytotoxic agent, the next logical step is to investigate how it kills cells. A common mechanism for cytotoxic compounds is the induction of apoptosis, or programmed cell death.

This assay measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.

Detailed Steps:

  • Cell Seeding and Treatment: Seed HepG2 cells in a white-walled 96-well plate. Treat the cells with SM-03 at concentrations around its IC50 (e.g., 1 µM, 5 µM, 10 µM) and a positive control (e.g., Staurosporine) for 6-18 hours.

  • Reagent Preparation & Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate reader. An increase in the luminescent signal indicates an increase in caspase 3/7 activity and thus, apoptosis.

TreatmentConcentrationCaspase 3/7 Activity (Fold Change vs. Vehicle)Interpretation
Vehicle (DMSO)0.1%1.0Baseline activity.
SM-03 1 µM1.8Minor induction at lower concentration.
SM-03 5 µM6.2 Strong, dose-dependent induction of apoptosis.
SM-03 10 µM7.5 Confirms apoptotic mechanism of cell death.
Staurosporine1 µM8.0Validates assay performance.

This structured, multi-tiered guide provides a robust framework for the biological activity screening of novel derivatives synthesized from this compound. By starting with a rationally designed library and employing a screening cascade that moves from broad phenotypic assays to specific mechanistic studies, researchers can efficiently identify and validate promising lead compounds. The illustrative data for the Knoevenagel adduct SM-03 demonstrates how this process can successfully pinpoint a derivative with potent, selective, and mechanistically defined cytotoxic activity, paving the way for further preclinical development.

References

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Clinical and Laboratory Standards Institute (CLSI).[Link]

  • The Pyrazole Nucleus in Medicinal Chemistry. Drug Discovery Today.[Link]

  • Knoevenagel Condensation. Organic Chemistry Portal.[Link]

structural confirmation of 4-Methoxy-3-oxopentanenitrile using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of analytical techniques for the structural confirmation of 4-Methoxy-3-oxopentanenitrile, with a primary focus on X-ray crystallography. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies, their underlying principles, and a comparative analysis of their strengths and limitations in the context of small molecule characterization.

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of chemical synthesis and drug discovery, the precise determination of a molecule's three-dimensional structure is non-negotiable. The arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This compound, a functionalized keto-nitrile, presents a valuable scaffold in organic synthesis. Its utility as a precursor is entirely dependent on the confirmed connectivity and stereochemistry of its methoxy, ketone, and nitrile functionalities. While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard, offering definitive and irrefutable evidence of molecular structure in the solid state.

This guide provides an in-depth exploration of X-ray crystallography for the structural elucidation of this compound. It further presents a comparative analysis with orthogonal spectroscopic methods—NMR, IR, and Mass Spectrometry—to offer a holistic perspective on modern analytical workflows.

Part 1: The Definitive Answer - Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled level of detail, yielding precise bond lengths, bond angles, and the absolute configuration of a molecule. The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding patience and precision. The primary challenge for many small organic molecules, including this compound, is obtaining diffraction-quality single crystals.

The prerequisite for this technique is a high-quality single crystal, typically 0.1-0.3 mm in each dimension. For a small organic molecule like this compound, which is likely a liquid or a low-melting solid at room temperature, crystallization can be challenging. Common methods include:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture). The vial is loosely capped to allow the solvent to evaporate over several days to weeks. As the concentration slowly increases, it reaches a supersaturation point, ideally leading to the formation of a few well-ordered crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent (Solvent A) is placed in a small open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" (Solvent B) in which the compound is insoluble. Vapors of Solvent B slowly diffuse into Solvent A, reducing the compound's solubility and inducing crystallization.

  • Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly and undisturbed. This is effective for compounds with a steep solubility curve.

Causality Behind Choices: The goal of all techniques is to bring the solution to a state of supersaturation slowly and controllably. Rapid precipitation leads to the formation of polycrystalline powders or amorphous solids, which are unsuitable for single-crystal X-ray diffraction. The choice of solvent is critical; it must not react with the compound and should have a suitable evaporation rate.

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within a diffractometer.

  • Mounting & Cryo-cooling: The crystal is carefully affixed to a loop or glass fiber and flash-cooled in a stream of cold nitrogen gas (typically to 100 K or -173°C).

    • Expertise & Experience: Cryo-cooling is crucial as it minimizes thermal vibrations of the atoms and significantly reduces radiation damage from the high-intensity X-ray beam, leading to a higher quality diffraction pattern.

  • X-ray Generation and Diffraction: A focused beam of monochromatic X-rays (e.g., from a Cu Kα or Mo Kα source) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.

  • Data Acquisition: A detector, such as a CCD or pixel array detector, records the positions and intensities of the thousands of diffracted X-ray reflections. A full dataset is collected by rotating the crystal through a specific angular range to capture all unique reflections.

This phase is entirely computational.

  • Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution (The Phase Problem): The primary challenge is solving the "phase problem." While the intensities of the diffracted spots are measured, their phase information is lost. For small molecules, direct methods are powerful computational algorithms that use statistical relationships between reflection intensities to estimate the initial phases.

  • Model Building and Refinement: The initial phase estimates are used to generate an electron density map. Atoms are placed into the regions of high electron density to build an initial molecular model. This model is then refined using a least-squares method, which iteratively adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.

G cluster_0 Experimental Phase cluster_1 Computational Phase A Synthesized Compound (this compound) B Crystal Growth (e.g., Vapor Diffusion) A->B C Mount Crystal & Cryo-cool (100 K) B->C D X-ray Diffraction (Data Collection) C->D E Data Reduction (Integration & Scaling) D->E Raw Diffraction Images F Structure Solution (Direct Methods) E->F G Model Building & Refinement (Least-Squares) F->G H Final Structure (CIF File) G->H G cluster_methods Analytical Methods cluster_info Information Gained Compound This compound (Structure Unknown) NMR NMR (¹H, ¹³C) Compound->NMR IR IR Spec. Compound->IR MS HRMS Compound->MS XRAY X-ray Crystallography Compound->XRAY NMR_info C-H Framework Connectivity NMR->NMR_info IR_info Functional Groups (C≡N, C=O) IR->IR_info MS_info Elemental Formula (C₅H₇NO₂) MS->MS_info XRAY_info Definitive 3D Structure (Bond lengths, angles) XRAY->XRAY_info NMR_info->XRAY_info Corroborates IR_info->XRAY_info Corroborates MS_info->XRAY_info Corroborates

A Comparative Guide to the Economic Viability of Synthetic Pathways for 4-Methoxy-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Methoxy-3-oxopentanenitrile in Modern Drug Development

This compound, a sophisticated β-ketonitrile, stands as a crucial building block in the synthesis of a multitude of pharmaceutical agents. Its unique structural arrangement, featuring a reactive ketone, a nitrile group, and a methoxy moiety, renders it a versatile precursor for the construction of complex heterocyclic scaffolds that are central to the development of novel therapeutics. The economic viability of producing this key intermediate is, therefore, a paramount consideration for researchers and professionals in the drug development sector. This guide provides a comprehensive analysis of the most pertinent synthetic pathways to this compound, offering an in-depth comparison of their economic feasibility. We will delve into detailed experimental protocols, supported by quantitative data, to empower you with the insights needed to make informed decisions for your synthetic strategies.

Synthetic Strategies: A Comparative Overview

The synthesis of β-ketonitriles, such as this compound, is predominantly achieved through two primary strategies: the Claisen condensation of esters with nitriles and the acylation of nitrile anions.[1][2][3] This guide will explore and compare the following promising pathways:

  • Pathway 1: Claisen-type Condensation of a Methoxy-Ester with Propionitrile. This classic approach leverages the condensation of an appropriate methoxy-ester with propionitrile in the presence of a strong base.

  • Pathway 2: Acylation of Methoxyacetonitrile with Propionyl Chloride. This alternative route involves the direct acylation of a deprotonated methoxyacetonitrile with an acyl chloride.

  • Pathway 3: "Green" Synthesis via Potassium Tert-Butoxide. A more environmentally benign modification of the Claisen-type condensation, utilizing a less hazardous base and milder reaction conditions.[2][4]

A thorough evaluation of these pathways, considering factors such as starting material cost, reaction yield, and operational complexity, is essential for determining the most economically viable route for both laboratory-scale synthesis and potential industrial scale-up.

Pathway 1: The Classic Claisen-type Condensation

The Claisen condensation is a robust and well-established method for the formation of carbon-carbon bonds.[5] In the context of synthesizing this compound, this pathway involves the reaction of a methyl or ethyl ester of methoxyacetic acid with propionitrile, facilitated by a strong base like sodium ethoxide or sodium hydride.

Reaction Mechanism and Rationale

The reaction is initiated by the deprotonation of the α-carbon of propionitrile by the strong base, generating a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the methoxy-ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group yields the desired β-ketonitrile. The choice of a strong, non-nucleophilic base is critical to favor the deprotonation of the nitrile over competing side reactions.

Claisen_Condensation Start Methyl Methoxyacetate + Propionitrile Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Base Strong Base (e.g., Sodium Ethoxide) Enolate Propionitrile Enolate (Nucleophile) Base->Enolate Deprotonation Enolate->Intermediate Product This compound Intermediate->Product Elimination Alkoxide Methoxide/Ethoxide byproduct Intermediate->Alkoxide

Caption: General workflow for the Claisen-type condensation.

Detailed Experimental Protocol

Materials:

  • Methyl Methoxyacetate

  • Propionitrile

  • Sodium Ethoxide

  • Anhydrous Toluene

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add sodium ethoxide (1.1 equivalents) to anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: A mixture of methyl methoxyacetate (1.0 equivalent) and propionitrile (1.2 equivalents) is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

  • Reaction: The reaction mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid until the pH is neutral.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Economic Viability Analysis
ParameterPathway 1: Claisen-type Condensation
Starting Materials Methyl Methoxyacetate, Propionitrile, Sodium Ethoxide
Estimated Cost of Starting Materials Moderate
Reported Yield 50-60% (estimated based on similar reactions)[5]
Key Advantages Utilizes readily available and relatively inexpensive starting materials. The procedure is based on a well-understood and robust reaction.
Key Disadvantages Requires the use of a strong, moisture-sensitive base (sodium ethoxide), which necessitates anhydrous conditions and careful handling. The yield can be moderate and may require optimization.

Pathway 2: Acylation of Methoxyacetonitrile

This pathway offers a more direct approach to the target molecule by acylating the α-carbon of methoxyacetonitrile with propionyl chloride. This method often employs a very strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to generate the necessary carbanion.

Reaction Mechanism and Rationale

The synthesis commences with the deprotonation of methoxyacetonitrile at the α-position by LDA at low temperatures to form a lithium enolate. This highly reactive nucleophile then readily attacks the electrophilic carbonyl carbon of propionyl chloride. The subsequent tetrahedral intermediate is stable at low temperatures. Upon warming and aqueous work-up, the desired this compound is obtained. The use of a strong, sterically hindered base like LDA is crucial to ensure complete and rapid deprotonation without competing nucleophilic addition to the nitrile group.

Acylation_Pathway Start Methoxyacetonitrile Enolate Lithium Enolate (Nucleophile) Start->Enolate Deprotonation at -78 °C Base LDA (Strong, Non-nucleophilic Base) Base->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Acyl Substitution AcylChloride Propionyl Chloride (Electrophile) AcylChloride->Intermediate Product This compound Intermediate->Product Aqueous Work-up

Caption: General workflow for the acylation of methoxyacetonitrile.

Detailed Experimental Protocol

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Methoxyacetonitrile

  • Propionyl Chloride

  • Saturated Ammonium Chloride Solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, a solution of diisopropylamine (1.1 equivalents) in anhydrous THF is cooled to -78 °C (dry ice/acetone bath). n-Butyllithium (1.05 equivalents) is added dropwise, and the solution is stirred for 30 minutes at this temperature.

  • Enolate Formation: Methoxyacetonitrile (1.0 equivalent) is then added dropwise to the freshly prepared LDA solution at -78 °C, and the mixture is stirred for 1 hour.

  • Acylation: Propionyl chloride (1.0 equivalent) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for an additional 2-3 hours at this temperature.

  • Work-up: The reaction is quenched by the slow addition of saturated ammonium chloride solution at -78 °C and allowed to warm to room temperature.

  • Extraction and Purification: The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography.

Economic Viability Analysis
ParameterPathway 2: Acylation of Methoxyacetonitrile
Starting Materials Methoxyacetonitrile, Propionyl Chloride, Diisopropylamine, n-Butyllithium
Estimated Cost of Starting Materials High
Reported Yield 60-75% (estimated based on similar reactions)
Key Advantages Generally provides higher yields compared to the Claisen-type condensation. The reaction is often cleaner with fewer side products.
Key Disadvantages Requires the use of expensive and pyrophoric reagents (n-Butyllithium) and cryogenic temperatures (-78 °C), which adds to the operational cost and complexity. The generation of LDA in situ requires careful handling and expertise.

Pathway 3: A "Green" Approach with Potassium Tert-Butoxide

In an effort to develop more sustainable and economically favorable synthetic methods, a "green" variation of the Claisen-type condensation has been reported, utilizing potassium tert-butoxide (KOt-Bu) as the base in an ethereal solvent.[2] This approach avoids the use of more hazardous reagents like sodium hydride and can often be performed under milder conditions.

Reaction Mechanism and Rationale

The mechanism is analogous to the classic Claisen condensation. Potassium tert-butoxide, a strong, non-nucleophilic base, deprotonates propionitrile to form the corresponding enolate. This enolate then attacks the methoxy-ester. A key finding in related syntheses is that the addition of a catalytic amount of an alcohol, such as isopropanol, can facilitate the reaction and improve yields.[2]

Green_Synthesis Start Methyl Methoxyacetate + Propionitrile Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Base KOt-Bu (Green Base) Enolate Propionitrile Enolate Base->Enolate Deprotonation Enolate->Intermediate Product This compound Intermediate->Product Elimination

Caption: Workflow for the "green" synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Methyl Methoxyacetate

  • Propionitrile

  • Potassium Tert-Butoxide (KOt-Bu)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Isopropanol (catalytic amount)

  • Saturated Ammonium Chloride Solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a solution of methyl methoxyacetate (1.0 equivalent) in 2-MeTHF under a nitrogen atmosphere, add isopropanol (0.2 equivalents) and propionitrile (1.0 equivalent).

  • Base Addition: Add potassium tert-butoxide (1.0 equivalent) to the mixture. Stir at room temperature for one hour.

  • Second Addition: Add an additional 1.0 equivalent of both propionitrile and potassium tert-butoxide. Continue stirring for another hour.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvents in vacuo. The resulting residue can be purified by column chromatography.

Economic Viability Analysis
ParameterPathway 3: "Green" Synthesis with KOt-Bu
Starting Materials Methyl Methoxyacetate, Propionitrile, Potassium Tert-Butoxide
Estimated Cost of Starting Materials Low to Moderate
Reported Yield 45-65% (estimated based on similar reactions)[2]
Key Advantages Utilizes a less hazardous and more environmentally friendly base. The reaction is performed at room temperature, reducing energy costs. 2-MeTHF is a more sustainable solvent alternative to traditional ethereal solvents.
Key Disadvantages The yield may be slightly lower than the acylation pathway and may require careful optimization of reaction conditions. The use of two separate additions of reagents adds a step to the procedure.

Comparative Summary and Conclusion

Synthetic PathwayStarting Material CostReagent Hazard & ComplexityTypical YieldOverall Economic Viability
1. Claisen-type Condensation ModerateModerate (requires anhydrous conditions, strong base)50-60%Good: A balanced option for laboratory scale with readily available materials.
2. Acylation of Methoxyacetonitrile HighHigh (pyrophoric reagents, cryogenic temperatures)60-75%Moderate: Higher yield is offset by expensive reagents and complex setup, making it less ideal for large-scale production unless high purity and yield are critical.
3. "Green" Synthesis with KOt-Bu Low to ModerateLow (milder base, room temperature)45-65%Excellent: The most promising route for sustainable and cost-effective production, especially for larger scales, due to its use of cheaper, safer reagents and milder conditions.

Based on this comprehensive analysis, the "Green" Synthesis with Potassium Tert-Butoxide (Pathway 3) emerges as the most economically viable and sustainable route for the synthesis of this compound. While the acylation pathway may offer slightly higher yields, the significant costs and hazards associated with the reagents make it less attractive for large-scale or routine synthesis. The classic Claisen-type condensation remains a viable option, but the "green" alternative provides a safer, more environmentally friendly, and ultimately more cost-effective solution without a significant compromise in yield. For researchers and drug development professionals, the adoption of such green chemistry principles not only aligns with modern sustainability goals but also presents a tangible economic advantage in the competitive landscape of pharmaceutical manufacturing.

References

  • Kiyokawa, K., Nagata, T., & Minakata, S. (2018). Recent Advances in the Synthesis of β-Ketonitriles. Synthesis, 50(15), 2847-2860.
  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2916-2924. (2019).
  • A Comparative Guide to the Synthesis of β-Ketonitriles: 3-Oxopentanenitrile and its Analogs. Benchchem.
  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 13(1), 1-20. (2023).
  • Process for preparing beta-keto nitriles and salts thereof. (2007).
  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks

Sources

A Comparative Guide to the Synthetic Utility of 4-Methoxy-3-oxopentanenitrile versus 3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, β-ketonitriles are esteemed as versatile building blocks, prized for their dual functionality that enables the construction of a diverse array of complex molecular architectures.[1] Among these, 3-oxopentanenitrile has established itself as a cornerstone reagent, particularly in the synthesis of heterocyclic compounds that form the scaffolds of numerous pharmaceutical agents. This guide provides a comparative analysis of the synthetic utility of 3-oxopentanenitrile and its lesser-explored derivative, 4-Methoxy-3-oxopentanenitrile. While extensive data exists for the parent compound, this guide will also extrapolate the expected reactivity and potential applications of the methoxy-substituted analog based on fundamental principles of organic chemistry, offering a forward-looking perspective for researchers in the field.

Introduction to the Contenders

3-Oxopentanenitrile , a simple yet powerful β-ketonitrile, is characterized by a reactive methylene group flanked by a ketone and a nitrile. This arrangement confers a high degree of reactivity, making it a valuable precursor for a multitude of chemical transformations.

This compound , on the other hand, introduces an α-methoxy substituent to the β-ketonitrile framework. This seemingly small modification has the potential to significantly alter the electronic and steric properties of the molecule, thereby influencing its reactivity and opening avenues for novel synthetic strategies.

Synthesis of β-Ketonitriles: A Comparative Overview

The primary route to β-ketonitriles is the base-catalyzed condensation of an ester with a nitrile, a reaction akin to the Claisen condensation.[1][2]

Synthesis of 3-Oxopentanenitrile

The synthesis of 3-oxopentanenitrile is well-documented and typically involves the reaction of an ethyl propionate with acetonitrile in the presence of a strong base like sodium ethoxide or sodium hydride.[1]

Experimental Protocol: Synthesis of 3-Oxopentanenitrile

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide (1.1 eq) suspended in anhydrous diethyl ether.

  • Addition of Reactants: A mixture of ethyl propionate (1.0 eq) and acetonitrile (1.2 eq) is added dropwise to the stirred suspension at room temperature.

  • Reaction: The reaction mixture is then heated to reflux for 4-6 hours, during which a precipitate may form.

  • Workup: After cooling to room temperature, the reaction is quenched by the slow addition of dilute hydrochloric acid until the mixture is acidic. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to afford 3-oxopentanenitrile.

Proposed Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, a plausible route can be inferred from general methods for the preparation of α-alkoxy-β-ketonitriles. This would likely involve the acylation of methoxyacetonitrile with an appropriate acylating agent.

Proposed Experimental Protocol: Synthesis of this compound

  • Generation of the Nucleophile: Methoxyacetonitrile (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under a nitrogen atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise to generate the corresponding carbanion.

  • Acylation: Propionyl chloride (1.0 eq) is then added slowly to the cooled solution.

  • Reaction: The reaction is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purification: The resulting crude product would then be purified by column chromatography on silica gel to yield this compound.

The Influence of the α-Methoxy Group on Reactivity

The introduction of a methoxy group at the α-position is expected to have a profound impact on the acidity of the α-proton and the nucleophilicity of the resulting enolate.

Acidity of the α-Proton

The α-hydrogens of β-ketonitriles are acidic due to the electron-withdrawing nature of both the carbonyl and nitrile groups, which stabilize the resulting carbanion through resonance.[3][4] The pKa of the α-proton in typical ketones is around 19-21.[3]

The α-methoxy group in this compound is anticipated to influence the acidity of the remaining α-proton. The oxygen atom is electronegative and can exert an electron-withdrawing inductive effect, which would tend to increase the acidity of the α-proton. However, the lone pairs on the oxygen can also participate in resonance, which could have a destabilizing effect on the adjacent negative charge of the enolate. Generally, for α-alkoxy carbonyl compounds, the inductive effect tends to dominate, leading to a slight increase in the acidity of the α-proton compared to the unsubstituted analog.

Acidity_Comparison cluster_3O 3-Oxopentanenitrile cluster_4M3O This compound 3O_structure O || CH3CH2-C-CH2-CN 3O_enolate O || CH3CH2-C-CH(-)-CN 3O_structure->3O_enolate -H+ 4M3O_structure O || CH3CH2-C-CH(OCH3)-CN 4M3O_enolate O || CH3CH2-C-C(-)(OCH3)-CN 4M3O_structure->4M3O_enolate -H+ Comparison Expected Acidity: This compound > 3-Oxopentanenitrile

Caption: Expected effect of the α-methoxy group on the acidity of the α-proton.

Comparative Synthetic Utility in Heterocyclic Synthesis

β-Ketonitriles are renowned for their utility in the synthesis of a wide variety of heterocyclic systems.[5]

Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that utilizes β-ketoesters to produce dihydropyridines, which can then be oxidized to pyridines.[6][7][8][9][10] A variation of this synthesis can employ β-ketonitriles.

  • 3-Oxopentanenitrile: This compound is a common substrate in modified Hantzsch-type syntheses to produce a variety of substituted pyridines.[11]

  • This compound: The presence of the α-methoxy group could introduce steric hindrance, potentially affecting the rate and yield of the condensation reactions. However, it also offers a handle for further functionalization and could lead to the synthesis of novel, highly substituted pyridines.

Pyridine_Synthesis beta_ketonitrile β-Ketonitrile (3-Oxopentanenitrile or This compound) dihydropyridine Dihydropyridine Intermediate beta_ketonitrile->dihydropyridine aldehyde Aldehyde aldehyde->dihydropyridine ammonia Ammonia ammonia->dihydropyridine pyridine Substituted Pyridine dihydropyridine->pyridine Oxidation

Caption: General workflow for Hantzsch-type pyridine synthesis.

Pyrimidine Synthesis

Pyrimidines are another important class of heterocycles that can be synthesized from β-ketonitriles by condensation with amidines, ureas, or thioureas.[1]

  • 3-Oxopentanenitrile: It serves as a versatile C3 synthon in the construction of the pyrimidine ring, leading to a wide range of biologically active molecules.

  • This compound: Similar to pyridine synthesis, the steric bulk of the methoxy group might influence the reaction efficiency. However, the electronic effects could also play a role in modulating the reactivity of the carbonyl group towards nucleophilic attack by the amidine.

Pyrazole Synthesis

The reaction of β-ketonitriles with hydrazine derivatives is a straightforward and widely used method for the synthesis of pyrazoles.[12][13][14]

  • 3-Oxopentanenitrile: This is a standard precursor for the synthesis of various substituted pyrazoles, where the ketone carbonyl reacts with one nitrogen of the hydrazine and the nitrile group can be involved in subsequent cyclization or remain as a substituent.

  • This compound: The α-methoxy group would be retained in the final pyrazole product, offering a point of diversification. The regioselectivity of the initial condensation with unsymmetrical hydrazines might be influenced by the electronic nature of the α-substituted carbon.

Potential Advantages and Disadvantages of this compound

FeaturePotential AdvantagesPotential Disadvantages
Reactivity The potentially higher acidity of the α-proton could facilitate enolate formation under milder conditions. The methoxy group can influence the regioselectivity of certain reactions.Steric hindrance from the methoxy group may slow down reaction rates or necessitate more forcing conditions.
Functionalization The methoxy group provides an additional functional handle for post-synthesis modifications of the final products.The methoxy group may not be stable under all reaction conditions, potentially leading to undesired side reactions.
Product Diversity Enables the synthesis of novel heterocyclic compounds with unique substitution patterns and potentially different biological activities.The range of accessible structures may be limited if the methoxy group proves to be sterically demanding for certain transformations.
Cost & Availability As a more complex starting material, it is likely to be more expensive and less readily available than 3-oxopentanenitrile.

Conclusion and Future Outlook

3-Oxopentanenitrile is a well-established and highly versatile building block in organic synthesis, with a wealth of literature supporting its utility. Its reactivity is predictable, and its applications, particularly in the synthesis of heterocycles, are extensive.

In contrast, this compound remains a largely unexplored reagent. However, based on fundamental principles of organic chemistry, it holds significant promise as a valuable tool for the synthesis of novel and complex molecules. The presence of the α-methoxy group is expected to modulate its reactivity in interesting ways, potentially enabling new synthetic transformations and providing access to unique chemical space.

For researchers and drug development professionals, 3-oxopentanenitrile remains the reliable workhorse for established synthetic routes. However, for those seeking to explore novel structures and develop innovative synthetic methodologies, this compound represents an exciting frontier. Further experimental investigation into the synthesis and reactivity of this compound is warranted and has the potential to unlock new possibilities in medicinal and materials chemistry.

References

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  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. (2013). Chemical Communications. [Link]

  • Hantzsch pyridine synthesis. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Arkivoc. [Link]

  • Hantzsch Pyridine Synthesis Definition. (n.d.). Fiveable. Retrieved January 20, 2026, from [Link]

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  • New Synthesis of Fluorinated Pyrazoles. (2010). Organic Letters. [Link]

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  • Scheme 1 Synthesis of pyrimidinones from ketones. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (n.d.). Denmark Group. Retrieved January 20, 2026, from [Link]

  • Alkylation of enolates. (n.d.). Fiveable. Retrieved January 20, 2026, from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

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  • The Acidity of the α-Hydrogens. (n.d.). Organic Chemistry II - KPU Pressbooks. Retrieved January 20, 2026, from [Link]

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  • Which alpha Hydrogens are more acidic? (2014). Chemistry Stack Exchange. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkivoc. Retrieved January 20, 2026, from [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). National Institutes of Health. [Link]

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  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2019). National Institutes of Health. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the safe and compliant disposal of 4-Methoxy-3-oxopentanenitrile, grounding procedural steps in the chemical principles that govern them.

Hazard Assessment and Core Principles

This compound is a beta-ketonitrile, a class of compounds that requires careful handling due to its potential reactivity and toxicity. While specific toxicological data for this exact compound is limited, analogous structures are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] The nitrile functional group (-C≡N) is of particular concern, as it can release toxic hydrogen cyanide (HCN) gas under certain conditions, such as exposure to strong acids or high temperatures.[5]

Therefore, the core principle for its disposal is transformation and containment . The primary goal is to either convert the nitrile into a less hazardous form through chemical degradation or to securely contain it for removal by a certified hazardous waste management service.[6][7]

Table 1: Chemical and Hazard Profile of this compound & Analogs

PropertyInformationSource
Chemical Name This compound[8]
Synonyms N/AN/A
CAS Number 1028843-13-1[8]
Molecular Formula C6H9NO2N/A
GHS Hazard Statements Based on analogous compounds: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1][3][4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[5][9]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen cyanide (HCN).[5]
Personal Protective Equipment (PPE) and Spill Management

Before handling or disposing of this compound, a thorough risk assessment must be performed.[10] The following PPE is mandatory.

  • Hand Protection : Chemical-resistant nitrile gloves. For prolonged contact, select gloves with a protection class of 5 or higher.[6]

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection : A lab coat is required. For larger quantities or spill cleanup, a chemically resistant apron or suit is recommended.

  • Respiratory Protection : All handling and disposal operations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[5]

Spill Cleanup Protocol:

  • Evacuate and Ventilate : Ensure the spill is contained within a well-ventilated area, preferably a fume hood.

  • Contain : For liquid spills, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.[5][6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.

  • Decontaminate : Wipe the spill area with soap and water.

  • Dispose : All contaminated materials, including gloves and wipes, must be placed in the hazardous waste container.[11][12]

Disposal Workflow: A Decision-Based Approach

The choice of disposal method depends on the quantity of waste and the capabilities of your facility. The following diagram outlines the decision-making process.

DisposalWorkflow start Waste this compound Generated decision Assess Quantity & Local Regulations start->decision small_quant Small Quantity (< 5g or 5mL) decision->small_quant Small large_quant Large Quantity or Routine Waste Stream decision->large_quant Large treat Chemical Degradation (Recommended) small_quant->treat direct Direct Disposal large_quant->direct hydrolysis Alkaline Hydrolysis Protocol (See Section 4) treat->hydrolysis organic_waste Collect in 'Halogen-Free Organic Waste' Container direct->organic_waste neutralize Neutralize & Verify pH (6-8) hydrolysis->neutralize aqueous_waste Collect in 'Aqueous Hazardous Waste' Container neutralize->aqueous_waste Success pickup Arrange Pickup by Certified Hazardous Waste Service aqueous_waste->pickup organic_waste->pickup

Caption: Disposal decision workflow for this compound.

Experimental Protocol: Chemical Degradation via Alkaline Hydrolysis

For small, manageable quantities, chemical degradation is the preferred method as it converts the nitrile to a less hazardous carboxylate salt.[13] Alkaline hydrolysis is generally safer than acidic hydrolysis as it avoids the potential for generating large amounts of HCN gas upon accidental over-acidification.[14]

Objective : To hydrolyze the nitrile functional group of this compound to a carboxylate salt.

Materials :

  • Waste this compound

  • 3M Sodium Hydroxide (NaOH) solution

  • Ethanol (or other water-miscible solvent)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • pH indicator strips or pH meter

Procedure :

  • Setup : Assemble the reflux apparatus in a certified chemical fume hood. Ensure all glassware is clean and compatible.

  • Dissolution : For every 1 part of nitrile waste, add approximately 10 parts of ethanol to the round-bottom flask. Stir until the waste is fully dissolved. This prevents localized reactions and ensures homogeneity.

  • Addition of Base : Slowly and carefully add 5-10 molar equivalents of 3M NaOH solution to the flask while stirring. An exothermic reaction may occur; add the base in portions to control the temperature.

  • Reaction : Heat the mixture to a gentle reflux (approximately 80-90°C) for 2-4 hours. The nitrile hydrolysis proceeds via nucleophilic attack of the hydroxide ion on the electrophilic carbon of the nitrile group, eventually forming a sodium carboxylate and ammonia.[14][15]

  • Cooldown : After the reflux period, turn off the heat and allow the solution to cool to room temperature. Do not dismantle the apparatus while it is hot.

  • Neutralization : Once cool, check the pH of the solution. It will be highly basic. Carefully neutralize the solution by adding a dilute acid (e.g., 1M HCl) dropwise while stirring. Monitor the pH closely, aiming for a final pH between 6.0 and 8.0. Be cautious as heat may be generated.[16]

  • Final Disposal : The resulting neutralized aqueous solution contains the sodium salt of 4-methoxy-3-oxopentanoic acid, ethanol, and sodium chloride. This solution is significantly less hazardous than the starting nitrile. Transfer this solution to a properly labeled "Aqueous Hazardous Waste" container for disposal by your institution's environmental health and safety (EHS) office.[7] Do not pour down the drain unless explicitly permitted by local regulations and your EHS office.[17]

Waste Stream Management and Final Disposal

All waste must be handled in accordance with federal, state, and local regulations.[7][11]

  • Untreated Chemical Waste : If chemical degradation is not feasible, collect the this compound waste in a dedicated, sealed, and clearly labeled "Halogen-Free Organic Waste" container.[6] The container must be made of a compatible material (e.g., glass or polyethylene).

  • Treated Aqueous Waste : As described above, collect the neutralized hydrolysate in a labeled "Aqueous Hazardous Waste" container.

  • Contaminated Consumables : All solid waste, including used gloves, absorbent pads, and empty chemical bottles, must be collected in a separate, sealed container labeled "Solid Hazardous Waste" or "Contaminated Lab Debris."[18] Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as hazardous waste.

Ultimately, all generated waste streams must be disposed of through a licensed hazardous waste disposal company coordinated by your institution's EHS department.[7][17] Maintain meticulous records of all waste generated and disposed of.

References

  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves? Retrieved from [Link]

  • WellBefore. (2024, September 21). How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. Retrieved from [Link]

  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • National Institutes of Health. (n.d.). 4-Methyl-3-oxopentanenitrile. PubChem. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Earth911. (2023, October 24). How to Recycle Nitrile, Latex, and Vinyl Sterile Gloves. Retrieved from [Link]

  • ICU Health. (2022, January 4). How to Recycle Nitrile Gloves. Retrieved from [Link]

  • Google Patents. (n.d.). EP0958252B1 - Methods for the detoxification of nitrile and/or amide compounds.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, January 8). Regulated Medical Waste. Infection Control. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from [Link]

  • The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Organic Syntheses. (2020, October 13). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Retrieved from [Link]

  • Technion. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • MIT EHS. (n.d.). Chemicals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 4-Methoxy-3-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my foremost priority is to empower our partners in research and development with the knowledge to execute their work not only effectively but also with the highest degree of safety. This guide provides essential, actionable information for the safe handling and disposal of 4-Methoxy-3-oxopentanenitrile, a compound that, while valuable in synthesis, requires meticulous attention to safety protocols due to its chemical nature. Our approach is to build a self-validating system of safety, where the "why" behind each step is as crucial as the "how."

Hazard Assessment: Understanding the Risks

This compound, as a nitrile-containing organic compound, presents several potential hazards that must be managed. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its primary hazards based on a closely related structure, 4-Methyl-3-oxopentanenitrile, and the general properties of organic nitriles.

The primary concerns are:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[1][4]

  • Toxicity: Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[2][3][4] They can be metabolized to release cyanide, which is highly toxic.[5]

Given these risks, a designated work area, preferably a certified chemical fume hood, is mandatory for all handling procedures.[6][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (double-gloving recommended).[6][7][9]Nitrile offers excellent resistance to a wide range of chemicals, including those typically used in organic synthesis.[10][11][12][13] Double-gloving provides an additional layer of protection against tears and permeation.
Eye Protection Chemical safety goggles and a face shield.[1][6][7]Goggles provide a seal around the eyes to protect against splashes, while a face shield offers broader protection for the entire face.
Body Protection A flame-resistant lab coat.Protects against splashes and prevents contamination of personal clothing.
Footwear Closed-toe shoes.[6]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed to minimize exposure and ensure a controlled environment.

Preparation:

  • Designated Area: All work with this compound must be conducted within a certified chemical fume hood.[7][8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are accessible and have been recently tested.[7][8]

  • Buddy System: Never work alone when handling highly toxic compounds.[6][8] Ensure a colleague is aware of the procedure and is available to assist in an emergency.

Handling:

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the material within the fume hood.

    • Use a spatula or other appropriate tool for solid transfers to minimize dust generation.

    • For liquid transfers, use a syringe or pipette with appropriate caution to avoid splashes.

  • Reaction Setup:

    • Set up all glassware within the fume hood. Ensure all joints are properly sealed.

    • Keep the fume hood sash at the lowest practical height.

Post-Handling:

  • Decontamination:

    • Wipe down the work surface within the fume hood with a suitable solvent (e.g., 70% ethanol), followed by a mild soap and water solution.

    • Decontaminate all glassware and equipment that came into contact with the chemical.

  • Doffing PPE:

    • Remove gloves first, turning them inside out to avoid contaminating your hands.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Wash hands thoroughly with soap and water.[1][3]

Disposal Plan: Managing Chemical Waste

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure the safety of others.

  • Waste Segregation: All waste contaminated with this compound, including gloves, paper towels, and pipette tips, must be collected in a dedicated, labeled hazardous waste container.[6][7]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled container.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not pour any waste down the drain.[1][14]

Below is a workflow diagram illustrating the key decision points and actions for handling and disposal.

Workflow for Handling this compound start Start: Prepare for Handling ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood handling Weighing, Transfer, and Reaction Setup fume_hood->handling decontaminate Decontaminate Work Area and Equipment handling->decontaminate waste Segregate and Contain Hazardous Waste decontaminate->waste disposal Arrange for Professional Disposal waste->disposal end End: Procedure Complete disposal->end

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.